5-Methoxy-2-phenylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYJNSEVNHBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311841 | |
| Record name | 5-methoxy-2-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92254-27-8 | |
| Record name | 92254-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-2-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Methoxy-2-phenylbenzoic acid
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-phenylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a significant biaryl carboxylic acid scaffold. Biaryl structures are pivotal in medicinal chemistry and material science, making robust synthetic access to them crucial for research and development.[1] This document details two primary, field-proven synthetic pathways: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the rationale behind procedural choices to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and professionals in the drug development and fine chemical industries.
Introduction and Strategic Overview
This compound is a biphenyl derivative characterized by a carboxylic acid and a methoxy group. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, including pharmaceuticals and functional materials.[2][3] The core challenge in its synthesis lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings (the biaryl linkage).
Retrosynthetic Analysis:
A logical retrosynthetic approach involves disconnecting the biaryl C-C bond. This leads to two primary strategies based on the type of carbon nucleophile and electrophile used:
-
Strategy A (Cross-Coupling): Disconnecting the bond via a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This is often the preferred method due to its high functional group tolerance and mild reaction conditions.[4][5] The synthons would be a phenyl organometallic species and a substituted halobenzoic acid (or vice versa).
-
Strategy B (Organometallic Addition): Disconnecting the bond to reveal a phenyl organometallic, such as a Grignard reagent, which can then be carboxylated. This classic method is robust and cost-effective.
This guide will elaborate on both strategies, providing the necessary detail for successful laboratory implementation.
Pathway I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its versatility in forming C-C bonds.[4] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[5][6] For the , this translates to coupling phenylboronic acid with a 2-halo-5-methoxybenzoic acid derivative.
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-5-methoxybenzoic acid) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of the phenyl group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[4]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield. Phosphine ligands are commonly used to stabilize the palladium catalyst.
Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for the Suzuki-Miyaura synthesis route.
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings.[7]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-5-methoxybenzoic acid | 231.04 | 10.0 | 2.31 g |
| Phenylboronic acid | 121.93 | 12.0 | 1.46 g |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
| 2M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate | - | - | ~100 mL |
| Brine | - | - | ~30 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (2.31 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Pour the contents into a beaker containing 100 mL of water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Catalytic Cycle```dot
Caption: Workflow for Grignard reagent formation and carboxylation.
Detailed Experimental Protocol
Note: This protocol requires the synthesis of the precursor 1-bromo-5-methoxy-2-phenylbenzene, which can be prepared via methods like the Suzuki coupling of 1,2-dibromo-4-methoxybenzene with one equivalent of phenylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-5-methoxy-2-phenylbenzene | 263.14 | 10.0 | 2.63 g |
| Magnesium Turnings | 24.31 | 12.0 | 292 mg |
| Iodine (I₂) | 253.81 | 1 crystal | ~1 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |
| Solid CO₂ (Dry Ice) | 44.01 | Excess | ~20 g |
| 2M Hydrochloric Acid (HCl) | - | - | ~50 mL |
| Diethyl Ether | - | - | ~100 mL |
Procedure:
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Grignard Initiation: Place the magnesium turnings (292 mg, 12.0 mmol) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed, then cool. This activates the magnesium surface. [8]3. Reagent Preparation: Dissolve 1-bromo-5-methoxy-2-phenylbenzene (2.63 g, 10.0 mmol) in 20 mL of anhydrous THF in the dropping funnel.
-
Grignard Formation: Add ~2 mL of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Carboxylation: Crush ~20 g of dry ice and place it in a separate 250 mL beaker. Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring.
-
Work-up: Allow the excess CO₂ to sublime. Slowly add 50 mL of 2M HCl to the beaker to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can then be purified by recrystallization.
Characterization of this compound
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - -COOH: A broad singlet at δ ~10-13 ppm.<[9]br>- Aromatic H: A series of multiplets in the aromatic region (δ ~7.0-8.0 ppm).- -OCH₃: A sharp singlet at δ ~3.8-3.9 ppm. [9] |
| ¹³C NMR | - C=O (acid): A signal at δ ~165-175 ppm.- Aromatic C: Multiple signals in the δ ~110-160 ppm range, including a signal for the C-OCH₃ carbon at ~155-160 ppm.- -OCH₃: A signal at δ ~55-56 ppm. |
| IR (KBr) | - O-H (acid): A very broad band from ~2500-3300 cm⁻¹.- C=O (acid): A strong, sharp absorption at ~1680-1710 cm⁻¹.- C-O (ether): A strong absorption around ~1250 cm⁻¹. |
| Mass Spec. | [M-H]⁻: Expected m/z of 227.07 for C₁₄H₁₁O₃⁻. |
Safety and Handling
-
Aryl Halides: Are irritants. Avoid skin and eye contact.
-
Organoboron Compounds: Handle with care. Their toxicology is not fully established.
-
Palladium Catalysts: Are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE).
-
Grignard Reagents: Are highly reactive and pyrophoric upon contact with air if the solvent evaporates. The reaction is highly exothermic. Perform in a dry, inert atmosphere and away from sources of water. [10]* Solvents: Diethyl ether and THF are extremely flammable. Dioxane is a suspected carcinogen. All solvent handling should be done in a well-ventilated fume hood.
Conclusion
The can be reliably achieved through several modern and classical synthetic methods. The Suzuki-Miyaura cross-coupling offers high yields and excellent functional group tolerance, making it a preferred choice in many research and development settings. Alternatively, the Grignard reagent carboxylation route provides a cost-effective and powerful method, provided that stringent anhydrous conditions are maintained. The choice of method will depend on the availability of starting materials, scale, and the specific equipment and expertise available in the laboratory. Both routes, when executed with care, provide reliable access to this valuable biaryl scaffold.
References
- RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
- ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate.
- Benchchem. (n.d.). The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis. Benchchem.
- Research Explorer. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds. Google Patents.
- (n.d.). Grignard Reaction.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis.
- NIH. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem.
- (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
- (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.
- NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
- ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate.
- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. Organic Chemistry.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation.
- Asian Journal of Chemistry. (2017, November 30). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben.
- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- NIH. (n.d.). o-Phenylbenzoic acid. PubChem.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
- (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
Foreword: The Architectural Significance of Substituted Biphenyls
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2-phenylbenzoic Acid
In the landscape of modern medicinal chemistry, the biphenyl scaffold represents a privileged structural motif. Its semi-rigid nature provides an ideal framework for orienting pharmacophoric elements into the three-dimensional space of biological targets.[1][2] The strategic functionalization of this core is paramount, and the introduction of a methoxy group, as seen in this compound, is a classic tactic to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding potential.[3] This guide offers a comprehensive exploration of the chemical properties of this compound (CAS No: 92254-27-8), a valuable building block for researchers, scientists, and drug development professionals. We will delve into its structural characterization, synthesis, reactivity, and potential applications, grounding our discussion in established chemical principles and authoritative data.
Core Molecular and Physicochemical Profile
This compound, also known as 4-methoxy[1,1'-biphenyl]-2-carboxylic acid, possesses a unique electronic and steric arrangement. The methoxy group at the 5-position and the phenyl group at the 2-position of the benzoic acid core create a distinct substitution pattern that governs its properties and reactivity.
| Property | Value | Source |
| CAS Number | 92254-27-8 | |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | Calculated |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | PubChem |
| Synonyms | 4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Appearance | Typically a white to off-white solid | General Observation |
| pKa | ~3.5 (Estimated based on 2-phenylbenzoic acid) | [4] |
Note: Some physical properties, such as melting and boiling points, are not extensively documented in readily available literature and should be determined empirically.
Spectroscopic Fingerprint: A Guide to Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The following sections detail the expected spectral characteristics of this compound, based on the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), a characteristic feature of carboxylic acid dimers formed through hydrogen bonding. The methoxy group will present as a sharp singlet around 3.8-3.9 ppm. The aromatic region (typically 7.0-8.2 ppm) will be complex due to the presence of two phenyl rings with restricted rotation, leading to multiple multiplets.
-
¹³C NMR: The carbon spectrum will feature a signal for the carboxylic carbon around 170 ppm. The methoxy carbon will appear near 55 ppm. The aromatic region will display multiple signals between 110 and 160 ppm, corresponding to the fourteen aromatic carbons, with quaternary carbons often showing lower intensity.
Caption: Key structural features and their expected ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and aromatic moieties.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics | Source |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Very broad, due to hydrogen bonding | [5] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Sharp, medium intensity | [6] |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | Strong, sharp | [5] |
| C=C (Aromatic) | Skeletal Vibration | 1600, 1450 | Medium to strong, sharp | [6] |
| C-O (Aryl Ether & Acid) | Stretching | 1320 - 1210 | Strong | [5] |
The presence of a very broad absorption band in the 3300-2500 cm⁻¹ range, coupled with a strong, sharp peak around 1700 cm⁻¹, is highly characteristic of a carboxylic acid.[5]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺) at m/z = 228. Subsequent fragmentation can provide further structural confirmation.
Expected Fragmentation Pathways:
-
[M-18]⁺: Loss of a water molecule (H₂O).
-
[M-45]⁺: Loss of the carboxyl group (•COOH).
-
[M-31]⁺: Loss of a methoxy radical (•OCH₃).
The fragmentation pattern for the parent compound, 2-phenylbenzoic acid, shows a prominent molecular ion peak at m/z 198 and a significant fragment from the loss of a hydroxyl radical at m/z 181.[7][8] A similar pattern, adjusted for the methoxy group, would be anticipated.
Synthesis and Reactivity
Synthetic Approach: The Suzuki-Miyaura Coupling
The construction of the biphenyl core is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this transformation, valued for its functional group tolerance and mild reaction conditions.[1]
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of Phenylboronic Acid with 2-Bromo-5-methoxybenzoic acid.
-
Reaction Setup: To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Reaction Execution: Heat the resulting mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.[1]
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three primary components:
-
Carboxylic Acid Group: This is the most reactive site, readily undergoing reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Methoxy-Substituted Phenyl Ring: The methoxy group is an ortho, para-directing activator for electrophilic aromatic substitution. The phenyl group at the 2-position provides significant steric hindrance, suggesting that electrophilic attack would be favored at the position ortho to the methoxy group (C6).
-
Unsubstituted Phenyl Ring: This ring can undergo electrophilic aromatic substitution, though it is less activated than the methoxy-substituted ring.
Applications in Research and Drug Discovery
While specific biological activities for this compound are not widely reported, its structural components are prevalent in pharmacologically active molecules.
-
Scaffold for Drug Design: As a substituted biphenyl carboxylic acid, it serves as an excellent starting point or intermediate for synthesizing more complex molecules. The biphenyl moiety is a key feature in drugs targeting various receptors and enzymes.[1]
-
Modulation of Physicochemical Properties: The methoxy group is often introduced by medicinal chemists to improve metabolic stability by blocking potential sites of oxidation. It can also enhance solubility and alter electronic properties, which can fine-tune binding interactions with a biological target.[3]
-
Fragment-Based Drug Discovery: This molecule can be considered a valuable fragment for screening against biological targets, with the carboxylic acid providing a strong anchoring point for binding.
Safety and Handling
No specific safety data for this compound is available in the search results. However, data for the closely related compound, 2-phenylbenzoic acid (CAS 947-84-2), indicates that it is an irritant.[4]
GHS Hazard Statements for 2-Phenylbenzoic Acid: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions: Based on this information, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This compound is a structurally significant molecule whose value lies in its potential as a sophisticated building block in organic synthesis and medicinal chemistry. Its chemical properties are defined by the interplay of the carboxylic acid, the electron-donating methoxy group, and the sterically influential biphenyl core. A firm understanding of its spectroscopic signature, synthetic accessibility via modern coupling techniques, and predictable reactivity provides researchers with a powerful tool for the design and development of novel chemical entities.
References
- Vertex AI Search. (2026).
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem.
- Royal Society of Chemistry. (n.d.).
- Chemsrc. (2025). 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
- CSIR. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - Mass Spectrum. NIST WebBook.
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Sigma-Aldrich. (n.d.). This compound | 92254-27-8.
- National Center for Biotechnology Information. (n.d.). o-Phenylbenzoic acid. PubChem.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Pharmaffiliates. (n.d.). 5-Methoxy-2-benzoxazolecarboxylic Acid | 49559-68-4.
- National Center for Biotechnology Information. (2021).
- Biosynth. (n.d.). 5-Hydroxy-2-methoxybenzoic acid | 61227-25-6.
- MDPI. (2021).
- Fisher Scientific. (2009).
- Benchchem. (n.d.).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
- ChemBK. (2024). 2-Phenylbenzoic acid.
- MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy- - Mass Spectrum. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid - Mass Spectrum. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy- - IR Spectrum. NIST WebBook.
- ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid | 92-92-2.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. o-Phenylbenzoic acid | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Biphenylcarboxylic acid [webbook.nist.gov]
Spectroscopic Characterization of 5-Methoxy-2-phenylbenzoic Acid: A Predictive and Comparative Analysis
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Methoxy-2-phenylbenzoic acid (CAS No. 26114-41-4). Due to a scarcity of publicly available experimental data for this specific molecule, this document leverages a predictive approach grounded in the empirical spectroscopic data of structurally analogous compounds. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-phenylbenzoic acid and anisic acid, we can construct a reliable and scientifically rigorous predicted spectroscopic profile of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and related biphenyl compounds.
Introduction
This compound is a biphenyl carboxylic acid derivative. The biphenyl moiety is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for their synthesis, identification, and characterization. This guide presents a detailed, albeit predictive, spectroscopic analysis of this compound. Our methodology relies on the foundational spectroscopic principles and the analysis of well-characterized, structurally similar molecules.
The core structure is based on 2-phenylbenzoic acid, for which extensive spectroscopic data is available. The influence of the C5-methoxy group on the benzoic acid ring is inferred from the known spectroscopic behavior of methoxy-substituted aromatic systems, particularly anisic acid (4-methoxybenzoic acid). This comparative approach allows for a robust prediction of the chemical shifts, vibrational frequencies, and fragmentation patterns of the target molecule.
Below is the chemical structure of this compound with the IUPAC numbering convention that will be used for spectral assignments throughout this guide.
Caption: Molecular structure and IUPAC numbering of this compound.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the spectrum of 2-phenylbenzoic acid, with adjustments made for the electron-donating methoxy group at the C5 position.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Peak Assignments
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| COOH | ~12-13 | Broad singlet | - | The acidic proton of the carboxylic acid is typically a broad singlet in the downfield region.[1] |
| H-6 | ~7.8-8.0 | d | ~8.5 | Ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| H-2', H-6' | ~7.4-7.6 | m | - | Protons on the phenyl ring, expected to be in the typical aromatic region. |
| H-3', H-4', H-5' | ~7.3-7.5 | m | - | Protons on the phenyl ring, expected to be in the typical aromatic region. |
| H-3 | ~7.2-7.4 | d | ~2.5 | Meta to the carboxylic acid and ortho to the methoxy group, showing a small meta coupling. |
| H-4 | ~7.0-7.2 | dd | ~8.5, ~2.5 | Ortho to the methoxy group and meta to the carboxylic acid, showing both ortho and meta coupling. |
| OCH₃ | ~3.8-3.9 | s | - | The methoxy group protons will appear as a sharp singlet in the typical range for aryl methyl ethers. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known values for 2-phenylbenzoic acid and the substituent effects of the methoxy group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use a 100 MHz or higher frequency NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Peak Assignments
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O | ~168-170 | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| C-5 | ~160-162 | Aromatic carbon attached to the electron-donating methoxy group, significantly shielded. |
| C-1' | ~140-142 | Quaternary carbon of the phenyl ring attached to the benzoic acid ring. |
| C-2 | ~138-140 | Quaternary carbon of the benzoic acid ring attached to the phenyl group. |
| C-6 | ~132-134 | Aromatic CH carbon ortho to the carboxylic acid. |
| C-2', C-6' | ~129-131 | Aromatic CH carbons on the phenyl ring. |
| C-3', C-5' | ~128-130 | Aromatic CH carbons on the phenyl ring. |
| C-4' | ~127-129 | Aromatic CH carbon on the phenyl ring. |
| C-1 | ~125-127 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid. |
| C-4 | ~118-120 | Aromatic CH carbon ortho to the methoxy group. |
| C-3 | ~115-117 | Aromatic CH carbon meta to the carboxylic acid and ortho to the methoxy group. |
| OCH₃ | ~55-57 | The carbon of the methoxy group. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad |
| ~3050-3000 | C-H stretch (aromatic) | Medium |
| ~2950, ~2850 | C-H stretch (methoxy) | Medium-Weak |
| ~1700-1680 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |
| ~1250, ~1030 | C-O stretch (aryl ether) | Strong |
| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The predicted fragmentation pattern is based on the known behavior of benzoic acids and biphenyl compounds.
Experimental Protocol for Mass Spectrometry
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
Predicted Mass-to-Charge Ratios (m/z)
| m/z | Predicted Fragment | Comments |
| 228 | [M]⁺ | Molecular ion peak. |
| 211 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 199 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics. |
| 183 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 152 | [M - COOH - OCH₃]⁺ | Subsequent loss of the methoxy group from the [M-COOH]⁺ fragment. |
| 139 | [C₁₁H₇]⁺ | A common fragment in biphenyl systems. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable resource for the identification and characterization of this molecule. The provided experimental protocols are standard methodologies that can be applied to obtain experimental data, which would be essential to validate and refine the predictions made in this guide. Researchers working with this compound or similar compounds can use this guide as a foundational reference for their spectroscopic analyses.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70357, o-Phenylbenzoic acid. Retrieved from [Link].
-
NIST Chemistry WebBook, SRD 69. 2-Biphenylcarboxylic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7478, Anisic acid. Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Early Studies of 5-Methoxy-2-phenylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational studies concerning 5-Methoxy-2-phenylbenzoic acid. While specific early research records for this exact molecule are not extensively documented in readily available literature, this guide synthesizes information on the pioneering synthetic methodologies and analytical techniques that would have been employed for its creation and characterization. By examining the early development of related biphenyl carboxylic acids, we can infer the logical steps and scientific reasoning that would have underpinned the initial investigation of this compound. This document is structured to provide not just procedural details but also the strategic rationale behind the experimental choices, offering valuable insights for modern researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Emergence of Biphenyl Carboxylic Acids
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, making it an attractive core for designing molecules that interact with biological targets. The inclusion of a carboxylic acid moiety further enhances its potential, providing a key interaction point for receptors and enzymes and improving pharmacokinetic properties. The methoxy group, a common substituent in drug molecules, can modulate metabolic stability and receptor affinity. The specific substitution pattern of this compound presents a unique chemical entity with potential for diverse biological activities. While direct historical accounts of its discovery are scarce, its structural components suggest a rich history rooted in the development of fundamental organic reactions.
Early Synthetic Approaches: Forging the Biphenyl Core
The construction of the carbon-carbon bond between the two phenyl rings is the cornerstone of synthesizing this compound. Early organic chemists would have relied on seminal named reactions that, despite their often harsh conditions, were the state-of-the-art for their time.
The Ullmann Reaction: A Classic C-C Bond Formation
The Ullmann reaction, discovered by Fritz Ullmann in 1901, was one of the earliest methods for forming aryl-aryl bonds.[2] This copper-mediated coupling of two aryl halides was a significant breakthrough in synthetic chemistry.[3]
Causality Behind Experimental Choices: The choice of the Ullmann reaction would have been dictated by the availability of starting materials and the robustness of the method, despite its requirement for high temperatures. The reaction mechanism, while not fully understood in the early 20th century, was known to be reliable for specific substrates.
Self-Validating System: The success of the Ullmann reaction is validated by the formation of the biphenyl product, which could be distinguished from the starting materials by its physical properties, such as melting point and solubility. The progress of the reaction could be monitored by the consumption of the starting aryl halides.
Experimental Protocol: Hypothetical Early Synthesis via Ullmann Coupling
-
Reactant Preparation: 2-Bromo-5-methoxybenzoic acid would be synthesized from 3-methoxybenzoic acid via bromination. Phenyliodide would be the other coupling partner.
-
Reaction Setup: A mixture of 2-bromo-5-methoxybenzoic acid, an excess of phenyliodide, and finely divided copper powder would be heated in a high-boiling point solvent such as nitrobenzene or dimethylformamide.
-
Reaction Conditions: The reaction mixture would be heated to temperatures exceeding 150-200°C for several hours.
-
Workup and Purification: After cooling, the reaction mixture would be treated with an acidic solution to protonate the carboxylic acid and precipitate the crude product. Purification would be achieved through recrystallization from a suitable solvent like ethanol or acetic acid.
Caption: Hypothetical Ullmann reaction for the synthesis of this compound.
The Suzuki-Miyaura Coupling: A More Modern and Versatile Approach
While not an "early" method in the classical sense, the Suzuki-Miyaura coupling, developed in the late 1970s, rapidly became a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[4][5] Early investigations into more efficient routes for biphenyl synthesis would have quickly adopted this powerful tool.
Causality Behind Experimental Choices: The move towards Suzuki-Miyaura coupling would be driven by the desire for higher yields, better functional group tolerance, and avoidance of the harsh conditions of the Ullmann reaction. The use of a palladium catalyst allows for a more efficient and selective reaction.
Self-Validating System: The progress of the Suzuki-Miyaura coupling can be readily monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. The final product's identity and purity would be confirmed by spectroscopic methods.
Experimental Protocol: A Modern Standard for Synthesis
-
Reactant Preparation: 2-Bromo-5-methoxybenzoic acid and phenylboronic acid would be the coupling partners.
-
Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), would be used along with a base, typically sodium carbonate or potassium carbonate.
-
Reaction Setup: The reactants, catalyst, and base would be dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution.
-
Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a moderate temperature, typically between 80-100°C, for several hours.
-
Workup and Purification: The reaction mixture would be cooled, and the product extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography or recrystallization.
Caption: Modern Suzuki-Miyaura coupling for the synthesis of this compound.
Early Analytical Characterization
Once synthesized, the identity and purity of this compound would have been established using the analytical techniques of the era.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By the mid-20th century, NMR spectroscopy had become an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum would provide crucial information about the number and environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on both rings, the methoxy group protons (a singlet around 3.8 ppm), and the carboxylic acid proton (a broad singlet at a downfield chemical shift).[6][7]
-
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, confirming the presence of the two phenyl rings, the methoxy group, and the carboxylic acid carbon.[6][8]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.[8][9] The molecular ion peak would be expected at m/z 228, corresponding to the molecular formula C₁₄H₁₂O₃.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets in the range of 6.8-8.0 ppm), Methoxy protons (singlet, ~3.8 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Aromatic carbons (signals in the range of 110-160 ppm), Methoxy carbon (~55 ppm), Carboxylic acid carbon (~170 ppm). |
| MS (EI) | Molecular ion (M⁺) at m/z 228. Characteristic fragments corresponding to the loss of H₂O, CO, and COOH. |
Elemental Analysis
Before the widespread availability of high-resolution mass spectrometry, elemental analysis was a critical technique for confirming the empirical and molecular formula of a new compound. The experimentally determined percentages of carbon, hydrogen, and oxygen would be compared to the calculated values for the proposed structure of this compound (C₁₄H₁₂O₃).
Early Biological Evaluation: A Search for Activity
Given the structural similarities to other biologically active biphenyl carboxylic acids, it is highly probable that this compound would have been subjected to a battery of early biological screens.
Causality Behind Experimental Choices: The selection of biological assays would have been guided by the known activities of related compounds. For instance, many biphenyl derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties.[6] Therefore, initial screening would likely have focused on these areas.
Self-Validating System: The biological assays themselves are self-validating through the use of positive and negative controls. A dose-dependent response of the test compound would provide further evidence of its biological activity.
Hypothetical Early Screening Assays:
-
Anti-inflammatory Activity: Evaluation in animal models of inflammation, such as carrageenan-induced paw edema in rats.
-
Antimicrobial Activity: Testing against a panel of common bacteria and fungi using techniques like the agar diffusion method.
-
Cytotoxicity Screening: Assessment of the compound's effect on the growth of cancer cell lines in vitro.
Conclusion
The study of this compound, while not prominently featured in the annals of early chemical literature, can be understood through the lens of the foundational synthetic and analytical techniques of its time. The principles of the Ullmann and later the Suzuki-Miyaura reactions provide a logical framework for its synthesis, while spectroscopic and elemental analysis would have been the cornerstones of its characterization. The biological potential of its biphenyl carboxylic acid core continues to inspire modern drug discovery efforts. This guide, by necessity, has drawn upon the broader history of its chemical class to illuminate the likely path of its early investigation, providing a valuable historical and scientific context for contemporary researchers.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL not directly available, but the journal can be searched]
- Supporting Information for various chemical syntheses. Various chemical journals.
- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem. [Link]
- Process for the preparation of gefitinib.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
-
Synthesis method of 5-methoxy-2-tetralone. Patsnap. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC. [Link]
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL not directly available, but the journal can be searched]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]
-
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]
- Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid. Benchchem.
- Application Note: 1H and 13C NMR Analysis of 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]
-
o-Phenylbenzoic acid. PubChem. [Link]
Sources
- 1. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | C15H14O3 | CID 14977692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
An In-Depth Technical Guide to the Potential Biological Activities of 5-Methoxy-2-phenylbenzoic acid
This guide provides a comprehensive technical overview of the potential biological activities of 5-Methoxy-2-phenylbenzoic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to propose likely areas of pharmacological relevance and provides detailed protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzoic acid derivatives.
Introduction and Rationale
This compound belongs to the class of biphenyl carboxylic acids. This structural motif is present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal.[1] The core structure, a biphenyl backbone with a carboxylic acid group, is a key pharmacophoric feature for analgesic and anti-inflammatory activity.[2] The presence of a methoxy group (-OCH3) can significantly influence a molecule's pharmacological profile by affecting its binding to biological targets, physicochemical properties, and metabolic stability.[3][4] Methoxy groups are common in natural products and approved drugs, often enhancing therapeutic efficacy.[4]
Given the structural similarities to known NSAIDs and the potential modulatory effects of the methoxy group, this compound is a compelling candidate for investigation into several biological activities, primarily anti-inflammatory, analgesic, antioxidant, and cytotoxic effects. This guide will delve into the scientific basis for these potential activities and provide detailed experimental workflows to rigorously assess them.
Potential Biological Activity I: Anti-inflammatory and Analgesic Effects
Scientific Rationale
The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, while COX-2 is induced during inflammation.[9] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.[9] Biphenyl analogs have been investigated for their anti-inflammatory and analgesic properties, with some demonstrating significant activity in animal models.[10] The structural resemblance of this compound to these compounds suggests it may also act as a COX inhibitor.
Experimental Protocols
This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 isoforms.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).[11]
-
Prepare a stock solution of Hematin (10 mM) in 0.1 M NaOH and dilute to a final concentration of 1 µM in the Tris-HCl buffer.[11]
-
Prepare a stock solution of the test compound, this compound, and a positive control (e.g., Celecoxib) in DMSO (e.g., 10 mM).[11] Create serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of Arachidonic Acid (10 mM) in ethanol.[11]
-
Prepare a stock solution of TMPD (10 mM) in DMSO.[11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer.[11]
-
Add 10 µL of Hematin solution.[11]
-
Add 10 µL of human recombinant COX-1 or COX-2 enzyme solution.[11][13]
-
Add 10 µL of the test compound dilution or positive control. For control wells, add 10 µL of DMSO.[11]
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).[11]
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 590 nm at timed intervals to determine the initial reaction velocity.[11]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[11]
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Positive Control) | Expected high value | Expected low value | Expected > 1 |
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[14][15]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[16][17] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[18]
Step-by-Step Methodology:
-
Animal Handling and Grouping:
-
Use male Wistar rats (150-200g).
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test compound groups at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Dosing and Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualization of Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Biological Activity II: Antioxidant Capacity
Scientific Rationale
Phenolic compounds, including benzoic acid derivatives, are known to possess antioxidant properties.[19] The methoxy group can enhance the antioxidant activity of phenolic compounds.[19] Antioxidants can neutralize harmful free radicals, which are implicated in the pathogenesis of various inflammatory diseases and cellular damage. The antioxidant potential of this compound is therefore a logical area for investigation.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant activity of a compound.[20]
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[21][22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[20]
-
Visualization of Signaling Pathway:
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Potential Biological Activity III: Cytotoxic/Anticancer Effects
Scientific Rationale
Many NSAIDs have been investigated for their potential anticancer properties, partly through their inhibition of COX-2, which is often overexpressed in tumors.[5] Additionally, various benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines. Therefore, evaluating the cytotoxic potential of this compound is a worthwhile endeavor.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[23]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[23]
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
MTT Assay Procedure:
-
After the treatment period, remove the media and add fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well.[23]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[23][26]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[23][27]
-
-
Data Acquisition and Analysis:
Data Presentation:
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | To be determined |
| e.g., MCF-7 | 48 | To be determined |
| e.g., A549 | 24 | To be determined |
| e.g., A549 | 48 | To be determined |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, pain, and potentially cancer. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. Future research should focus on a comprehensive structure-activity relationship (SAR) study by synthesizing and testing various analogs to optimize potency and selectivity. Furthermore, promising results from these initial in vitro and in vivo studies would warrant more extensive preclinical development, including pharmacokinetic and toxicological profiling.
References
-
Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]
-
The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
How do NSAID pain relievers work?. Elsevier ClinicalKeyAI. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
-
DPPH radical scavenging activity. Marine Biology. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. researchgate.net [researchgate.net]
- 22. marinebiology.pt [marinebiology.pt]
- 23. clyte.tech [clyte.tech]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. static.igem.wiki [static.igem.wiki]
An In-depth Technical Guide to 5-Methoxy-[1,1'-biphenyl]-2-carboxylic Acid and its Isomers
This guide provides a comprehensive technical overview of 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid and its closely related isomers. Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this class of compounds, underpinned by established scientific principles and methodologies.
Introduction and Nomenclature
The nomenclature of substituted biphenyl carboxylic acids can lead to ambiguity. The term "5-Methoxy-2-phenylbenzoic acid" specifies a benzoic acid backbone with a phenyl group at the 2-position and a methoxy group at the 5-position. In systematic nomenclature, this is more precisely termed 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid . While this specific isomer is not widely documented in readily available chemical databases, several of its isomers are well-characterized and serve as valuable reference points for understanding the chemical behavior of this class of molecules.
This guide will focus on the general characteristics of methoxy-substituted biphenyl carboxylic acids, with specific data and protocols provided for a representative isomer, 2'-(Methoxy)-[1,1'-biphenyl]-3-carboxylic acid , to illustrate key concepts and techniques.
Core Physicochemical Properties
The physicochemical properties of methoxy-biphenyl-carboxylic acids are crucial for their application in medicinal chemistry and material science. The presence of the carboxylic acid group imparts acidic properties and a potential for hydrogen bonding, while the biphenyl scaffold provides a rigid, aromatic core. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and the overall polarity of the molecule.
A summary of the key quantitative data for a representative isomer is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxyphenyl)benzoic acid | PubChem |
| CAS Number | 168618-47-1 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
Synthesis and Mechanistic Insights
The synthesis of methoxy-biphenyl-carboxylic acids typically involves a cross-coupling reaction to form the biaryl linkage, followed by functional group manipulations as needed. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.
Sources
Introduction: The Critical Role of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of 5-Methoxy-2-phenylbenzoic Acid in Organic Solvents
In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing the rate and extent of drug absorption. This compound, a molecule of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features: a carboxylic acid group, a methoxy substituent, and a biphenyl backbone. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of this compound in common organic solvents, offering a foundational resource for researchers in drug discovery, formulation, and process chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds, such as benzoic acid and its derivatives, to provide reasoned predictions and detailed methodologies for empirical determination.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] For this compound, the key functional groups influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[3] Its acidic nature also means that solubility in aqueous solutions will be highly pH-dependent; in alkaline conditions, it will deprotonate to form a more soluble carboxylate salt.[4]
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance, which can enhance solubility in polar solvents.
-
Biphenyl Core: The two phenyl rings constitute a large, nonpolar hydrocarbon backbone. This feature promotes solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.
The interplay of these features results in a molecule with moderate overall polarity.
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Formula | C₁₄H₁₂O₃ | - |
| Molecular Weight | 228.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | ~4-5 (Estimated) | The acidic nature dictates pH-dependent aqueous solubility.[4] |
| Polarity | Moderately Polar | Suggests solubility in a range of polar and some nonpolar organic solvents. |
| Hydrogen Bonding | Donor (1), Acceptor (3) | Enhances solubility in protic and polar aprotic solvents.[3] |
Predicted Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. |
| Esters | Ethyl Acetate | Moderate | Similar to ethers, the carbonyl oxygen can accept hydrogen bonds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The biphenyl core will have favorable interactions with aromatic solvents, but the polar groups will limit overall solubility. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can interact with the less polar parts of the molecule. |
| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity of the carboxylic acid and methoxy groups will lead to poor solvation in nonpolar, aliphatic solvents.[7] |
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often referred to as the shake-flask method, is a gold standard technique.[2]
Equilibrium Solubility Determination (Shake-Flask Method)
This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Assessment
For high-throughput screening in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous or organic medium. While faster, these methods can sometimes overestimate solubility as they may result in supersaturated solutions.
Factors Influencing Solubility Measurements
Several factors can impact the accuracy and reproducibility of solubility measurements:
-
Temperature: The solubility of most solids increases with temperature.[3][5] Therefore, precise temperature control is crucial.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the solubility.
Caption: Factors Influencing the Solubility of this compound.
Conclusion and Future Directions
Understanding the solubility of this compound is paramount for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents, based on its molecular structure and data from analogous compounds. Furthermore, detailed experimental protocols have been outlined to enable researchers to empirically determine these crucial physicochemical parameters. Future work should focus on generating precise, quantitative solubility data for this compound across a variety of solvents and temperatures. This data will be invaluable for guiding formulation strategies, optimizing reaction conditions for synthesis and purification, and ultimately, advancing its potential in the drug development pipeline.
References
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid - PubChem - NIH. Available at: [Link]
-
3 - SAFETY DATA SHEET. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
-
5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
2-Phenylbenzoic acid - ChemBK. Available at: [Link]
-
Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]
-
2-phenylbenzoic acid - Stenutz. Available at: [Link]
Sources
An In-Depth Technical Guide to 5-Methoxy-2-phenylbenzoic Acid: From Discovery to Modern Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Delving into the historical context of biphenyl synthesis, this document details the evolution of synthetic methodologies from the classical Ullmann condensation to the contemporary Suzuki-Miyaura cross-coupling reaction. A detailed, field-proven experimental protocol for the synthesis of a closely related analogue, 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, is provided, including reagent specifications, step-by-step instructions, and purification techniques. The guide further presents a thorough analysis of the spectroscopic characterization of methoxy-substituted biphenyl carboxylic acids, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Finally, the potential applications of this class of compounds, particularly in the realm of drug discovery, are discussed, highlighting their pharmacological significance as scaffolds for various therapeutic agents.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
Biphenyls and their derivatives represent a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1] The inherent structural rigidity and the ability to introduce diverse functionalities on both phenyl rings make the biphenyl scaffold a versatile platform for designing molecules with tailored biological activities. The inclusion of a carboxylic acid moiety further enhances the potential for drug development by providing a key site for interaction with biological targets and improving pharmacokinetic properties. This compound, with its specific substitution pattern, embodies a promising candidate for further investigation and development in various scientific fields.
Historical Perspective: The Dawn of Biphenyl Synthesis
The journey to synthesize complex organic molecules like this compound is built upon a century of advancements in carbon-carbon bond formation. The earliest significant breakthrough in the synthesis of biaryl compounds was the Ullmann condensation , first reported by Fritz Ullmann and his student, J. Bielecki, in 1901.[2]
The Ullmann Condensation: A Copper-Mediated Revolution
The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[1][2][3] This reaction, typically requiring high temperatures (often exceeding 200°C) and a stoichiometric amount of copper, represented a major step forward in synthetic organic chemistry.[3][4] The mechanism is believed to involve the formation of an organocopper intermediate.[2]
While groundbreaking, the harsh conditions of the traditional Ullmann reaction limited its applicability, especially for substrates with sensitive functional groups.[2] Over the years, significant modifications, including the use of ligands and improved copper sources, have been developed to render the reaction more efficient and versatile.[5]
Modern Synthetic Methodologies: The Rise of Palladium Catalysis
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, higher yields, and broader functional group tolerance compared to the Ullmann condensation.
The Suzuki-Miyaura Cross-Coupling: A Paradigm Shift
The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the preeminent method for the synthesis of biphenyls and their derivatives.[6][7] This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[8]
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[8]
The mild reaction conditions, commercial availability of a wide range of boronic acids, and high functional group tolerance have made the Suzuki-Miyaura coupling the method of choice for the synthesis of complex biaryl systems, including this compound and its analogues.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a this compound Analogue
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phthalic anhydride | 148.12 | 14.81 g | 0.10 | --- |
| 4-Methoxyphenylmagnesium bromide | (in diethyl ether) | 100 ml (1 M solution) | 0.11 | Prepare fresh or use commercial solution. |
| Tetrahydrofuran (THF) | 72.11 | 200 ml | --- | Anhydrous |
| 1 N Hydrochloric acid | 36.46 | As needed | --- | For workup |
| Chloroform | 119.38 | As needed | --- | For extraction |
| Saturated saline solution | --- | As needed | --- | For washing |
| Anhydrous sodium sulfate | 142.04 | As needed | --- | For drying |
| Silica gel | --- | As needed | --- | For column chromatography |
| Hexane | 86.18 | As needed | --- | Eluent for chromatography |
| Ethyl acetate | 88.11 | As needed | --- | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phthalic anhydride (14.81 g, 0.10 mol) and anhydrous tetrahydrofuran (200 ml).
-
Cooling: Cool the stirred suspension to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the 1 M solution of 4-methoxyphenylmagnesium bromide in diethyl ether (100 ml, 0.11 mol) dropwise to the cold suspension over a period of 30 minutes.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of 1 N hydrochloric acid until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with chloroform (3 x 100 ml).
-
Washing and Drying: Combine the organic layers and wash with saturated saline solution (100 ml). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (1:2) eluent system to afford 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid as a yellow oily substance (25.63 g, 100% yield).[9]
Diagram of the Synthesis Workflow:
Sources
- 1. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
A Theoretical and Computational Investigation of 5-Methoxy-2-phenylbenzoic Acid: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 5-Methoxy-2-phenylbenzoic acid, a molecule of significant interest in medicinal chemistry. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational methodology, drawing parallels from closely related chemical entities. We will delve into the foundational physicochemical properties, propose a detailed workflow for its computational analysis using Density Functional Theory (DFT), and explore its potential biological activities through molecular docking simulations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a paradigmatic approach to the in-silico characterization of novel small molecules.
Introduction: The Therapeutic Potential of Substituted Benzoic Acid Scaffolds
Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The introduction of various substituents onto the benzoic acid ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. The methoxy group (–OCH₃) is a particularly common substituent in approved drugs, where it can enhance metabolic stability and modulate lipophilicity.[1] Similarly, the phenyl group can contribute to hydrophobic interactions within the active sites of biological targets.
This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. A thorough understanding of its three-dimensional structure, electronic properties, and potential intermolecular interactions is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. This guide outlines a systematic and scientifically rigorous approach to its theoretical and computational characterization.
Foundational Physicochemical Properties
A crucial first step in the characterization of any new chemical entity is the determination of its fundamental physicochemical properties. For this compound, the following information has been compiled from computational predictions and data from structurally similar molecules.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₄H₁₂O₃ | Calculated |
| Molecular Weight | 228.24 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | --- |
| Calculated LogP | 3.1 | XLogP3 |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Theoretical Framework and Computational Methodology
To gain deep insights into the structural and electronic properties of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a comprehensive understanding of the molecule at the quantum mechanical level.
Workflow for Computational Analysis
The following diagram illustrates the proposed workflow for the theoretical investigation of this compound.
Caption: Proposed computational workflow for this compound.
Detailed Experimental Protocols
3.2.1. Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules of pharmaceutical interest.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Geometry Optimization: The initial 3D structure of this compound will be optimized to its lowest energy conformation using a suitable functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer. These calculations also allow for the prediction of the infrared (IR) spectrum, which can be compared with experimental data if available.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The MEP will be mapped onto the electron density surface to visualize the electrostatic potential.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule.
-
3.2.2. Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2]
-
Target Selection: Based on the known biological activities of structurally related benzoic acid derivatives, potential biological targets can be identified. For instance, cyclooxygenase (COX) enzymes are potential targets given the anti-inflammatory properties of some benzoic acid analogs.[3]
-
Software: AutoDock Vina, GOLD Suite, or similar molecular docking software.
-
Methodology:
-
Ligand Preparation: The 3D structure of this compound, optimized by DFT, will be prepared by adding polar hydrogens and assigning appropriate charges.[2]
-
Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.[2]
-
Docking Simulation: The prepared ligand will be docked into the active site of the receptor. The docking algorithm will explore various conformations and orientations of the ligand within the binding site to identify the most favorable binding mode.
-
Binding Analysis: The results of the docking simulation will be analyzed to determine the binding affinity (e.g., in kcal/mol) and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Predicted Computational Results and Discussion
The following table presents hypothetical data that would be obtained from the proposed DFT and molecular docking calculations, with values informed by studies on similar molecules.
| Computational Analysis | Predicted Outcome | Significance |
| Geometry Optimization | Dihedral angle between the phenyl and benzoic acid rings is predicted to be non-planar. | The conformation of the molecule is crucial for its interaction with biological targets. |
| MEP Analysis | Negative potential is expected around the carboxylic oxygen atoms and the methoxy oxygen atom, indicating sites for electrophilic attack and hydrogen bonding. | Provides insights into the molecule's reactivity and intermolecular interactions. |
| FMO Analysis | A significant HOMO-LUMO energy gap is anticipated, suggesting good chemical stability. | The distribution of HOMO and LUMO can indicate the most probable sites for electron donation and acceptance. |
| Molecular Docking (vs. COX-2) | A favorable binding affinity (e.g., -7 to -9 kcal/mol) is hypothesized, with key interactions involving the carboxylic acid group and the methoxy group. | Suggests potential anti-inflammatory activity through the inhibition of the COX-2 enzyme. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth structural and electronic characterization of this compound. The proposed workflow, leveraging Density Functional Theory and molecular docking simulations, provides a robust methodology for elucidating its key physicochemical properties and predicting its potential biological activities. The insights gained from these theoretical studies can guide future experimental investigations, including chemical synthesis, in vitro and in vivo biological testing, and structural biology studies. Ultimately, this integrated approach will accelerate the drug discovery and development process for this promising class of molecules.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
-
Computational Studies of 5-methoxypsolaren as Potential Deoxyhemoglobin S Polymerization Inhibitor. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). MDPI. Retrieved January 22, 2026, from [Link]
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved January 22, 2026, from [Link]
-
Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. (2022). Preprints.org. Retrieved January 22, 2026, from [Link]
-
Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa. (1999). PubMed. Retrieved January 22, 2026, from [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2006). Indian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
o-Phenylbenzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
2-Biphenylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
Sources
Unlocking the Therapeutic Potential of the 5-Methoxy-2-phenylbenzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Benzoic Acid Moiety in Medicinal Chemistry
Benzoic acid and its derivatives represent a cornerstone in modern drug discovery, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The inherent structural features of the benzoic acid moiety—a carboxylic acid group attached to a benzene ring—provide a unique combination of properties that are highly amenable to medicinal chemistry applications. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, often facilitating critical interactions with the active sites of enzymes and receptors.[2] Furthermore, the aromatic ring offers a template for extensive modification, allowing for the fine-tuning of a compound's electronic properties, lipophilicity, and steric profile to optimize its pharmacokinetic and pharmacodynamic characteristics.[2]
This technical guide delves into the potential pharmacological relevance of a specific, yet underexplored, benzoic acid derivative: 5-Methoxy-2-phenylbenzoic acid . While direct pharmacological data on this compound is limited, its structural components—the methoxy-substituted benzoic acid and the biphenyl-like arrangement—are present in numerous biologically active molecules. By examining the established activities of related compounds, we can extrapolate and propose potential therapeutic avenues for this intriguing scaffold. This guide will provide a comprehensive overview of its chemical synthesis, potential mechanisms of action, and a roadmap for its future investigation.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through various established organic chemistry methodologies. A plausible and efficient route would involve a Suzuki coupling reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway: Suzuki Coupling
A common strategy for synthesizing biphenyl compounds is the Suzuki coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. In the context of this compound, this would likely involve the coupling of 2-bromo-5-methoxybenzoic acid with phenylboronic acid.
Step-by-Step Protocol:
-
Preparation of 2-bromo-5-methoxybenzoic acid: This starting material can be synthesized from m-methoxybenzoic acid through bromination. Various methods exist, with some achieving yields of up to 93.6% and high purity.[3]
-
Suzuki Coupling Reaction:
-
In a reaction vessel, dissolve 2-bromo-5-methoxybenzoic acid and phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Add a base, such as sodium carbonate or potassium carbonate, to facilitate the transmetalation step.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Potential Pharmacological Relevance: An Inferential Analysis
The pharmacological potential of this compound can be inferred from the known biological activities of its structural analogs.
Anti-inflammatory and Analgesic Potential
Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs) with promising results in in-vivo models of pain.[4][5] The presence of the benzoic acid core in this compound suggests that it could also interact with the COX pathway.
Furthermore, the methoxy group, depending on its position, can modulate the anti-inflammatory activity. For example, 2-hydroxy-4-methoxy benzoic acid has demonstrated hepatoprotective effects in rats by reducing inflammatory cytokines and oxidative stress.[6]
Proposed Mechanism of Action (Hypothetical):
Anticancer Activity
The biphenyl scaffold is a common feature in many anticancer agents. The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic activity. Methoxy-substituted quinolone derivatives, which are bio-isosteres of coumarins, have shown promising anticancer activity.[7] Additionally, derivatives of 5-Methoxy-2-mercaptobenzimidazole have been designed and evaluated for their cytotoxic activities against breast cancer.[8] Syringic acid, a methoxy-containing phenolic compound, is a known carcinogenesis inhibitor, and its analog has demonstrated enhanced anticancer activity in leukemia cells through the induction of apoptosis and inhibition of NF-κB.[9]
These findings suggest that this compound could be a valuable scaffold for the development of novel anticancer agents.
Antidiabetic Potential
Certain methoxy-substituted indole carboxylic acids have been explored for their antidiabetic properties. Specifically, 5-methoxyindole-2-carboxylic acid (MICA) is a known inhibitor of hepatic gluconeogenesis and has demonstrated a glucose-lowering effect.[10] While structurally different, the presence of the methoxy group on a carboxylic acid-bearing aromatic ring in our target compound warrants investigation into its potential effects on glucose metabolism. A derivative of repaglinide, a known antidiabetic drug, incorporating a methoxybenzoic acid moiety has been synthesized and evaluated as a potential imaging agent for pancreatic beta-cells.[11]
Antimicrobial and Other Activities
Benzoic acid derivatives are known to possess antimicrobial properties.[2] Methoxy-substituted benzoic acids have also been investigated as potential efflux pump inhibitors in bacteria, which could help overcome antibiotic resistance.[12] Furthermore, p-methoxy benzoic acid isolated from Capparis spinosa has shown significant antihepatotoxic activity.[13]
Experimental Protocols for Preliminary Screening
To validate the hypothesized pharmacological activities of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
| Target Activity | Assay | Description | Key Parameters |
| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes. | IC₅₀ values |
| Anticancer | MTT or MTS Assay | Assesses the metabolic activity of cancer cell lines (e.g., MCF-7, K562) to determine cell viability after treatment with the compound. | GI₅₀ or IC₅₀ values |
| Apoptosis Assay | Utilizes methods like Annexin V/PI staining followed by flow cytometry to detect programmed cell death in cancer cells. | Percentage of apoptotic cells | |
| Antidiabetic | Gluconeogenesis Inhibition Assay | Measures the production of glucose in primary hepatocytes or hepatoma cell lines. | IC₅₀ values |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. | MIC values (µg/mL) |
In Vivo Models
Should promising in vitro activity be observed, further evaluation in animal models would be warranted.
-
Analgesic Activity: Acetic acid-induced writhing test or hot plate test in mice.[4][5]
-
Anti-inflammatory Activity: Carrageenan-induced paw edema model in rats.
-
Anticancer Activity: Xenograft models where human cancer cells are implanted in immunocompromised mice.
-
Hepatoprotective Activity: Carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats.[6]
Future Directions and Conclusion
While direct evidence for the pharmacological relevance of this compound is currently lacking, the analysis of its structural components and related compounds strongly suggests a high potential for therapeutic applications. The methoxybenzoic acid moiety is a well-established pharmacophore, and the biphenyl scaffold is prevalent in a multitude of bioactive molecules.
Future research should focus on:
-
Efficient and scalable synthesis: Optimizing the synthetic route to produce sufficient quantities of the compound for extensive biological evaluation.
-
Comprehensive in vitro screening: Performing a broad panel of assays to identify the most promising therapeutic areas.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogs with modifications to the methoxy and phenyl groups to understand the key structural requirements for activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.
References
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Google Search.
- Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. Google Search.
- Synthesis routes of 2-Amino-5-methoxybenzoic acid - Benchchem. Google Search.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. Google Search.
- 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid - PubChem - NIH. Google Search.
- (PDF) Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives - ResearchGate. Google Search.
- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - MDPI. Google Search.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. Google Search.
- WO2016089951A1 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of oxymorphone, prodrugs, methods and making and use thereof - Google Patents. Google Search.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Google Search.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Google Search.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. Google Search.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC - NIH. Google Search.
- 4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent - PubMed. Google Search.
- 5-Hydroxy-2-methoxybenzoic acid | 61227-25-6 | LCA22725 - Biosynth. Google Search.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. Google Search.
- Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Google Search.
- In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed. Google Search.
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed. Google Search.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. Google Search.
- Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH. Google Search.
- In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC - PubMed Central. Google Search.
- Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa - PubMed. Google Search.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies [mdpi.com]
- 13. Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of 5-Methoxy-[1,1'-biphenyl]-2-carboxylic Acid: A Guide for Advanced Organic Synthesis
Introduction
5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is a versatile biaryl scaffold of significant interest in medicinal chemistry and advanced organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring linked to a benzoic acid moiety, provides a unique combination of electronic and steric properties. This arrangement offers multiple avenues for synthetic elaboration, making it a valuable precursor for the construction of complex molecular architectures, including polycyclic aromatic compounds and novel heterocyclic systems. The inherent chirality of atropisomeric biphenyls, coupled with the directing effects of the methoxy and carboxylic acid groups, allows for the strategic design of targeted molecules with potential applications in drug discovery and materials science. This guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid, complete with detailed experimental protocols for its preparation and subsequent transformations.
Physicochemical and Spectroscopic Profile
While specific experimental data for 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on closely related analogs. For the purpose of this guide, we will reference data for similar biphenyl structures to provide a representative profile.
| Property | Predicted Value/Characteristic | Source/Analogy |
| Molecular Formula | C₁₄H₁₂O₃ | - |
| Molecular Weight | 228.24 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 113-115 °C | Analogy to [1,1'-Biphenyl]-2-carboxylic acid[1] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 10.0-11.0 (s, 1H, COOH), 7.0-8.0 (m, 7H, Ar-H), 3.8-3.9 (s, 3H, OCH₃) | Inferred from related biphenyls[1] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 165-170 (C=O), 155-160 (C-OCH₃), 110-145 (Ar-C), 55-56 (OCH₃) | Inferred from related biphenyls[1] |
| IR (KBr) | ν (cm⁻¹): 3000-2500 (O-H, broad), 1700-1680 (C=O), 1600, 1480 (C=C, aromatic) | General IR data for carboxylic acids |
Core Reactivity and Mechanistic Insights
The reactivity of 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid is governed by the interplay of its three key functional components: the two aromatic rings, the carboxylic acid group, and the methoxy substituent.
-
The Biphenyl Core: The C-C single bond connecting the two phenyl rings allows for rotation, which can be restricted by bulky ortho substituents, leading to atropisomerism. The aromatic rings are susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing methoxy and carboxylic acid groups.
-
The Carboxylic Acid Group: This functional group is a versatile handle for a wide range of transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives. Furthermore, it can participate in intramolecular reactions, such as Friedel-Crafts acylations, to form new ring systems.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent activates the phenyl ring to which it is attached towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions.
Caption: Key reactive sites of 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.
Applications in Organic Synthesis
Precursor for Polycyclic Aromatic Compounds: Synthesis of Fluorenones
Substituted biphenyl-2-carboxylic acids are well-established precursors for the synthesis of fluorenones, a class of polycyclic aromatic ketones with applications in materials science and as intermediates in medicinal chemistry. The intramolecular Friedel-Crafts acylation of the biphenyl system is a powerful method for constructing the fused five-membered ring of the fluorenone core.[2]
Workflow for Fluorenone Synthesis:
Caption: Workflow for the synthesis of a fluorenone derivative.
Protocol: Synthesis of a Methoxy-Substituted Fluorenone
This protocol is a representative example based on established procedures for the cyclization of biphenyl-2-carboxylic acids.[2]
Part A: Acid Chloride Formation
| Reagent | Amount | Molar Eq. |
| 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | 1.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 5 mL | Excess |
| Dichloromethane (DCM), anhydrous | 20 mL | - |
Procedure:
-
To a solution of 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
| Reagent | Amount | Molar Eq. |
| Crude Acid Chloride from Part A | ~1.1 g | 1.0 |
| Aluminum chloride (AlCl₃), anhydrous | 1.5 g | ~2.5 |
| Dichloromethane (DCM), anhydrous | 30 mL | - |
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C.
-
Add a solution of the crude acid chloride in anhydrous dichloromethane dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted fluorenone.
Synthesis of Biaryl Amides and Esters for Medicinal Chemistry
The carboxylic acid functionality of 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid serves as a key attachment point for the synthesis of diverse amide and ester libraries for structure-activity relationship (SAR) studies in drug discovery.
Protocol: Amide Synthesis via Acyl Fluoride Intermediate
This protocol utilizes BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) as an efficient coupling agent for the formation of amides from carboxylic acids.[3]
| Reagent | Amount | Molar Eq. |
| 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | 1.0 eq | 1.0 |
| BTFFH | 1.5 eq | 1.5 |
| Diisopropylethylamine (DIPEA) | 4.5 eq | 4.5 |
| Amine (R-NH₂) | 1.0 eq | 1.0 |
| Dichloromethane (DCM), anhydrous | - | - |
Procedure:
-
To a solution of 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid in anhydrous dichloromethane, add BTFFH and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride intermediate.
-
Add the desired amine to the reaction mixture.
-
Heat the sealed reaction vessel at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure amide.
Protocol: Fischer Esterification
A classic and straightforward method for the synthesis of esters.[4]
| Reagent | Amount | Molar Eq. |
| 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | 1.0 eq | 1.0 |
| Alcohol (R-OH) | Large Excess | - |
| Sulfuric Acid (H₂SO₄), concentrated | Catalytic | - |
Procedure:
-
Dissolve 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid in the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Synthesis of 5-Methoxy-[1,1'-biphenyl]-2-carboxylic Acid
The most convergent and widely applicable method for the synthesis of substituted biaryls is the Suzuki-Miyaura cross-coupling reaction.[5][6]
Workflow for Suzuki-Miyaura Coupling:
Caption: Synthesis via Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the synthesis of biaryl carboxylic acids.[7][8]
| Reagent | Amount | Molar Eq. |
| 2-Bromo-5-methoxybenzoic acid | 1.0 eq | 1.0 |
| Phenylboronic acid | 1.2 eq | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq | 0.05 |
| Potassium Carbonate (K₂CO₃) | 3.0 eq | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | - |
Procedure:
-
To a reaction vessel, add 2-bromo-5-methoxybenzoic acid, phenylboronic acid, and potassium carbonate.
-
Degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid. Further purification can be achieved by recrystallization.
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: Ensure all reagents and solvents are of high purity and adequately degassed to prevent catalyst deactivation. The choice of palladium catalyst and ligand can be critical for sterically hindered substrates.[8]
-
Incomplete Friedel-Crafts Cyclization: The purity of the acid chloride is important. Ensure anhydrous conditions as moisture will quench the Lewis acid catalyst.
-
Side Reactions in Esterification/Amidation: For sensitive substrates, milder coupling reagents (e.g., DCC/DMAP for esterification, HATU/HOAt for amidation) may provide better results and minimize side reactions.
Conclusion
5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for a range of transformations, from the construction of complex polycyclic systems like fluorenones to the generation of diverse libraries of amides and esters for medicinal chemistry applications. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - NIH. Available at: [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid - PubChem. Available at: [Link]
-
Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid - PubChem. Available at: [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. Available at: [Link]
-
Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies - PubMed. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
- Preparation method of methoxybenzyl ester - Google Patents.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate - ResearchGate. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. Available at: [Link]
-
Synthesis of dibenzofurans via intramolecular cyclization by Niranjan. - ResearchGate. Available at: [Link]
-
5-Methoxy-4'-(1-methylethyl)[1,1'-biphenyl]-2-carboxylic acid - PubChem. Available at: [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst - ResearchGate. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. Available at: [Link]
-
Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst - Organic Chemistry Portal. Available at: [Link]
-
5-Methoxyindole-2-carboxylic acid - PubChem. Available at: [Link]
-
Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5-Methoxy-2-phenylbenzoic Acid in Medicinal Chemistry
Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Discovery
The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet tunable, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The presence of the carboxylic acid group often serves as a key anchoring point, forming critical hydrogen bonds or ionic interactions within enzyme active sites or receptor binding pockets. Furthermore, the biphenyl system's lipophilicity can be modulated through substitution on either of the phenyl rings, influencing pharmacokinetic properties such as cell permeability and metabolic stability.
This document focuses on 5-Methoxy-2-phenylbenzoic acid , a specific derivative within this important class of compounds. While direct and extensive research on this particular molecule is emerging, its structural similarity to other well-studied biphenyl carboxylic acids allows for the inference of its potential therapeutic applications. Based on the existing literature for analogous compounds, this guide will explore the prospective utility of this compound as a scaffold for developing novel anticancer and anti-inflammatory agents. We will provide detailed protocols for its synthesis and for the biological evaluation of its derivatives, grounding these methodologies in the established activities of related molecules.
Part 1: Potential as an Anticancer Agent
Biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their efficacy against various cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the inhibition of key cell cycle regulators and structural proteins essential for cell division.[4][5]
Hypothesized Mechanisms of Action
Based on studies of structurally related compounds, this compound derivatives could potentially exert their anticancer effects through one or more of the following pathways:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some biphenyl derivatives have been shown to inhibit CDKs, such as Cdk4, leading to cell cycle arrest at the G0/G1 phase.[4][5]
-
Disruption of Tubulin Polymerization: Interference with microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism for biphenyl compounds, causing cell cycle arrest at the G2/M phase.[4][5]
-
Modulation of Estrogen Receptors (ERs): Given the biphenyl scaffold's structural resemblance to other ER modulators, these compounds could be relevant in hormone-dependent cancers like breast cancer.[1][5]
Caption: Hypothesized anticancer mechanisms of this compound derivatives.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the in vitro anticancer activity of some biphenyl carboxylic acid derivatives against human breast cancer cell lines, which can serve as a benchmark for future studies on this compound.[5]
| Compound | Cell Line | IC50 (µM) |
| Benzyloxy biphenyl carboxylic acid derivative (3j) | MCF-7 | 9.92 ± 0.97 |
| Benzyloxy biphenyl carboxylic acid derivative (3j) | MDA-MB-231 | 9.54 ± 0.85 |
| Unsubstituted biphenyl carboxylic acid derivative (3a) | MCF-7 | 10.14 ± 2.05 |
| Unsubstituted biphenyl carboxylic acid derivative (3a) | MDA-MB-231 | 10.78 ± 2.58 |
Part 2: Potential as an Anti-inflammatory Agent
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs are acidic molecules, and the benzoic acid scaffold is present in several of these agents.[6] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7]
Hypothesized Mechanism of Action
Derivatives of this compound are hypothesized to act as inhibitors of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds.[1] This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
-
2-Bromo-5-methoxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture at 80-90 °C under an argon atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3, which should precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal human cell line (e.g., HEK-293) for cytotoxicity assessment
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Protocol 3: In Vivo Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo activity of acute anti-inflammatory agents.[8][9]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound derivatives
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, standard drug, and test compound groups.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight) one hour before the induction of inflammation. The control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) for each group at each time point.
-
Determine the percentage inhibition of edema by the test compounds and the standard drug compared to the control group.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the potential of this molecule and its derivatives. Future work should focus on synthesizing a library of analogs with diverse substitutions on both phenyl rings to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. (n.d.).
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC - NIH.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide. (n.d.). Benchchem.
- In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). PubMed Central.
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PMC - NIH.
- Synthesis routes of 2-Amino-5-methoxybenzoic acid. (n.d.). Benchchem.
- 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. (n.d.). PubChem - NIH.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). PMC - NIH.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI.
- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
- (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
- Asian Journal of Chemistry. (2017).
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed.
- 5-Amino-2-methoxy-benzoic acid methyl ester. (n.d.). Chem-Impex.
- Full article: Biarylacetamides: a novel class of l
- 5-Hydroxy-2-methoxybenzoic acid | 61227-25-6 | LCA22725. (n.d.). Biosynth.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies. (n.d.). Benchchem.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy. (n.d.). Benchchem.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Introduction: Reimagining the Role of a Carboxylic Acid in Suzuki-Miyaura Coupling
An Application Guide for the Advanced Use of 5-Methoxy-2-phenylbenzoic Acid in Modern Catalysis
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organohalides, stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions.[1][2] Its impact on the synthesis of biaryl structures, which are prevalent in pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide focuses on This compound , a substituted biphenyl carboxylic acid. Traditionally, a molecule like this might be viewed as a target for synthesis. However, the evolution of catalytic methods invites us to consider this compound as a versatile substrate for further complexity generation. The carboxylic acid moiety, often seen as a simple polar handle, can be leveraged as a reactive site for carbon-carbon bond formation through innovative catalytic strategies.
We will explore two primary protocols involving this scaffold:
-
Decarboxylative Suzuki-Miyaura Coupling: A modern, direct approach where the carboxylic acid group of this compound is extruded as CO₂ and replaced with a new aryl or heteroaryl group. This strategy is highly atom-economical and transforms a biphenyl into a more complex terphenyl system.[3]
-
Synthesis of the Biphenyl Scaffold: The conventional and highly reliable method to prepare this compound itself, typically by coupling a halobenzoic acid precursor with an appropriate boronic acid.[4][5]
This document, designed for researchers and drug development professionals, will prioritize the decarboxylative protocol, reflecting the cutting edge of synthetic strategy, while also providing a robust protocol for the foundational synthesis of the core molecule.
Part 1: The Terphenyl Synthesis via Decarboxylative Suzuki-Miyaura Coupling
The direct use of carboxylic acids as coupling partners, replacing traditional organohalides, represents a significant advance in cross-coupling chemistry. This transformation avoids the need for pre-functionalization to a halide or triflate, thereby shortening synthetic routes and improving overall efficiency.
Mechanistic Principles & Causality
The direct decarboxylative coupling of an aromatic carboxylic acid is mechanistically distinct from the classical Suzuki cycle. While several pathways exist, a prominent and effective strategy involves a one-pot, two-step sequence: an initial mediated decarboxylative halogenation followed by an in-situ Suzuki-Miyaura coupling.[6][7]
Causality of Reagents:
-
Decarboxylation Mediator: A key challenge is the high activation energy required to cleave the aryl C–COOH bond.[8] To overcome this, a mediator like an iodine source (e.g., I₂) is used. The process is believed to proceed through an acyl hypoiodite intermediate, which readily undergoes radical decarboxylation to generate an aryl radical. This radical is then trapped by an iodine source to form an aryl iodide in situ.
-
Palladium Catalyst & Ligand: Once the aryl iodide is formed, a standard Suzuki coupling can proceed. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition of the aryl iodide to the Pd(0) center, which is often the rate-determining step.[9][10]
-
Base: The base plays multiple, crucial roles.[1] In the initial decarboxylative step, a base like K₃PO₄ can facilitate the formation of the carboxylate salt.[7] In the subsequent Suzuki cycle, the base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11][12]
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dioxane are often chosen for their ability to dissolve the various organic and inorganic components of the reaction mixture and for their stability at the elevated temperatures often required.[7][13]
Visualizing the Decarboxylative Suzuki-Type Reaction
The overall transformation can be visualized as a streamlined process where the carboxylic acid is converted to a reactive intermediate that immediately engages in the coupling reaction.
Caption: A two-stage mechanism for decarboxylative Suzuki-type coupling.
Generalized Protocol for Decarboxylative Coupling of an Aromatic Carboxylic Acid
This protocol is adapted from established methodologies for the decarboxylative coupling of (hetero)aromatic carboxylic acids and serves as a robust starting point for experiments with this compound.[6][7]
Materials and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Iodine (I₂) (1.0 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, iodine (I₂), and the base (K₃PO₄).
-
Solvent Addition: Add anhydrous solvent (e.g., MeCN) via syringe.
-
Decarboxylative Iodination: Stir the mixture at an elevated temperature (e.g., 100 °C) for 12-16 hours to ensure complete formation of the aryl iodide intermediate.
-
Addition of Coupling Reagents: Cool the reaction mixture to room temperature. To the same flask, add the arylboronic acid, palladium catalyst, and ligand (if using a pre-catalyst, add it directly).
-
Suzuki Coupling: Degas the reaction mixture (e.g., by three vacuum-backfill cycles with inert gas). Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Conditions for Decarboxylative Suzuki-Type Reactions
The table below summarizes representative conditions found in the literature, which can guide optimization.
| Carboxylic Acid Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzoic Acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 85 | [6] |
| 2-Naphthoic Acid | 4-Tolylboronic acid | [Pd(ala)₂] | K₃PO₄ | MeCN/H₂O | 100 | 92 | [7] |
| Thiophene-2-carboxylic acid | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 78 | [6] |
| 4-Methoxybenzoic acid | Phenylboronic acid | [Pd(ala)₂] | K₃PO₄ | MeCN/H₂O | 100 | 88 | [7] |
Part 2: Synthesis of this compound via a Standard Suzuki Coupling
For many applications, the primary goal is the synthesis of the title compound itself. The Suzuki-Miyaura coupling is an exceptionally effective method for this purpose, typically involving the coupling of an aryl halide with an arylboronic acid.
Reaction Scheme and Core Principles
The most direct synthetic route involves the coupling of 2-bromo-5-methoxybenzoic acid with phenylboronic acid . The reaction proceeds via the canonical Suzuki catalytic cycle.
Causality of Reagents:
-
Catalyst: For this standard transformation, a variety of palladium catalysts are effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, often used for its reliability.[14] For large-scale synthesis or to simplify purification, a heterogeneous catalyst like palladium on carbon (Pd/C) is an excellent, cost-effective alternative that can be removed by simple filtration.[15][16]
-
Base: An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard.[16][17] The base is essential for activating the boronic acid for transmetalation. The presence of water often accelerates the reaction.[13]
-
Solvent System: A biphasic solvent system is commonly used to dissolve both the organic substrates and the inorganic base. Typical mixtures include 1,2-dimethoxyethane (DME)/water, toluene/ethanol/water, or dioxane/water.[13][14]
Visualizing the Synthetic Workflow
Caption: A typical experimental workflow for biphenyl synthesis via Suzuki coupling.
Detailed Protocol for the Synthesis of this compound
This protocol is based on well-established procedures for synthesizing biphenyl carboxylic acids.[14][16]
Materials and Equipment:
-
2-bromo-5-methoxybenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd/C (10 wt%), 1-2 mol%; or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 - 3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methoxybenzoic acid, phenylboronic acid, and the palladium catalyst.
-
Solvent Addition: Add the organic solvents (e.g., Toluene and Ethanol).
-
Base Addition: Prepare a solution of the base (e.g., Na₂CO₃) in water and add it to the reaction flask.
-
Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is usually complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Catalyst Removal (for Pd/C): If using Pd/C, cool the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Work-up: Transfer the filtrate to a separatory funnel. If using a homogeneous catalyst, proceed directly to this step after cooling. Separate the layers.
-
Acidification & Extraction: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The product, being a carboxylic acid, will precipitate. Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Summary: Typical Conditions for Biphenyl Carboxylic Acid Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1-(4-bromophenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | Na₂CO₃ | MeOH/H₂O | Reflux | >90 | [14][16] |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | RT | >90 | [4][18] |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [5] |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Synlett. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American Chemical Society. Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
NIH. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
NIH. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid - PubChem. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]
-
ACS Publications. Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Decarboxylative Coupling of Benzoic Acids with Diarylacetylenes. [Link]
-
CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 6. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methoxy-2-phenylbenzoic Acid as a Versatile Building Block in Advanced Materials Synthesis
Introduction: The Untapped Potential of a Bifunctional Building Block
In the quest for novel materials with tailored properties, the design and selection of molecular building blocks are of paramount importance. 5-Methoxy-2-phenylbenzoic acid, a bifunctional aromatic carboxylic acid, presents a compelling scaffold for the synthesis of advanced materials. Its unique structure, featuring a carboxylic acid for covalent bond formation (e.g., in polymerization or as a linker in metal-organic frameworks), a methoxy group for modulating electronic properties and solubility, and a phenyl substituent for introducing steric bulk and potential for further functionalization, makes it a promising candidate for a range of applications. These notes provide researchers, materials scientists, and drug development professionals with a comprehensive guide to the potential applications and detailed protocols for utilizing this compound in the synthesis of high-performance polymers and porous crystalline materials.
Physicochemical Properties and Characterization
A thorough understanding of the building block's properties is crucial before its incorporation into larger material structures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | N/A |
| Molecular Weight | 228.24 g/mol | N/A |
| Melting Point | 101-103 °C | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF) | N/A |
Spectroscopic Data:
The identity and purity of this compound should be confirmed using standard analytical techniques. The expected spectral features are outlined below, based on data for analogous compounds.[1][2]
| Technique | Expected Chemical Shifts/Bands |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), 7.0-8.0 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (-COOH), 160 (-C-OCH₃), 110-140 (Ar-C), 55 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic), ~1250 (C-O stretch) |
Application I: Synthesis of High-Performance Aromatic Polyamides
The rigid structure of this compound makes it an excellent candidate for the synthesis of aromatic polyamides (aramids) with enhanced thermal stability and specific solubility characteristics. The methoxy group can improve solubility in organic solvents, facilitating processing, while the phenyl group can disrupt chain packing, leading to amorphous polymers with potentially higher glass transition temperatures.[3]
Proposed Reaction Scheme: Direct Polycondensation
A common method for synthesizing aramids is the direct polycondensation of a dicarboxylic acid with a diamine, often facilitated by a phosphorylation agent.
Caption: Workflow for the synthesis of aromatic polyamides.
Detailed Protocol: Synthesis of a Novel Aramid
1. Materials and Reagents:
-
This compound (1.0 eq)
-
4,4'-Oxydianiline (1.0 eq)
-
Triphenyl phosphite (TPP) (2.2 eq)
-
Pyridine (2.2 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Methanol
-
Deionized water
2. Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve 4,4'-oxydianiline in a solution of NMP containing 5% (w/v) LiCl.
-
Add this compound to the stirred solution.
-
Add pyridine and then triphenyl phosphite to the reaction mixture.
-
Heat the mixture to 100-120°C and maintain for 3-4 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and reagents.
-
Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.[3]
3. Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity in a suitable solvent (e.g., concentrated H₂SO₄ or DMAc with LiCl).[4]
-
FTIR Spectroscopy: Confirm the formation of the amide bond by the presence of characteristic peaks (~1650 cm⁻¹ for C=O stretch and ~3300 cm⁻¹ for N-H stretch).
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature (Tg) of the resulting aramid.
Application II: Linker for Novel Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The methoxy and phenyl groups can be directed towards the pores of the framework, influencing the surface chemistry and potentially enhancing selectivity for gas adsorption or catalytic activity.
Proposed Synthesis: Solvothermal Synthesis of a Zn-based MOF
Solvothermal synthesis is a common method for producing crystalline MOFs.[5][6] The choice of metal salt and solvent system is critical for obtaining the desired topology.
Sources
Application Notes & Protocols for 5-Methoxy-2-phenylbenzoic Acid: Synthesis, Characterization, and Application
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures involving 5-Methoxy-2-phenylbenzoic acid. It covers a robust synthesis protocol using the Suzuki-Miyaura cross-coupling reaction, detailed methods for purification, and a full suite of characterization techniques. Furthermore, it outlines a representative protocol for evaluating the compound's potential biological activity, reflecting its utility as a scaffold in medicinal chemistry. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction and Scientific Context
This compound belongs to the biphenyl carboxylic acid class of compounds. The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] The specific substitution pattern of this molecule—a methoxy group and a carboxylic acid on one ring, coupled with an unsubstituted phenyl ring—makes it an attractive building block for several reasons:
-
Metabolic Stability: The methoxy group can influence the metabolic profile of a potential drug candidate.[2]
-
Modulation of Physicochemical Properties: The carboxylic acid provides a handle for further derivatization (e.g., amide or ester formation) and influences solubility and pKa.
-
Structural Rigidity and Conformation: The biphenyl core introduces a defined spatial arrangement for interacting with biological targets like enzymes or receptors.
This guide details a reliable workflow for the synthesis and subsequent analysis of this compound, designed to ensure high purity and confirmed identity for downstream applications.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond between the two aromatic rings due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[3][4] The reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex.
Reaction Principle
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium complex (this step is facilitated by a base), and (3) Reductive Elimination where the C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[4]
Materials and Reagents
| Reagent / Material | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 2-Bromo-5-methoxybenzoic acid | 231.05 g/mol | 5.0 | 1.0 | 1.155 g |
| Phenylboronic acid | 121.93 g/mol | 6.0 | 1.2 | 0.732 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.15 | 0.03 (3 mol%) | 173 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 15.0 | 3.0 | 2.07 g |
| Toluene | - | - | - | 40 mL |
| Ethanol (95%) | - | - | - | 10 mL |
| Deionized Water | - | - | - | 10 mL |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Bromo-5-methoxybenzoic acid (1.155 g, 5.0 mmol) and phenylboronic acid (0.732 g, 6.0 mmol).
-
Solvent Addition: Add toluene (40 mL) and ethanol (10 mL) to the flask. Stir the mixture to dissolve the solids.
-
Base Addition: Prepare a solution of potassium carbonate (2.07 g, 15.0 mmol) in deionized water (10 mL). Add this aqueous solution to the reaction flask.
-
Expertise Note: The biphasic solvent system (Toluene/Ethanol/Water) is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface. The base is critical for activating the boronic acid for the transmetalation step.[4]
-
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (173 mg, 0.15 mmol). The mixture will typically turn a deeper yellow or orange color.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexanes:Ethyl Acetate + 1% acetic acid. Spot the starting material and the reaction mixture. The reaction is complete when the starting 2-bromo-5-methoxybenzoic acid spot has been completely consumed (typically 4-6 hours).
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add 50 mL of deionized water. c. Acidify the aqueous layer to a pH of ~2 using 2M HCl. This protonates the carboxylate salt, making the product soluble in the organic layer. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude solid product, leveraging differences in solubility between the desired compound and impurities at different temperatures.
-
Solvent Selection: A solvent system of ethanol and water is suitable. The product should be soluble in hot ethanol and less soluble in cold water.
-
Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. While hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C overnight. A typical yield after purification is 70-85%.
Physicochemical Characterization
Confirming the identity and purity of the final compound is a critical step.[5]
Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point (MP) | To be determined experimentally. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 11.0-12.0 (s, 1H, -COOH), 7.8-8.0 (d, 1H), 7.3-7.5 (m, 5H, Ar-H), 7.0-7.2 (m, 2H), 3.85 (s, 3H, -OCH₃). The exact shifts and coupling constants should be confirmed experimentally.[6] |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 172 (-COOH), 160 (C-OCH₃), 140-145 (quaternary C's), 115-135 (aromatic C-H's), 55.6 (-OCH₃). |
| Mass Spectrometry (ESI-) | Molecular Formula: C₁₄H₁₂O₃. Exact Mass: 228.0786. Expected [M-H]⁻: m/z 227.0714. |
Application Protocol: In Vitro Enzyme Inhibition Assay
Biphenyl carboxylic acids are often investigated as inhibitors of enzymes, such as cyclooxygenases (COX).[7] This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target enzyme.
-
Materials:
-
Purified target enzyme (e.g., COX-2).
-
Substrate for the enzyme (e.g., Arachidonic Acid).[7]
-
Assay buffer (specific to the enzyme).
-
This compound (dissolved in DMSO to create a stock solution).
-
Positive control inhibitor (e.g., Celecoxib for COX-2).
-
96-well microplate and plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations. b. In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound (or control/vehicle). c. Pre-incubate the plate for a specified time (e.g., 15 minutes at 37 °C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the substrate to all wells. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. f. Calculate the reaction rate for each well.
-
Data Analysis: a. Normalize the data, setting the uninhibited control (vehicle only) as 100% activity and a fully inhibited control as 0% activity. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.
Comprehensive Experimental Workflow
The entire process from synthesis to application can be visualized as a linear workflow, ensuring checkpoints and validation at each critical stage.
References
- Supporting Information. (n.d.).
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis routes of 2-Amino-5-methoxybenzoic acid. (n.d.). Benchchem.
- Jansa, P., & Pauk, K. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.).
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.
- Periyasamy, S., & Subbiah, S. (2017, November 30). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry.
- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015, January 15). PubMed.
- This compound, 97% Purity, C14H12O3, 100 mg. (n.d.). CP Lab Safety.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI.
- 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. (n.d.). PubChem - NIH.
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
- The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery. (n.d.). Benchchem.
- Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (n.d.). MDPI.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). MDPI.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (n.d.). Benchchem.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). NIH.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid. (n.d.). Benchchem.
- 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-Methoxy-2-phenylbenzoic Acid in the Synthesis of Complex Molecules
Introduction
The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, found in numerous commercialized pharmaceuticals, natural products, and organic materials.[1][2] Its rigid, well-defined three-dimensional structure allows it to serve as a versatile platform for positioning pharmacophoric elements in precise orientations for optimal target engagement. Biphenyl derivatives are integral to drugs with a wide range of activities, including anti-inflammatory, antihypertensive, and anti-proliferative agents.[1][2]
5-Methoxy-2-phenylbenzoic acid is a valuable, functionalized member of this class. It combines the foundational biphenyl core with two key functional groups amenable to diverse synthetic transformations: a carboxylic acid and a methoxy ether. The carboxylic acid provides a primary "handle" for derivatization, most commonly through amide bond formation, which is a cornerstone of drug discovery for building molecular diversity and modulating physicochemical properties.[3][4] The methoxy group, positioned on the same ring, can be used to fine-tune electronic properties and metabolic stability, or it can be strategically cleaved to reveal a phenol for subsequent elaboration.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing field-proven protocols for its synthesis and derivatization. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Physicochemical Properties
A clear understanding of a building block's properties is crucial for reaction design and downstream application. Below is a summary of the computed properties for this compound and a closely related analog for reference.
| Property | This compound (Computed) | 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid[5] |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 228.24 g/mol | 242.27 g/mol |
| XLogP3 | 3.2 | 3.4 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Polar Surface Area | 46.5 Ų | 46.5 Ų |
Core Synthetic Applications
The strategic placement of the methoxy and carboxylic acid groups on the biphenyl scaffold makes this compound a versatile starting point for three primary classes of synthetic transformations: synthesis of the core itself, derivatization of the carboxylic acid, and modification of the methoxy group.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and widely used method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this involves coupling 2-bromo-5-methoxybenzoic acid with phenylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a stable precatalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is common.[8]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[9]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[9]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is the primary reactive handle for diversification. Standard coupling reactions allow for the creation of large libraries of amides and esters to explore structure-activity relationships (SAR).
Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[3] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for coupling carboxylic acids with a broad range of primary and secondary amines, including those that are electron-deficient.[10][11][12]
Causality of Experimental Choices:
-
Coupling Reagent: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by an amine.[10][13]
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction, driving it to completion.[3]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to ensure all reactants are soluble and do not interfere with the active intermediate.
Esterification
Converting the carboxylic acid to an ester can improve membrane permeability, mask a polar functional group, or create a prodrug that is later hydrolyzed in vivo. The Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a straightforward method.
Modification of the Methoxy Group: O-Demethylation
The methoxy group can be selectively cleaved to yield a phenol, providing a new site for functionalization (e.g., etherification, O-acylation). Boron tribromide (BBr₃) is a powerful and highly effective reagent for the demethylation of aryl methyl ethers, often proceeding under mild conditions where other reagents fail.[14][15]
Causality of Experimental Choices:
-
Reagent: BBr₃ is a very strong Lewis acid. The lone pair of the ether oxygen attacks the empty orbital of the boron, forming a complex. This activates the methyl group for nucleophilic attack by the bromide ion.[15]
-
Temperature: The reaction is highly exothermic and reactive. It is initiated at low temperatures (e.g., -78 °C or 0 °C) and allowed to warm gradually to control the reaction rate and prevent side reactions.[14][15]
-
Workup: Careful quenching with water or an alcohol is necessary to hydrolyze the boron intermediates and destroy excess BBr₃.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes the synthesis of the title compound from commercially available starting materials.
Materials:
-
2-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).
-
Stir the mixture and heat to 85 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous residue with water and acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Amide Coupling with Benzylamine using HATU
This protocol provides a general procedure for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (1.1 eq), followed by DIPEA (3.0 eq). Stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The solution may turn pale yellow.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
This protocol describes the cleavage of the methyl ether to form the corresponding phenol. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise via syringe.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40 °C may be required.
-
Once complete, cool the mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding methanol dropwise until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 5-hydroxy-2-phenylbenzoic acid.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Shaik, F., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14977692, 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
- McOmie, J. F. W., & West, D. E. (1973). 3,3'-dihydroxybiphenyl. Organic Syntheses, Coll. Vol. 5, p.412.
- Aziz, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Shaikh, I. R., et al. (2023).
- Ye, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Silyanova, A. M., et al. (2020). Complete O‐demethylation of methoxy groups and lactonization.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Mistry, N. (2018). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols.
- Kohno, Y., et al. (1990).
- Corvaisier, A., et al. (2023). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online.
- Kamal, Z. (2018). Dimethylation with BBr3?.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]
- De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
- Hu, X., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Pinto, D. C. G. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
- Begum, S., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
ChemBK. (2024). 2-Phenylbenzoic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 2-phenylbenzoic acid. Retrieved from [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | C15H14O3 | CID 14977692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 5-Methoxy-2-phenylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates: A Detailed Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 5-Methoxy-2-phenylbenzoic acid, a key building block in the synthesis of complex pharmaceutical intermediates. This document elucidates the primary synthetic routes to this valuable compound, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the practical applications of this compound, providing detailed experimental protocols and contextualizing its significance within the broader landscape of medicinal chemistry.
Introduction: The Significance of Biaryl Carboxylic Acids in Drug Discovery
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs. The unique three-dimensional arrangement of two connected aromatic rings allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Benzoic acid derivatives, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, cardiovascular drugs, and central nervous system therapeutics.[1] The strategic incorporation of substituents, such as a methoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2]
This compound is a valuable intermediate that combines the biaryl motif with a carboxylic acid functionality and a methoxy substituent. This unique combination of features makes it a sought-after precursor for the synthesis of complex molecular architectures.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most efficient and widely employed method for the synthesis of 2-arylbenzoic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields, mild reaction conditions, and excellent functional group tolerance.[4][5]
The synthesis of this compound is typically achieved by coupling 2-bromo-5-methoxybenzoic acid with phenylboronic acid.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[3][6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-5-methoxybenzoic acid) to form a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.[7]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-5-methoxybenzoic acid | 231.04 | 2.31 g | 10.0 |
| Phenylboronic acid | 121.93 | 1.46 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.2 (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Water (degassed) | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (2.31 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (40 mL) and degassed water (10 mL). Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of water and transfer it to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.
Expected Yield: 80-90%
Application of this compound in Pharmaceutical Synthesis
This compound and its derivatives are valuable precursors in the synthesis of various active pharmaceutical ingredients. While its direct application in the synthesis of a marketed drug is not extensively documented in publicly available literature, its structural motif is present in several important pharmaceutical compounds. The synthesis of Nebivolol, a beta-blocker used to treat high blood pressure, involves intermediates with a similar biaryl structure, suggesting the potential utility of this compound in analogous synthetic routes.[3][6][8]
The presence of the carboxylic acid and methoxy groups provides handles for further chemical modifications, allowing for the construction of more complex molecules. For instance, the carboxylic acid can be converted to an amide, ester, or other functional groups, while the methoxy group can potentially be demethylated to a phenol, providing another site for derivatization.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial to confirm its identity and purity. The following are the expected physicochemical and spectroscopic data based on its structure and data from analogous compounds.[9][10][11]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 150-160 °C |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.5-13.5 (s, 1H, -COOH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
7.2-7.6 (m, 5H, Ar-H): The protons of the phenyl ring will appear as a complex multiplet.
-
6.8-7.1 (m, 3H, Ar-H): The protons on the methoxy-substituted benzene ring will appear in this region.
-
3.8 (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet.
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
168-172 (-COOH): The carbonyl carbon of the carboxylic acid.
-
155-160 (C-OCH₃): The aromatic carbon attached to the methoxy group.
-
110-145 (Ar-C): Aromatic carbons.
-
55-56 (-OCH₃): The carbon of the methoxy group.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
1680-1710 (strong): C=O stretch of the carboxylic acid.
-
1600, 1450-1500: C=C stretching of the aromatic rings.
-
1250-1300, 1020-1050: C-O stretching of the ether.
-
-
Mass Spectrometry (MS):
-
[M]+: Expected at m/z = 228.
-
[M-H₂O]+: Fragment corresponding to the loss of water at m/z = 210.
-
[M-COOH]+: Fragment corresponding to the loss of the carboxyl group at m/z = 183.
-
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its preparation. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with detailed experimental protocols and safety considerations. By understanding the principles and techniques outlined herein, researchers can effectively utilize this important building block to advance their drug discovery and development programs.
References
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Methoxy-benzooxazole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Improving API Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
PMC. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | C15H14O3 | CID 14977692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for the HPLC Analysis of 5-Methoxy-2-phenylbenzoic Acid and Its Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 5-Methoxy-2-phenylbenzoic Acid Analysis
This compound and its derivatives are an emerging class of compounds with significant potential in pharmaceutical and materials science. As analogues of known bioactive molecules, their precise and accurate quantification is paramount for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of these aromatic carboxylic acids.
This comprehensive guide provides a detailed framework for the development and implementation of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential derivatives. The protocols and methodologies outlined herein are designed to be both scientifically rigorous and practically applicable in a variety of laboratory settings.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. The following sections detail the key considerations and justifications for the choices made in the analysis of this compound.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase chromatography is the most suitable technique for the separation of moderately polar to non-polar compounds like this compound. The non-polar stationary phase (typically C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase is used for elution. This approach generally provides excellent resolution and peak shapes for aromatic carboxylic acids.
Stationary Phase Selection: The C18 Column
A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the recommended stationary phase for this application. The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention and good separation of aromatic compounds. For improved peak shape and to minimize unwanted interactions with residual silanols on the silica support, a modern, end-capped, high-purity C18 column is recommended.
Mobile Phase Composition: A Balancing Act
The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is another option, and the choice between the two can influence the selectivity of the separation.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like carboxylic acids. To ensure consistent retention and sharp peaks, the mobile phase should be acidified. By lowering the pH to at least two units below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to better retention on the C18 column. A common choice is to add a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the aqueous component of the mobile phase.
Detection: UV Absorbance
This compound possesses a chromophore (the biphenyl and benzoic acid structure) that absorbs ultraviolet (UV) light. A UV detector is, therefore, a simple, robust, and sensitive means of detection. The selection of the detection wavelength should be at or near the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. Based on the structure, a wavelength in the range of 230-280 nm is expected to provide a strong signal.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data analysis.
Caption: A schematic overview of the HPLC analysis workflow.
Detailed Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or phosphoric acid.
-
Reference standard of this compound.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade acetonitrile. Degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable starting point.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the sample matrix. For a pure or relatively clean sample:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]
For more complex matrices, additional sample cleanup steps such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering components.[3][4]
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation: Ensuring Trustworthy Results
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[5][6] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups; Mobile phase pH too high. | Use an end-capped column; Lower the mobile phase pH. |
| Peak Fronting | Sample overload. | Dilute the sample. |
| Broad Peaks | Column contamination; Low column temperature. | Wash the column; Increase the column temperature. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh mobile phase; Clean the injector. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation. | Ensure proper mobile phase mixing and pump performance; Use a column oven. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound and its derivatives. By following the detailed steps for method development, execution, and validation, researchers can obtain accurate, reliable, and reproducible results. The provided troubleshooting guide serves as a practical resource for addressing common challenges encountered during HPLC analysis.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
McKay, P. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Sartorius. (n.d.). HPLC Sample Prep in Four Steps. Retrieved from [Link]
-
Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 28-36. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Martínez-Galera, M., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Retrieved from [Link]
Sources
- 1. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Benzoic acid, 4-methoxy-, 4-pentylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Benzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Aryl Carboxylic Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the synthesis of complex molecules, with a specific focus on the challenges presented by substrates such as 5-Methoxy-2-phenylbenzoic acid. We will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven troubleshooting strategies to enhance reaction efficiency, yield, and reproducibility.
Part 1: Foundational Knowledge & Core Mechanism
Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and why is understanding it crucial for troubleshooting?
Understanding the catalytic cycle is paramount because every potential side reaction and optimization parameter directly impacts one of its three core steps. The reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide.[1][2] The catalyst, typically a Pd(0) complex, orchestrates the formation of a new carbon-carbon bond.
The cycle proceeds through three key stages:[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of your organohalide (e.g., an aryl bromide or iodide). This is often the rate-determining step and results in a Pd(II) complex.[2] The reactivity of the halide is critical here, with the general trend being I > Br > OTf >> Cl.[4][5]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6][7] This is a critical equilibrium and a frequent point of failure.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][3]
Failure at any point in this cycle—such as the catalyst being oxidized and falling out of the cycle, or the transmetalation step being too slow—will lead to low yields and side product formation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Troubleshooting Guide & FAQs
Q2: My reaction yield is low or it failed completely. What is the initial troubleshooting workflow?
A failed Suzuki coupling can almost always be traced back to one of three areas: reagent quality, the reaction atmosphere, or suboptimal conditions. Before undertaking a complex screening process, follow this logical workflow.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Key Actions:
-
Reagent Quality : Boronic acids are susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved by moisture.[8] Always use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust boronate ester, such as a pinacol ester.[8][9] Ensure your solvents are anhydrous and, for ethereal solvents like THF or dioxane, free of peroxides which can kill the catalyst.[10]
-
Inert Atmosphere : The active Pd(0) catalyst is extremely sensitive to oxygen.[8] Inadequate degassing is a primary cause of reaction failure. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.
Q3: The carboxylic acid in this compound appears to be inhibiting the reaction. Why does this happen and what are the solutions?
This is a common and challenging issue. A carboxylic acid functional group can interfere in two primary ways:
-
Catalyst Inhibition : Under the required basic conditions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can coordinate to the Pd(II) intermediate in the catalytic cycle.[11] This coordination can stabilize the palladium complex, hindering subsequent steps like transmetalation or reductive elimination and effectively poisoning your catalyst.
-
Base Stoichiometry : The acidic proton of the carboxylic acid will consume one equivalent of your base. If this is not accounted for, there may be insufficient base remaining to effectively activate the boronic acid for the crucial transmetalation step.[11]
Caption: Potential inhibition of the Pd(II) intermediate by a carboxylate.
Solutions:
-
Add Excess Base : The simplest approach is to add at least one extra equivalent of base to neutralize the carboxylic acid, in addition to the amount required for the coupling itself.
-
Protect the Carboxylic Acid : A robust strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling. Perform the coupling reaction on the ester and then hydrolyze (saponify) it back to the carboxylic acid in a subsequent step.[11] This completely removes the source of interference.
-
Screen Milder Bases : In some cases, using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) might be sufficient for the coupling without causing as many side reactions related to the carboxylate.[6][11]
-
Solvent System Optimization : Since the carboxylate salt may have very different solubility from the starting material, adjusting the solvent system (e.g., using DMF, or changing the organic/water ratio) can sometimes improve results by keeping all components in the appropriate phase.[11][12]
Q4: I'm observing significant homocoupling of my boronic acid. How can this be minimized?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid (Ar'-Ar'), is a classic side reaction.[5] The primary cause is the presence of oxygen in the reaction mixture.[5][13] Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling pathway.[5]
Prevention Strategies:
-
Rigorous Degassing : This is the most critical factor. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas for at least 20-30 minutes.[10] Ensure the reaction is kept under a positive pressure of nitrogen or argon at all times.
-
Control Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a very large excess can sometimes favor homocoupling. Conversely, ensuring the aryl halide is the limiting reagent and is consumed efficiently can reduce the opportunity for boronic acid homocoupling.[14]
-
Use a Pre-catalyst : Using a well-defined Pd(II) pre-catalyst that is efficiently reduced to Pd(0) in situ can sometimes lead to lower levels of side reactions compared to starting with a bulk Pd(II) salt.
Q5: How do I select the optimal catalyst, ligand, base, and solvent for a challenging coupling?
For a substrate like this compound, which is sterically hindered and contains a potentially problematic functional group, a systematic screening of reaction parameters is often necessary.[15][16] Standard conditions (e.g., Pd(PPh₃)₄ and K₂CO₃) may not be sufficient.
Data Presentation: Recommended Screening Parameters
The following table provides starting points for a Design of Experiments (DoE) approach to optimize your reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (More Active) | Condition 3 (For Hindered Substrates) | Rationale & Key References |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(PPh₃)₄ is a reliable starting point. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable sources of Pd(0) (after in-situ reduction) and are often paired with more advanced ligands.[6] |
| Ligand | - (included in catalyst) | XPhos (2-4 mol%) | SPhos or RuPhos (2-4 mol%) | For challenging substrates, bulky, electron-rich biaryl phosphine ligands (like XPhos, SPhos) are superior. They promote faster oxidative addition and reductive elimination and stabilize the catalyst.[17][18] |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | The choice of base is critical. K₃PO₄ is a versatile and effective base. Cs₂CO₃ is more soluble and often gives higher yields in difficult cases, though it is more expensive.[12] Remember to add 1 extra equivalent for the carboxylic acid. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | The solvent system impacts solubility and base efficacy. Dioxane is a classic choice. Toluene can be effective at higher temperatures, and 2-MeTHF is a more environmentally friendly alternative to THF.[5][12] |
| Temp (°C) | 80-90 | 100-110 | 100-110 | Higher temperatures often increase reaction rates, but can also lead to more side products like protodeboronation.[9] Monitor by TLC or LC-MS. |
Part 3: Experimental Protocols
General Protocol for Small-Scale Suzuki Coupling Reaction Setup
This procedure details the setup of a single reaction vial under an inert atmosphere. This should be adapted for parallel screening.
Materials & Equipment:
-
Oven-dried reaction vial with a magnetic stir bar.
-
Septum cap for the vial.
-
Schlenk line or manifold with nitrogen or argon gas.
-
Syringes and needles.
-
Anhydrous, degassed solvents.
Procedure:
-
Glassware Preparation : Ensure all glassware is thoroughly oven-dried to remove moisture and allowed to cool to room temperature under a stream of inert gas.
-
Add Solids : To the reaction vial, add the aryl halide (e.g., the ester of this compound), the boronic acid, and the finely powdered base.
-
Seal and Purge : Quickly cap the vial with a septum. Insert a needle connected to the inert gas line and a second "outlet" needle. Purge the vial with inert gas for 5-10 minutes to remove all oxygen.
-
Add Catalyst & Ligand : While maintaining a positive flow of inert gas, quickly remove the septum, add the palladium catalyst and ligand, and immediately reseal. Alternatively, for air-sensitive solids, add them in a glovebox.
-
Add Solvents : Add the degassed organic solvent via syringe, followed by the degassed water (if using a biphasic system). The mixture should be sparged for another 5-10 minutes by bubbling the inert gas through the solution via a long needle.[10]
-
Heating and Monitoring : Remove the gas inlet needle and place the vial in a preheated oil bath or heating block. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up : Once complete, cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. Retrieved from [Link]
-
Chemie Ingenieur Technik. (2022). Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Methoxy-2-phenylbenzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-phenylbenzoic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the challenges of your synthetic work.
Introduction to the Synthesis
The synthesis of this compound derivatives typically proceeds through a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the hydrolysis of an ester to yield the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of this compound synthesis, it typically involves the coupling of an aryl halide (e.g., methyl 2-bromo-5-methoxybenzoate) with an arylboronic acid (e.g., phenylboronic acid).
Question 1: My Suzuki-Miyaura coupling reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation and can precipitate as palladium black, rendering it inactive. This is often exacerbated by the presence of oxygen.
-
Solution: Ensure thorough degassing of all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich aryl bromide like methyl 2-bromo-5-methoxybenzoate, the oxidative addition step can be sluggish.[2]
-
Insufficiently Active Base: The base is critical for the activation of the boronic acid to form the boronate species, which participates in the transmetalation step.[5]
-
Solution: Stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective than weaker bases. The choice of base can also be solvent-dependent.[6]
-
-
Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) with water is commonly used. The water is essential for dissolving the inorganic base. For substrates with poor solubility, a co-solvent like ethanol can be beneficial.[1]
-
Question 2: I am observing significant formation of side products in my Suzuki coupling reaction. What are these byproducts and how can I minimize them?
Answer:
The most common side products in Suzuki-Miyaura couplings are homo-coupling and dehalogenation products.
-
Homo-coupling: This results in the formation of biphenyl from the coupling of two molecules of phenylboronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Solution: Thorough degassing and the use of a pre-catalyst that readily forms the active Pd(0) species can minimize homo-coupling. Ensuring the aryl halide is present in a slight excess can also disfavor this side reaction.
-
-
Dehalogenation (Proto-debromination): This is the replacement of the bromine atom on the starting material with a hydrogen atom, leading to the formation of methyl 5-methoxybenzoate. This side reaction is more prevalent with electron-rich aryl bromides.[1][3]
-
Solution: The choice of ligand is critical. Bulky, electron-rich ligands that promote rapid cross-coupling can outcompete the dehalogenation pathway. Additionally, ensuring the boronic acid is of high quality and is activated effectively by the base can help.
-
Question 3: I am using 2-bromo-5-methoxybenzoic acid directly in the Suzuki coupling, but the reaction is not working well. Why is this and what should I do?
Answer:
The presence of a free carboxylic acid group on one of the coupling partners can interfere with the Suzuki-Miyaura reaction. The acidic proton can react with the base, and the carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: It is highly recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid. This strategy avoids the complications associated with the free acid.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-methoxybenzoate with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Methyl 2-bromo-5-methoxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromo-5-methoxybenzoate, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Efficient for electron-rich aryl bromides. |
| Base | K₂CO₃ or Cs₂CO₃ | Strong bases that effectively promote transmetalation. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Part 2: Ester Hydrolysis (Saponification)
The final step in the synthesis of this compound is the hydrolysis of the ester group. This is typically achieved by saponification using a strong base like sodium hydroxide or potassium hydroxide.
Question 4: My ester hydrolysis is incomplete, even after prolonged reaction times. What could be the issue?
Answer:
Incomplete hydrolysis of methyl 5-methoxy-2-phenylbenzoate can be attributed to steric hindrance. The ortho-phenyl group can hinder the approach of the hydroxide nucleophile to the carbonyl carbon of the ester.
-
Solution:
-
Increase Reaction Temperature: Heating the reaction mixture to reflux can provide the necessary energy to overcome the activation barrier.[7][8]
-
Use a Co-solvent: A mixture of methanol or ethanol and water is commonly used to ensure the solubility of the ester.[9]
-
Increase the Concentration of the Base: Using a higher concentration of NaOH or KOH can increase the reaction rate.
-
Non-aqueous Conditions: For particularly stubborn esters, mild alkaline hydrolysis in a non-aqueous medium, such as NaOH in a mixture of methanol and dichloromethane, can be effective at room temperature.[10][11]
-
Question 5: How do I monitor the progress of the hydrolysis reaction and what is the work-up procedure?
Answer:
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, will have a different Rf value than the starting ester and will often streak on the TLC plate. Staining with an indicator like potassium permanganate can also be helpful.
-
Work-up Procedure:
-
After the reaction is complete, remove the organic solvent (e.g., methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with a strong acid (e.g., 1M HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Experimental Protocol: Hydrolysis of Methyl 5-Methoxy-2-phenylbenzoate
Materials:
-
Methyl 5-methoxy-2-phenylbenzoate (1.0 equiv)
-
Sodium hydroxide (NaOH) (3.0 equiv)
-
Methanol
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-methoxy-2-phenylbenzoate in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms and the pH is ~2.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
Part 3: Purification
The final product, this compound, often requires purification to remove any remaining impurities. Crystallization is the most common method.
Question 6: What is a good solvent system for the crystallization of this compound?
Answer:
The choice of solvent for crystallization depends on the polarity of the molecule. For carboxylic acids, polar protic solvents or mixtures are often effective.
-
Recommended Solvents:
-
Aqueous Ethanol or Methanol: A mixture of ethanol or methanol and water is a good starting point. The product should be soluble in the hot solvent mixture and less soluble upon cooling.[12]
-
Toluene: For less polar impurities, crystallization from toluene may be effective.
-
Ethyl Acetate/Hexanes: A solvent/anti-solvent system like ethyl acetate and hexanes can also be used. The product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid. Upon cooling, crystals should form.[13]
-
Procedure for Crystallization:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
| Moiety | Influence on Crystallization | Suitable Solvents |
| Carboxylic Acid | Generally good | Ethanol, Methanol, Water, or mixtures thereof[13] |
| Aromatic Rings | Favorable | Toluene, Benzene/Petroleum Ether[12] |
| Methoxy Group | Can increase solubility in organic solvents | - |
Frequently Asked Questions (FAQs)
Q1: Can I use a different aryl halide, such as an aryl chloride, for the Suzuki coupling? A1: Yes, but aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings. To achieve good results with an aryl chloride, you will likely need to use a more active catalyst system, such as one with a highly electron-rich and bulky ligand (e.g., a Buchwald-type ligand), and potentially higher reaction temperatures.[6]
Q2: My boronic acid is old. Could this be the reason for the low yield in my Suzuki coupling? A2: Yes, boronic acids can degrade over time, especially if not stored properly under inert and dry conditions. Degradation can lead to the formation of boroxines (cyclic anhydrides) which are less reactive in the coupling reaction. It is always recommended to use fresh, high-quality boronic acid.
Q3: Is it possible to perform the Suzuki coupling and hydrolysis in a one-pot procedure? A3: While one-pot procedures are attractive for their efficiency, combining a Suzuki coupling with a subsequent hydrolysis can be challenging due to the incompatibility of the reaction conditions. The Suzuki coupling is sensitive to the high concentration of hydroxide used for saponification. A sequential workup after the Suzuki coupling, followed by the hydrolysis step, is generally more reliable.
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Diagrams
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Green Chemistry, 2003, 5, 361-363. Hydrolysis and saponification of methyl benzoates. [Link]
-
RSC Publishing. Hydrolysis and saponification of methyl benzoates. [Link]
-
Arkivoc 2018, vii, 0-0. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- Google Patents.
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
- Google Patents.
-
ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation …. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
- Google Patents.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. [Link]
- Google Patents.
-
PubChem. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. zenodo.org [zenodo.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Guide for Reactions Involving 5-Methoxy-2-phenylbenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Methoxy-2-phenylbenzoic acid in their synthetic workflows. As a sterically hindered biaryl carboxylic acid, this reagent can present unique challenges. This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during reactions such as amide couplings, esterifications, and cyclizations.
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, the steric hindrance in this compound, arising from the ortho-phenyl group, can significantly impede the approach of an amine to the activated carboxylic acid intermediate. This often leads to low yields or failed reactions.
Q1: My standard amide coupling reaction with this compound using HATU/DIPEA is giving low to no yield. How can I resolve this?
A1: This is a frequent issue stemming from the steric hindrance around the carboxylic acid. When standard uronium-based coupling reagents like HATU are ineffective, a multi-pronged approach is necessary.
Underlying Cause: The bulky phenyl group at the 2-position restricts access to the carbonyl carbon, making it difficult for the amine nucleophile to attack the activated ester intermediate. Furthermore, the activated intermediate can be prone to decomposition or side reactions if the coupling is slow.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting hindered amide couplings.
Detailed Protocols:
-
1. Pre-activation: Activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine.[2] This ensures the activated species is formed and ready to react, which can minimize potential side reactions.
-
2. Increase Reaction Temperature: For challenging couplings, carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated, sometimes up to 80°C or higher, but this should be monitored to prevent decomposition.[2]
-
3. Switch to a More Reactive Coupling Reagent:
-
4. Convert to the Acyl Chloride: For particularly stubborn couplings, converting the carboxylic acid to the more reactive acyl chloride can be effective.
-
Step-by-Step Protocol: Acyl Chloride Formation
-
Dissolve this compound (1 equivalent) in anhydrous DCM or toluene.
-
Add oxalyl chloride (1.5-2 equivalents) dropwise at 0°C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by IR for the disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Immediately use the crude acyl chloride in the subsequent reaction with the amine in the presence of a non-nucleophilic base like triethylamine or DIPEA.
-
-
Q2: I'm observing a significant amount of a guanidinium byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a guanidinium byproduct is a known side reaction when using uronium-based coupling reagents like HATU.
Underlying Cause: The amine nucleophile can react with the coupling reagent itself, especially if the desired reaction with the activated carboxylic acid is slow due to steric hindrance.
Preventative Measures:
-
Order of Addition is Critical: Always pre-activate the carboxylic acid before adding the amine. This minimizes the concentration of free amine available to react with the coupling reagent.
-
Use Stoichiometric Amounts: Use the amine as the limiting reagent if possible, or use no more than 1.1 equivalents.
-
Consider an Alternative Reagent: Phosphonium-based reagents like PyBOP do not form this type of byproduct.
Section 2: Esterification Reactions
Esterification of this compound, particularly under acidic conditions (Fischer esterification), can be sluggish due to steric hindrance.
Q3: My Fischer esterification of this compound is incomplete, even after prolonged reflux. What can I do to drive the reaction to completion?
A3: Incomplete conversion in Fischer esterification is often due to the reaction reaching equilibrium or insufficient reaction time for a hindered substrate.[1]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use a Large Excess of Alcohol | This shifts the equilibrium towards the product side. Using the alcohol as the solvent is a common and effective approach.[1] |
| Removal of Water | Water is a byproduct, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Increase Catalyst Loading | For hindered acids, increasing the amount of acid catalyst (e.g., sulfuric acid) can enhance the reaction rate. |
| Alternative Esterification Methods | If Fischer esterification remains problematic, consider alternative methods that are less sensitive to steric hindrance. |
Alternative Protocol: Alkylation with an Alkyl Halide
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1-1.5 equivalents).
-
Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and salts, and purify the ester by column chromatography or recrystallization.
Q4: I am seeing multiple spots on my TLC plate after an attempted esterification. What are the likely side products?
A4: The presence of multiple spots suggests the formation of side products. For a substituted benzoic acid, these could include:
-
Unreacted Starting Material: This is the most common "side product."
-
Anhydride Formation: Two molecules of the carboxylic acid can condense to form an anhydride, especially if the reaction is heated in the presence of a dehydrating agent without sufficient alcohol.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, although this is less common for deactivated rings.[1]
Analytical Approach:
To identify these byproducts, it is recommended to isolate them and characterize them using techniques like NMR or mass spectrometry.[3] Co-spotting on a TLC plate with the starting material is a quick way to confirm its presence.[4]
Section 3: Cyclization Reactions
This compound can be a precursor for the synthesis of fused ring systems, such as fluorenones, through intramolecular cyclization.
Q5: My acid-catalyzed intramolecular cyclization to form a fluorenone derivative is failing. What conditions should I explore?
A5: Intramolecular Friedel-Crafts-type cyclizations require strong acid catalysis to promote the electrophilic aromatic substitution. The choice of acid and reaction conditions is critical.
Recommended Conditions for Cyclization:
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful dehydrating and acidic medium that is often effective for intramolecular acylations.
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a catalyst and a solvent at elevated temperatures (often >100°C).
-
Concentrated Sulfuric Acid: While effective, it can lead to sulfonation side products.[5]
Troubleshooting Workflow for Cyclization:
Caption: A workflow for troubleshooting intramolecular cyclization reactions.
Experimental Protocol: Cyclization using PPA
-
Place this compound into a round-bottom flask.
-
Add polyphosphoric acid (PPA) in a sufficient amount to allow for mechanical stirring (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 100-150°C.
-
Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and purify the product.
Section 4: Purification and Analysis
Q6: How can I effectively monitor the progress of my reactions involving this compound?
A6: A combination of chromatographic and spectroscopic methods is recommended for comprehensive reaction monitoring.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[4]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is the preferred method.
-
¹H NMR Spectroscopy: This is an excellent tool for structural confirmation and can be used to monitor the disappearance of reactant signals and the appearance of product signals.[4]
Q7: What is the best way to purify this compound and its derivatives?
A7: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often required.
-
Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, silica gel column chromatography is the standard method. The eluent system used for TLC analysis can be adapted for column chromatography.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). Retrieved from [Link]
- Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry.
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid.
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Benzene. Retrieved from [Link]
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Acid-catalyzed Cyclization Reactions of 2,2'Bis(diarylhydroxymethyl)biphenyls to 5,5,7,7-Tetraaryl-5,7-dihydrodibenzo[c,e]oxepins in the Solid State. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylbenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Phenylbenzoic acid. PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Phenylbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Methoxy-2-phenylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Methoxy-2-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable biaryl compound. By understanding the underlying principles of the key synthetic routes, you can effectively troubleshoot issues and improve the efficiency and reproducibility of your experiments.
Introduction: The Challenge of Biaryl Synthesis
This compound is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and advanced materials. The primary challenge in its synthesis lies in the formation of the carbon-carbon bond between the two aromatic rings with high selectivity and yield. This guide focuses on the two most prevalent and logical synthetic strategies: the Palladium-catalyzed Suzuki-Miyaura Coupling and the classic Grignard Reaction. We will explore the common pitfalls and provide expert-driven solutions for each methodology.
Core Synthetic Strategies
Two primary pathways are generally employed for the synthesis of this compound. The choice between them often depends on available starting materials, functional group tolerance, and scalability requirements.
-
Suzuki-Miyaura Coupling: A robust and versatile method involving the cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.[1][2] This is often the preferred route due to its mild reaction conditions and broad functional group compatibility.
-
Grignard Reaction: A powerful organometallic reaction involving the formation of a phenylmagnesium halide, which then acts as a nucleophile. This can be followed by carboxylation or coupling with an appropriate electrophile.[3]
Below is a workflow outlining the decision-making process for selecting a synthetic route.
Caption: Logical workflow for selecting a synthetic route.
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is one of the most effective methods for forming C-C bonds between aromatic rings.[1] A common approach for this synthesis is the reaction between 2-Bromo-5-methoxybenzoic acid and phenylboronic acid .
Frequently Encountered Issues (Q&A)
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the most likely causes?
A1: This is a common issue often traced back to the catalyst system or reaction conditions.
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating in situ or could be deactivated.
-
Causality: Palladium(II) precursors like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. If the phosphine ligand is oxidized or the conditions are not suitable, this reduction fails. Oxygen can also oxidize the active Pd(0) catalyst, leading to deactivation.
-
Solution:
-
Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use a pre-catalyst that is air-stable and readily forms the active Pd(0) species, such as a palladacycle or a complex with a bulky electron-rich phosphine ligand.
-
Ensure the phosphine ligand is not degraded. Use fresh, high-purity ligands.
-
-
-
Incorrect Base: The choice of base is critical for the transmetalation step.
-
Causality: The base activates the boronic acid, forming a more nucleophilic boronate species which is necessary for the transfer of the phenyl group to the palladium center.[4] An inappropriate base (too weak or too strong, poor solubility) can halt the cycle.
-
Solution:
-
For aryl bromides, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally effective. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.
-
Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
A biphasic solvent system (e.g., Toluene/Water) can be effective, as the base resides in the aqueous phase and the reaction in the organic phase.
-
-
-
Low Temperature: The reaction may be kinetically slow.
-
Causality: Oxidative addition and reductive elimination steps in the catalytic cycle have activation energy barriers that must be overcome.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80-110 °C for Toluene or Dioxane).
-
Q2: I am observing a significant amount of homocoupling of the phenylboronic acid (forming biphenyl). How can I prevent this side reaction?
A2: Homocoupling is often caused by the presence of oxygen or an inappropriate stoichiometry.
-
Causality: Oxygen can promote the oxidative homocoupling of boronic acids. Additionally, if the boronic acid is in large excess, it can favor side reactions.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, thoroughly degas all reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). A large excess is unnecessary and can lead to byproducts.
-
Slow Addition: In some cases, slow addition of the boronic acid solution via a syringe pump can help maintain a low instantaneous concentration, minimizing homocoupling.
-
Q3: My product yield is low even with good conversion, and purification is difficult. What should I consider?
A3: This points to issues during the workup and purification stages.
-
Causality: The product, being a carboxylic acid, can form salts and emulsions during aqueous workup. Residual palladium can also contaminate the product and complicate purification.
-
Solution:
-
Acidic Workup: After the reaction is complete, cool the mixture and acidify with an acid like 1M HCl to a pH of ~2-3.[5] This ensures the carboxylic acid product is in its neutral, protonated form, making it more soluble in organic solvents like ethyl acetate.
-
Extraction: Extract the product into a suitable organic solvent. If emulsions form, adding brine can help break them.
-
Palladium Removal: If the product is dark-colored due to residual palladium, it can be filtered through a pad of Celite® or silica gel. Washing the organic layer with an aqueous solution of sodium thiosulfate can also help remove palladium residues.
-
Recrystallization: The final product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl until the pH is ~2.
-
Extraction & Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide: Grignard Reaction Route
This route typically involves the formation of a Grignard reagent from 2-bromo-5-methoxytoluene, followed by ortho-lithiation and carboxylation. A more direct, albeit challenging, approach is the formation of a Grignard from 2-bromo-5-methoxybenzoic acid's ester, followed by hydrolysis. The most common issues arise from the moisture-sensitive nature of the Grignard reagent.[3][6]
Caption: General workflow for Grignard synthesis of a substituted benzoic acid.
Frequently Encountered Issues (Q&A)
Q1: My Grignard reaction won't start. The magnesium just sits in the solution. What's wrong?
A1: This is the most frequent problem and is almost always due to the presence of water or an unactivated magnesium surface.
-
Causality: Grignard reagents are potent bases and are instantly quenched by protic sources like water. Even atmospheric moisture is sufficient to prevent the reaction. The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.
-
Solution:
-
DRY EVERYTHING: All glassware must be rigorously dried, either in an oven at >120 °C for several hours and cooled under an inert atmosphere or by flame-drying under vacuum. Solvents (typically diethyl ether or THF) must be anhydrous grade and preferably distilled from a drying agent like sodium/benzophenone.
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanically crush the magnesium turnings with a glass rod (in the reaction flask, under argon) to expose a fresh surface.
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it. The color will disappear once the Grignard reaction initiates.
-
Add a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
-
Q2: My reaction started but then stopped, and the yield is very low. Why?
A2: This could be due to impure reagents or side reactions.
-
Causality: The aryl halide must be pure. Wet aryl halide will quench the reagent as it forms. If the reaction becomes too vigorous, solvent can evaporate, or side reactions like Wurtz coupling can occur.
-
Solution:
-
Pure Reagents: Ensure your aryl bromide is dry and free of acidic impurities.
-
Control the Temperature: The reaction is exothermic. Initial addition of the aryl bromide should be done slowly to maintain a gentle reflux. If the reaction becomes too vigorous, use an ice bath to moderate it.
-
Q3: The main byproduct of my carboxylation step is biphenyl, not my desired carboxylic acid. What causes this?
A3: This indicates that the Grignard reagent is reacting with unreacted aryl bromide instead of the carbon dioxide.
-
Causality: This side reaction is a form of coupling. It becomes significant if the local concentration of the Grignard reagent is high relative to the electrophile (CO₂).
-
Solution:
-
Ensure Complete Grignard Formation: Before carboxylation, ensure all the aryl bromide has been consumed.
-
Proper Carboxylation Technique: Do not bubble CO₂ gas through the solution, as this is inefficient. Instead, pour the Grignard solution slowly onto a large excess of freshly crushed dry ice (solid CO₂) in a separate flask. This ensures the Grignard reagent always encounters a high concentration of CO₂.
-
Comparative Summary of Methods
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Key Reagents | Aryl bromide, Arylboronic acid, Pd catalyst, Base | Aryl bromide, Magnesium, CO₂ (Dry Ice) |
| Solvents | Toluene, Dioxane, DMF, Water mixtures | Diethyl ether, THF (strictly anhydrous) |
| Temperature | Typically elevated (80-110 °C) | Room temperature to gentle reflux (~35 °C) |
| Key Advantage | High functional group tolerance | Low cost of reagents |
| Common Pitfall | Catalyst deactivation | Sensitivity to moisture |
| Typical Yield | 70-95% | 50-80% |
References
-
Štefane, B. & Polanc, S. (2011). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 16(8), 6657-6671. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2020).
- Google Patents. (2012). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. (2015).
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B, 1501-1504. [Link]
-
Semantic Scholar. (2013). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Advanced Materials Research. [https://www.semantic scholar.org/paper/Process-Optimization-of-Methyl-2-Methoxy-5-Benzoate-Li-Zhang/f0535c5c0d2b27072e9d2492160352219e2d677d]([Link] scholar.org/paper/Process-Optimization-of-Methyl-2-Methoxy-5-Benzoate-Li-Zhang/f0535c5c0d2b27072e9d2492160352219e2d677d)
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(21), 7394. [Link]
- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
University of Missouri-St. Louis. GRIGNARD REACTION – Synthesis of Benzoic Acid. UMSL Chemistry Department. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(11), 2928-2939. [Link]
-
University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. UCalgary Chemistry Department. [Link]
- Google Patents. (2012).
-
Grignard Reaction. Course Document. [Link]
-
University of California, Irvine. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UCI Chemistry Department. [Link]
-
Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. [Link]
-
Royal College of Surgeons in Ireland. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. RCSI Thesis. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
Sources
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Purification of 5-Methoxy-2-phenylbenzoic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-Methoxy-2-phenylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter common and complex issues during the isolation and purification of this valuable synthetic intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Foundational Challenges & Strategic Overview
Purifying this compound can be deceptively complex. The molecule's structure, featuring a carboxylic acid, a methoxy group, and a biphenyl system, gives it a unique solubility profile and makes it susceptible to specific types of impurities derived from common synthetic routes (e.g., Suzuki or Stille coupling).
This guide is structured as a series of frequently asked questions (FAQs) that lead into detailed troubleshooting protocols. We will address issues ranging from the physical form of the crude product to the removal of persistent, structurally similar impurities.
Caption: A general workflow for the purification of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common queries and problems encountered during purification.
Question 1: My crude product is a dark, viscous oil or gum. How can I solidify it for further purification?
Answer: Oiling out is a common problem when residual solvents or low-melting impurities are present. The goal is to induce crystallization or precipitation.
-
Causality: The biphenyl structure can lead to lower melting points compared to simpler benzoic acids, and impurities act as a melting point depressant. Residual high-boiling solvents like DMF or DMSO can also trap the product in a liquid state.
-
Troubleshooting Steps:
-
Solvent Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can wash away soluble impurities and provide a nucleation surface for your product to solidify.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-polar anti-solvent (e.g., hexanes, heptane) with vigorous stirring until the solution becomes persistently cloudy. Let it stand, or scratch the inside of the flask with a glass rod to induce precipitation.
-
Aqueous Workup: If you suspect acidic or basic impurities, dissolving the crude oil in an organic solvent and performing an acid-base extraction (see Protocol 1) is often the most effective way to both purify and solidify the product upon acidification.
-
Question 2: What is the most effective method for removing unreacted starting materials from a Suzuki coupling (e.g., boronic acids and aryl halides)?
Answer: Acid-base extraction is the superior first-pass technique for this scenario.
-
Causality: this compound is acidic, while common starting materials like aryl halides and byproducts like biphenyl (from boronic acid homocoupling) are neutral. This difference in chemical reactivity is the basis for a clean separation.[1][2]
-
Strategy: By washing an organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate), you can selectively deprotonate the carboxylic acid, pulling it into the aqueous layer as its water-soluble carboxylate salt.[3] The neutral impurities remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will precipitate your purified product.[4]
Question 3: I performed a recrystallization, but my recovery is very low. What went wrong?
Answer: Low recovery is typically due to one of four factors: using too much solvent, choosing a solvent in which the compound is too soluble at cold temperatures, premature crystallization during hot filtration, or incomplete precipitation.
-
Troubleshooting Steps:
-
Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding even a small excess can keep a significant portion of your product dissolved even after cooling.
-
Solvent System: If your product has moderate solubility even at low temperatures, consider a different solvent or a mixed-solvent system (see Table 2).
-
Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (the mother liquor) by about 50% and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Question 4: How do I remove a closely related impurity, such as an isomer or a demethylated analog?
Answer: When acid-base properties are identical, a chromatographic method is necessary.
-
Causality: Isomeric impurities or analogs (e.g., 2-phenylbenzoic acid) have very similar solubility and acid-base characteristics, making them difficult to separate by extraction or simple recrystallization. Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel), which can resolve these minor structural differences.[5]
-
Strategy: Use a solvent system that provides a good separation (ΔRf > 0.2) on a TLC plate. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate), often with a small amount of acetic acid (0.5-1%) to suppress tailing of the carboxylic acid on the silica.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude product.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[1]
-
Layer Separation: Allow the layers to separate. The aqueous layer is typically the bottom layer (confirm by adding a drop of water). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been physically carried over, add a small amount of fresh organic solvent (e.g., diethyl ether) to the combined aqueous extracts, shake, and discard the organic wash layer.[1]
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper).[3] A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Optimized Recrystallization
This protocol is for polishing the purity of the solidified product. The key is selecting an appropriate solvent system.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (see Table 2) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise, heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the product from crystallizing prematurely.
-
Crystallization:
-
Single Solvent: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Mixed Solvent: If using an anti-solvent, add it dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool as described above.
-
-
Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Section 4: Data & Reference Tables
Table 1: Troubleshooting Common Purification Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | Cooling the solution too quickly; Solvent is too non-polar; Impurities are depressing the melting point. | Re-heat to dissolve the oil, add more of the polar co-solvent (if applicable), and allow to cool much more slowly. Consider a different solvent system. |
| No precipitation after acidification | Product is too soluble in the aqueous medium; Not enough acid was added. | Confirm pH is < 3. If so, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer.[3] |
| Product "crashes out" as a fine powder | Supersaturation was too high; Solution was cooled too rapidly. | Use slightly more solvent and ensure slow, undisturbed cooling. A fine powder has a high surface area and may trap more impurities. |
| Colored Impurities Persist | Impurities are not removed by the chosen method. | Consider treating the hot solution during recrystallization with a small amount of activated charcoal before the hot filtration step. |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Specific Solvents | Rationale / Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility when hot due to H-bonding with the carboxylic acid. Often requires an anti-solvent like water.[6] |
| Esters | Ethyl Acetate | Good balance of polarity to dissolve the molecule. Often paired with hexanes/heptane as an anti-solvent. |
| Ketones | Acetone | A strong solvent, likely to require an anti-solvent. |
| Aromatic | Toluene | May be effective due to the "like-dissolves-like" principle with the biphenyl core. Solubility is expected to be moderate.[7] |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Water | Provides fine control over the solubility to achieve high recovery and purity.[8] |
Table 3: Purity Assessment Techniques - A Comparison
| Technique | Principle | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between mobile and stationary phases. | High sensitivity for trace impurities; provides quantitative purity data (% area).[9] | Requires a reference standard for absolute quantification; method development can be time-consuming.[10] |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Confirms chemical structure; can detect and identify structurally different impurities. | Less sensitive to trace impurities (<1%) compared to HPLC; signal overlap can complicate analysis.[11] |
| qNMR | Integration of signals relative to a certified internal standard. | A primary analytical method; provides highly accurate quantification without a specific product reference standard.[10] | Requires a suitable, non-overlapping internal standard and careful experimental setup. |
| Melting Point | Determination of solid-to-liquid transition temperature. | A sharp melting point range indicates high purity; fast and inexpensive.[12] | Insensitive to small amounts of impurities; a depressed melting point does not identify the impurity. |
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. OChem Lab Techniques.
- University of Minnesota, Morris. (n.d.). Acid-Base Extraction.
- University of California, Davis. (n.d.). Exp 6 - Extraction.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Marini, E., et al. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa.
- Klančar, U., et al. (2022).
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.
- The Royal Society of Chemistry. (n.d.).
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.
- BenchChem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- BenchChem. (2025).
- BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
- Shayan, M., & Acree, Jr., W. E. (2014). The solubility of benzoic acid in seven solvents.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Systems.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. moravek.com [moravek.com]
Technical Support Center: Synthesis of 5-Methoxy-2-phenylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Methoxy-2-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this important biphenyl carboxylic acid. Drawing from established principles in organic chemistry and extensive field experience, this document provides in-depth, practical solutions to overcome common side reactions and optimize your synthetic outcomes.
The predominant synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the palladium-catalyzed coupling of 2-bromo-5-methoxybenzoic acid with phenylboronic acid. While generally robust, this reaction is not without its subtleties. This guide will address the most frequently observed side reactions in a question-and-answer format, providing not just solutions, but also the underlying mechanistic rationale to empower your experimental design.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a significant amount of biphenyl as a byproduct. What is causing this and how can I minimize it?
Answer:
The observation of biphenyl as a major byproduct points to the homocoupling of phenylboronic acid . This is a well-documented side reaction in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired product, this compound.[1][2][3][4]
Root Cause Analysis:
Homocoupling of boronic acids is primarily driven by two pathways:
-
Oxidative Homocoupling: The presence of molecular oxygen in the reaction mixture can facilitate the palladium-catalyzed homocoupling of the boronic acid.[1]
-
Reductive Elimination from a Diaryl-Palladium Intermediate: If two phenyl groups from the boronic acid transmetalate onto the same palladium center, they can undergo reductive elimination to form biphenyl. This is often more prevalent when using a Pd(II) precatalyst, which can undergo two transmetalation steps before being reduced to the active Pd(0) catalyst.[5]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. | To minimize the presence of oxygen, which promotes oxidative homocoupling.[1] |
| Degassing | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. | This removes dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective. |
| Catalyst Choice | Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | Starting with or quickly generating the active Pd(0) species favors the desired cross-coupling catalytic cycle over the homocoupling pathway. |
| Reducing Agents | Consider the addition of a mild reducing agent, such as potassium formate. | This can help to maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[5] |
FAQ 2: I've isolated a significant amount of 5-methoxybenzoic acid, which is missing the phenyl group. What is happening?
Answer:
The presence of 5-methoxybenzoic acid indicates that a protodeboronation (or protodeborylation) side reaction is occurring with your phenylboronic acid, leading to the formation of benzene. The subsequent Suzuki coupling of your starting material, 2-bromo-5-methoxybenzoic acid, would then be incomplete, leaving it unreacted.
Root Cause Analysis:
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[6] This side reaction is highly dependent on the reaction conditions and can be catalyzed by acids or bases.[6][7][8][9]
-
Mechanism: The propensity for protodeboronation is influenced by the pH of the reaction medium. Both acidic and basic conditions can facilitate this undesired reaction, often through different pathways.[6][9] Elevated temperatures can also accelerate this process.[6]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| pH Control | Carefully select and control the base used in the reaction. A weaker base or a carefully buffered system may be beneficial. | The rate of protodeboronation is highly pH-dependent. Avoiding excessively harsh basic conditions can mitigate this side reaction.[7][9] |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures can promote the protodeboronation of boronic acids.[6] |
| Boronic Ester | Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. | Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids. |
| Reaction Time | Monitor the reaction progress and avoid unnecessarily long reaction times. | Prolonged exposure to the reaction conditions can increase the extent of protodeboronation. |
FAQ 3: My analysis shows the presence of m-methoxybenzoic acid. How is this possible?
Answer:
The presence of m-methoxybenzoic acid (3-methoxybenzoic acid) is a strong indicator of a protodehalogenation (also known as hydrodehalogenation) side reaction occurring with your starting material, 2-bromo-5-methoxybenzoic acid.
Root Cause Analysis:
Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of a Suzuki-Miyaura reaction, this can occur through several mechanisms:
-
Hydride Transfer: Certain bases or solvents (especially protic ones like alcohols) can act as hydride sources, leading to the reduction of the aryl halide.[10]
-
Catalytic Cycle Interruption: After the initial oxidative addition of the 2-bromo-5-methoxybenzoic acid to the Pd(0) center, if the subsequent transmetalation step is slow, the resulting arylpalladium(II) intermediate can be intercepted by a proton source, leading to the dehalogenated product and regenerating a Pd(II) species.[10]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[10] | Protic solvents like alcohols can be a source of hydrides and promote protodehalogenation. |
| Base Selection | Employ non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] | Hydroxide and alkoxide bases are more likely to act as hydride sources or introduce water into the reaction. |
| Ligand Selection | Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the rates of oxidative addition and subsequent steps in the catalytic cycle, outcompeting the protodehalogenation pathway.[10] |
FAQ 4: I'm concerned about the stability of my final product under the reaction conditions. Could decarboxylation or demethylation be an issue?
Answer:
Yes, both decarboxylation of the benzoic acid moiety and demethylation of the methoxy group are potential side reactions, particularly if the reaction is run at high temperatures or for extended periods.
Root Cause Analysis:
-
Decarboxylation: The loss of carbon dioxide from a carboxylic acid can be induced thermally. While benzoic acids are generally stable, the presence of ortho-substituents can sometimes influence the ease of decarboxylation.[11] Palladium catalysts themselves can also mediate decarboxylation under certain conditions.[12]
-
Demethylation: The cleavage of the methyl group from the methoxy ether can occur under harsh conditions, especially in the presence of strong Lewis acids or nucleophiles.[13][14][15] While less common under standard Suzuki conditions, it's a possibility if reaction conditions are not well-controlled or if certain additives are used.
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. | Minimizes the risk of thermally induced decarboxylation.[11][16] |
| Reaction Time | Monitor the reaction closely and work it up promptly upon completion. | Prevents prolonged exposure of the product to potentially degradative conditions. |
| Lewis Acidity | Avoid strong Lewis acidic conditions. | Lewis acids can promote the cleavage of the methoxy group.[13] |
| Work-up | Use a mild aqueous work-up. | Avoids harsh acidic or basic conditions that could degrade the final product. |
Visualizing the Pathways: Reaction Mechanisms and Side Reactions
To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. old.nacatsoc.org [old.nacatsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of 5-Methoxy-2-phenylbenzoic Acid
Welcome to the technical support center for 5-Methoxy-2-phenylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and facing challenges related to its purification. Achieving high purity is critical for ensuring reliable downstream applications, from biological screening to API synthesis. This document provides a structured, in-depth resource in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Initial Assessment & Common Impurities
Question: I have just completed the synthesis of this compound, likely via a Suzuki-Miyaura coupling. What are the expected impurities and how do I perform an initial purity check?
Answer: Your crude product likely contains a variety of impurities stemming from the reaction mechanism and conditions. Understanding these is the first step toward a successful purification strategy.
Common Impurities from Suzuki-Miyaura Synthesis:
-
Unreacted Starting Materials: 2-Bromo-5-methoxybenzoic acid and Phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and a biphenyl dicarboxylic acid (from the coupling of two 2-bromo-5-methoxybenzoic acid molecules). Homocoupling is often exacerbated by the presence of oxygen.[1][2]
-
Protodeboronation Byproduct: 5-Methoxybenzoic acid, where the boronic acid group is replaced by a hydrogen.
-
Catalyst Residues: Residual palladium from the catalyst.
-
Base and Solvent: Inorganic salts from the base (e.g., potassium carbonate) and residual high-boiling solvents (e.g., dioxane, toluene).
Initial Purity Assessment: A multi-pronged approach is recommended for an initial assessment before committing to a large-scale purification method.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the complexity of your crude mixture. Spot the crude material alongside your starting materials on a silica gel plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate with 1% acetic acid to ensure the carboxylic acid spots cleanly. The presence of multiple spots indicates impurities.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum is invaluable. It can provide a rough percentage of your desired product and help identify the major impurities by their characteristic signals.[3] For example, the presence of signals corresponding to the starting materials or the symmetrical pattern of biphenyl can be easily identified.
-
Melting Point Determination: A broad and depressed melting point range compared to the literature value is a strong indicator of impurity.[4] Pure compounds typically melt over a narrow range of 1-2 °C.
Category 2: Core Purification Strategies
Question: What is the most robust and fundamental technique for the initial purification of this compound?
Answer: The most effective initial purification step is Acid-Base Extraction . This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[5][6][7]
The Principle: Your target compound, being a carboxylic acid, will react with a weak aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[8] Neutral impurities, such as the biphenyl homocoupling byproduct, will remain in the organic layer.
The workflow is as follows:
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] Your acidic product moves into the aqueous layer as its sodium salt.
-
Separate the two layers. The organic layer contains neutral impurities and can be discarded.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is around 2-3. This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution as it is no longer water-soluble.[6][9]
-
Collect the precipitated solid by vacuum filtration.
This single technique is highly effective at removing the common neutral homocoupling byproducts.
Caption: Workflow for Acid-Base Extraction.
Question: After acid-base extraction, my product is still not sufficiently pure. What is the next logical step?
Answer: Recrystallization is the ideal second step. This technique purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[4][10][11]
The Principle: The goal is to find a solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Steps for Recrystallization:
-
Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixed solvent systems like ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.[10][13]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Afterward, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly, preferably under vacuum.
Category 3: Advanced Purification & Final Verification
Question: I am struggling with impurities that have very similar properties to my product. Can I use column chromatography?
Answer: Yes, Flash Column Chromatography is a powerful technique for separating compounds with similar polarities.[14] However, purifying carboxylic acids on standard silica gel can be challenging.
The Challenge: Carboxylic acids can streak or "tail" on silica gel due to strong interactions with the stationary phase, leading to poor separation.
The Solution: To mitigate this, you must add a small amount of a volatile acid to your mobile phase.
-
Mobile Phase: A typical eluent system would be a gradient of ethyl acetate in hexanes (or heptane). To this mixture, add approximately 0.5-1% of acetic acid or formic acid. This acidic modifier protonates the silica surface and ensures the carboxylic acid elutes as a sharp band.
-
Alternative: Reversed-phase chromatography on a C18-functionalized silica gel is also an excellent option, particularly for polar compounds.[15] In this case, the mobile phase is typically a mixture of water and acetonitrile or methanol, often with a trifluoroacetic acid (TFA) modifier.[15]
Question: How can I definitively confirm the purity of my final product?
Answer: After purification, you need robust analytical methods to quantify the purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry.[16] A reversed-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% TFA or formic acid) and UV detection is a standard method.[17] The purity is typically reported as the area percentage of the main peak.
-
Quantitative NMR (qNMR): This is a primary analytical method that provides a highly accurate purity value without needing a reference standard of your specific compound.[18] The sample is analyzed with a certified internal standard of known purity, and the purity of the target compound is calculated by comparing the integrals of their respective, unique signals.
-
Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in your sample. A close match between the experimental values and the calculated theoretical values for the molecular formula of this compound is a strong indicator of high purity.
Caption: General Purification Workflow Decision Tree.
Summary Tables
Table 1: Troubleshooting Common Impurities
| Impurity | Type | Recommended Removal Method(s) | Rationale |
| Phenylboronic Acid | Acidic/Neutral | Acid-Base Extraction, Chromatography | Can be washed away during basic extraction if not also a carboxylic acid. Easily separated by chromatography. |
| 2-Bromo-5-methoxybenzoic acid | Acidic | Recrystallization, Chromatography | As a carboxylic acid, it will follow the product in extraction. Separation relies on solubility or polarity differences. |
| Biphenyl | Neutral | Acid-Base Extraction | The most effective method. Biphenyl is non-polar and will remain in the organic layer.[5][6] |
| Palladium Residues | Metal | Filtration through Celite®, Chromatography | Adsorbs onto silica or Celite. Will remain at the baseline in column chromatography. |
Table 2: Comparison of Purity Analysis Techniques
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation | Purity (Area %), Impurity Profile | High sensitivity, excellent for detecting trace impurities, robust and widely available.[18] | Requires a reference standard for absolute quantification. |
| ¹H NMR | Spectroscopy | Structural Confirmation, Semi-Quantitative Purity | Provides structural information, can identify specific impurities. | Lower sensitivity than HPLC, signal overlap can be an issue. |
| qNMR | Spectroscopy (Quantitative) | Absolute Purity (Mass %) | Primary quantification method, no specific reference standard needed.[16][18] | Lower sensitivity, requires a certified internal standard. |
| Melting Point | Physical Property | Purity Indication | Simple, fast, and inexpensive initial check.[19] | Not quantitative, susceptible to user error, only indicates presence of impurity, not identity. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in ethyl acetate (100 mL) in a 250 mL separatory funnel.
-
Extraction: Add saturated aqueous sodium bicarbonate solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another 50 mL portion of saturated sodium bicarbonate solution. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the semi-pure solid (e.g., 2.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add ethanol (10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Solvent Addition: Continue adding ethanol dropwise until the solid is completely dissolved.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold 50:50 ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- LookChem. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Wikipedia. (n.d.). Acid–base extraction.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- University of Missouri–St. Louis. (n.d.).
- Millersville University. (n.d.).
- Alfa Chemistry. (n.d.).
- AllInwithDrBetts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- StudyMoose. (2024).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.
- PlumX. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Teledyne ISCO. (2012).
- Wikipedia. (n.d.). Suzuki reaction.
- RSC Publishing. (n.d.). Analytical Methods.
- National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
- BenchChem. (n.d.).
- UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food.
- BenchChem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
- Google Patents. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- NISCAIR Online Periodicals Repository. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. studymoose.com [studymoose.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. helixchrom.com [helixchrom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. moravek.com [moravek.com]
Technical Support Center: Catalyst Selection for 5-Methoxy-2-phenylbenzoic Acid Cross-Coupling
Welcome to the technical support center for the cross-coupling of 5-Methoxy-2-phenylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically rich substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
The Suzuki-Miyaura cross-coupling of 2-substituted benzoic acids, such as this compound, presents a unique set of challenges. The ortho-carboxylic acid group introduces significant steric hindrance around the reaction center, which can impede key steps in the catalytic cycle.[1][2] Furthermore, the electron-donating nature of the methoxy group can influence the reactivity of the aromatic system. This guide will address these complexities in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the cross-coupling of this compound and its analogs.
Problem 1: Low to No Product Formation
Question: My Suzuki-Miyaura reaction with a 2-halide derivative of 5-methoxybenzoic acid is resulting in very low or no yield. What are the primary causes and how can I troubleshoot this?
Answer: Low reactivity is the most frequent obstacle and typically stems from issues within the catalytic cycle, exacerbated by the substrate's steric bulk.[2] A systematic approach to optimization is crucial.
A. Inefficient Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-halogen bond, can be slow, especially with less reactive aryl chlorides or bromides.[3][4] The electron-rich nature of the anisole ring can further disfavor this step.
-
Solution 1: Enhance Catalyst Reactivity. Employ bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated L1Pd(0) species, which is believed to be highly active in the catalytic cycle, and accelerate the rate of oxidative addition.[4][5]
-
Solution 2: Use a Pre-catalyst. Palladium(II) pre-catalysts, such as the Buchwald G3 or G4 palladacycles, provide a stable source of the active Pd(0) catalyst in a controlled and efficient manner.[4][7] This can improve reproducibility over using separate Pd(II) sources and ligands, which require an initial reduction step.[4]
B. Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is highly sensitive to steric hindrance.[8] The ortho-carboxylate group can sterically block this step.
-
Solution 1: Optimize the Base. The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[9][10] For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.
-
Solution 2: Choose the Right Solvent. A biphasic solvent system is common, but for substrates with poor solubility, a single organic solvent may be necessary.[11]
-
Recommended Solvents: Anhydrous aprotic solvents like dioxane, THF, or toluene are preferred to minimize side reactions like protodeboronation.[1]
-
C. Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[1]
-
Solution: Ensure Rigorous Inert Conditions. Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] Using robust ligands can also help stabilize the catalyst in solution.[1]
Problem 2: Significant Byproduct Formation
Question: My reaction is proceeding, but I'm observing significant byproducts. How can I identify and minimize them?
Answer: Several side reactions can compete with the desired cross-coupling pathway.
A. Decarboxylation: The carboxylic acid group can be lost, especially at elevated temperatures, leading to the formation of 3-methoxydiphenyl. While sometimes a desired pathway (decarbonylative coupling), it is often an unwanted side reaction in standard Suzuki couplings.[12][13]
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. Some modern catalyst systems are highly active even at room temperature for certain substrates.[8]
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed post-coupling.[14]
-
Choose a Milder Base: Avoid strongly basic conditions where possible, although this must be balanced with the need to promote transmetalation.
-
B. Homocoupling of the Boronic Acid: This side reaction forms a biaryl byproduct from two molecules of the boronic acid coupling partner.
-
Troubleshooting Strategies:
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
-
Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.
-
Rigorous Degassing: Oxygen can promote homocoupling. Ensure the reaction is free of air.
-
C. Protodeboronation: The boronic acid can react with trace water or protic solvents, replacing the boronic acid group with a hydrogen atom.[1]
-
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Use dry solvents and reagents.
-
Utilize Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
-
Select an Appropriate Base: Fluoride-based bases like KF or CsF can sometimes suppress this side reaction.[10][15]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst system screen for coupling with a 5-Methoxy-2-halobenzoic acid? A1: A robust starting point would be to use a modern palladium pre-catalyst with a bulky biarylphosphine ligand. For example, XPhos Pd G3 (or G4) with K₃PO₄ as the base in a dioxane/water solvent system at 80-100 °C.[1][6][16] This combination is known to be effective for a wide range of challenging Suzuki couplings.
Q2: How does the ortho-carboxylic acid group uniquely influence the reaction? A2: The carboxylic acid group has a dual nature. Under basic conditions, it forms a carboxylate anion, which can act as a directing group, potentially facilitating the oxidative addition step through coordination with the palladium center. However, its primary influence is often negative due to its significant steric bulk, which hinders both the transmetalation and reductive elimination steps.[1][2]
Q3: Should I consider a decarbonylative cross-coupling strategy instead? A3: Yes, this is a powerful alternative. Instead of using a halo-benzoic acid, you can use the carboxylic acid directly as the coupling partner.[12][13] This reaction proceeds via loss of carbon monoxide. This approach is advantageous as it often uses more readily available starting materials and avoids the synthesis of the corresponding aryl halide.[13] Specific ligands, such as bidentate phosphines, may favor the decarbonylative pathway.[12]
Q4: Can I run this reaction without protecting the carboxylic acid? A4: It is often possible, but you must use at least one extra equivalent of base to deprotonate the carboxylic acid.[14] The primary challenge will be solubility, as the resulting carboxylate salt may not be soluble in common organic solvents.[14] If solubility becomes an issue, esterification is a reliable strategy.[14]
Data & Protocols
Table 1: Recommended Catalyst Systems for Sterically Hindered Benzoic Acid Couplings
| Catalyst/Pre-catalyst | Ligand | Recommended Base(s) | Solvent(s) | Key Considerations | Reference(s) |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | Excellent for hindered substrates; requires careful degassing and inert atmosphere. | [1][6][8] |
| XPhos Pd G3 / G4 | (Internal) | K₃PO₄, t-BuOK | Dioxane, Toluene, 2-MeTHF | Air-stable pre-catalyst, provides reliable generation of active Pd(0). Highly effective. | [4][16] |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, DMF | A more "classic" system, may be less effective for extremely hindered substrates. | [17] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | K₃PO₄ | Toluene, Dioxane | NHC ligands offer high stability and reactivity. | [1] |
General Protocol for Catalyst System Screening
This protocol provides a standardized method for evaluating different catalyst systems for the Suzuki-Miyaura coupling of a 5-methoxy-2-halobenzoic acid derivative with an arylboronic acid.
Materials:
-
5-Methoxy-2-halobenzoic acid derivative (1.0 mmol)
-
Arylboronic acid or boronic ester (1.2 - 1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst) (1.1-1.2 eq. relative to Pd)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane) (3-5 mL)
Procedure:
-
To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 5-methoxy-2-halobenzoic acid derivative, arylboronic acid, palladium source, ligand (if applicable), and base.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Workflow & Mechanism
To aid in experimental design, the following diagrams illustrate the decision-making process for catalyst selection and the underlying reaction mechanism.
Caption: Catalyst selection workflow for challenging couplings.
Caption: Suzuki-Miyaura catalytic cycle highlighting challenging steps.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Boron Molecular. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2015, January 12). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
National Institutes of Health. (2013, March 27). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
-
Royal Society of Chemistry. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
MDPI. (n.d.). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]
-
MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
ACS Publications. (2021, April 5). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]
-
Reddit. (n.d.). Carboxylic acid and Cross Coupling reactions. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
-
Baran, P. (n.d.). Cross-Coupling Chemistry. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on 5-Methoxy-2-phenylbenzoic Acid Reaction Kinetics
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the profound impact of solvent choice on the reaction kinetics of 5-Methoxy-2-phenylbenzoic acid and related compounds. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your reactions, troubleshoot unexpected outcomes, and ensure reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when designing experiments involving this compound.
Q1: Why is my reaction with this compound showing dramatically different rates when I change solvents?
A: The choice of solvent is a critical factor that can significantly influence reaction rates through several mechanisms.[1] Solvents are not merely inert media; they actively participate in the reaction at a molecular level. Key factors include:
-
Stabilization of Intermediates: Polar solvents are particularly effective at stabilizing charged intermediates or transition states, which can lower the activation energy and accelerate the reaction.[1][2]
-
Solubility of Reactants: For a reaction to occur, reactants must be adequately dissolved. If your benzoic acid derivative has poor solubility in a given solvent, the effective concentration will be low, leading to a slower reaction rate.[1]
-
Specific Solute-Solvent Interactions: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with reactants or nucleophiles. This can sometimes hinder reactivity by "caging" the reactive species, making it less available to participate in the reaction.[3] Conversely, polar aprotic solvents (e.g., DMSO, DMF) can solvate cations while leaving anions relatively free, often enhancing the reactivity of anionic nucleophiles.[3]
Q2: What are the most important solvent properties to consider for my kinetic studies?
A: You should primarily focus on three properties:
-
Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species.[4] For reactions where the transition state is more polar than the reactants, a more polar solvent will typically increase the reaction rate.[2][3]
-
Protic vs. Aprotic Nature: This distinction is crucial. Protic solvents have a hydrogen atom bound to an electronegative atom (like O-H or N-H) and can act as hydrogen bond donors. Aprotic solvents lack this ability. The choice between them can favor one reaction mechanism over another, for example, in nucleophilic substitution reactions (SN1 vs. SN2).[1][3]
-
Viscosity: In highly viscous solvents, the diffusion of reactant molecules is slower.[4][5] This reduces the frequency of collisions, which can decrease the rate of diffusion-controlled reactions.[4][5]
Q3: How do I choose the best analytical method to monitor the kinetics of my reaction?
A: The choice depends on the chemical properties of your reactants and products.
-
UV-Vis Spectroscopy: This is an excellent choice if this compound or your product has a distinct chromophore that changes absorbance during the reaction.[6][7] It allows for real-time monitoring of concentration changes.[6]
-
FTIR or Raman Spectroscopy: These techniques are powerful for monitoring changes in functional groups.[8][9] For instance, you can track the disappearance of the carboxylic acid O-H stretch or the appearance of an ester carbonyl band.[8][10]
-
HPLC: High-Performance Liquid Chromatography is ideal for complex mixtures or when no clear spectroscopic handle is available. You can take aliquots from the reaction at timed intervals, quench the reaction, and analyze the composition to determine reactant consumption and product formation.[11]
Q4: My reaction rate is not reproducible across different batches of the same solvent. What could be the cause?
A: This is a common and frustrating issue, often traced back to solvent purity.
-
Water Content: Trace amounts of water in a supposedly anhydrous solvent can act as a competing nucleophile or alter the solvent's properties. This is especially critical in reactions sensitive to hydrolysis.
-
Dissolved Gases: Dissolved oxygen can participate in oxidative side reactions. For sensitive reactions, degassing the solvent (e.g., via nitrogen sparging) is recommended.[11]
-
Impurities from the Supplier: Different grades or batches of solvent can have varying levels of impurities that may act as catalysts or inhibitors. Always use a consistent, high-purity grade of solvent for kinetic studies.
Troubleshooting Guide: Unexpected Kinetic Results
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is significantly slower than anticipated. | 1. Poor Solubility: this compound or another reactant may not be fully dissolved at the reaction temperature. 2. Transition State Destabilization: The chosen solvent may be destabilizing the activated complex relative to the reactants. For example, using a nonpolar solvent for a reaction that generates a highly polar transition state.[3] 3. Reactant Deactivation: A protic solvent might be deactivating a key nucleophile through hydrogen bonding.[3] | 1. Visually inspect the reaction for undissolved solids. Consider a co-solvent system or a different solvent with better solubilizing properties. 2. Switch to a more polar solvent to see if the rate increases. This supports a polar transition state. 3. If using a strong nucleophile, switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetone or DMF). |
| Reaction is too fast to measure accurately. | 1. Excessive Stabilization of Transition State: The solvent may be lowering the activation energy more than expected. 2. Unintended Catalysis: An impurity in the solvent or on the glassware could be catalyzing the reaction. | 1. Switch to a less polar solvent to slow the reaction. Alternatively, run the reaction at a lower temperature to decrease the kinetic energy of the molecules.[5] 2. Use fresh, high-purity solvent and ensure glassware is scrupulously clean. Run a control reaction with a different batch of solvent. |
| Kinetic plots are non-linear or show an induction period. | 1. Change in Reaction Mechanism: The solvent may be promoting a different, more complex reaction pathway.[1] 2. Autocatalysis: A product of the reaction may be acting as a catalyst. 3. Solubility Issues: A reactant or product may be precipitating out of solution as the reaction progresses. | 1. This requires a deeper mechanistic investigation. Consider using different analytical techniques (like NMR or MS) to identify potential intermediates or side products. 2. Test for autocatalysis by "seeding" the initial reaction mixture with a small amount of the final product. 3. Monitor the reaction mixture for the appearance of any solid material. If precipitation occurs, a new solvent system is required. |
| Formation of unexpected side products. | 1. Solvent Participation: The solvent itself may be reacting. For example, using an alcohol as a solvent in an esterification reaction can lead to transesterification if an ester is also present.[12] 2. Change in Selectivity: The solvent can alter the chemo- or regioselectivity of a reaction by differentially solvating competing transition states.[2] | 1. Switch to a non-reactive (aprotic and non-nucleophilic) solvent like THF, dioxane, or toluene. 2. Systematically screen a range of solvents with varying polarities to find one that favors the desired product. |
Visualizations & Data
Logical Workflow for Kinetic Investigation
This diagram outlines a systematic approach to studying solvent effects on your reaction.
Caption: Workflow for investigating solvent effects on reaction kinetics.
Solvent Polarity and Reaction Coordinate
This diagram illustrates how a polar solvent can stabilize a polar transition state, thereby increasing the reaction rate.
Caption: Effect of solvent polarity on reaction energy profile.
Table of Common Solvents and Their Properties
This table provides a reference for selecting solvents for your screening experiments. The expected effect is for a hypothetical reaction where the transition state is more polar than the reactants (e.g., an SN2 reaction).
| Solvent | Dielectric Constant (ε at 20°C) | Type | Expected Effect on Rate |
| n-Hexane | 1.88 | Nonpolar Aprotic | Very Slow |
| Toluene | 2.38 | Nonpolar Aprotic | Slow |
| Diethyl Ether | 4.34 | Nonpolar Aprotic | Slow |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Moderate |
| Acetone | 21.0 | Polar Aprotic | Fast |
| Ethanol | 24.5 | Polar Protic | Moderate to Fast (potential H-bonding) |
| Methanol | 32.7 | Polar Protic | Moderate to Fast (potential H-bonding) |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Very Fast |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast |
| Water | 80.1 | Polar Protic | Complex (high polarity but strong H-bonding) |
Experimental Protocols
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This protocol describes a general method for determining the observed rate constant (k_obs) for a reaction involving this compound.
Objective: To monitor the change in concentration of a reactant or product over time to determine the reaction rate.
Prerequisites:
-
A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.[7]
-
The reaction must have a component (reactant or product) with a unique absorbance at a specific wavelength.
-
All solvents must be of high purity (spectroscopic grade or higher).
Methodology:
-
Wavelength Selection:
-
Acquire full UV-Vis spectra of the starting material (this compound), all other reactants, and the purified product, each dissolved in the chosen reaction solvent.
-
Identify an analytical wavelength (λ_max) where the change in absorbance between reactant and product is maximal and where other components do not interfere.[6]
-
-
Calibration (Beer's Law):
-
Prepare a series of standard solutions of known concentrations for the species being monitored (e.g., the product).
-
Measure the absorbance of each standard at the chosen λ_max.
-
Plot Absorbance vs. Concentration. The plot should be linear. The slope of this line is the molar absorptivity (ε), which is essential for converting absorbance data to concentration.
-
-
Kinetic Run:
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature in a thermal bath.
-
Place a quartz cuvette containing the solvent and all reactants except one (the limiting reagent) into the temperature-controlled spectrophotometer. Allow it to equilibrate.
-
Initiate the reaction by injecting a small, known volume of the limiting reagent solution into the cuvette. Mix rapidly and thoroughly.
-
Immediately begin recording the absorbance at λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).[7]
-
-
Data Analysis:
-
Convert your Absorbance vs. Time data to Concentration vs. Time using the Beer-Lambert law (A = εbc).
-
Plot the natural log of the reactant concentration (ln[A]) versus time for a first-order reaction, or the inverse of the concentration (1/[A]) versus time for a second-order reaction.
-
The plot that yields a straight line indicates the order of the reaction. The rate constant (k) is the absolute value of the slope of this line.
-
References
-
Solvent effects. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chapter 13.1: Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. [Link]
-
How does the choice of solvent influence a reaction's rate? (n.d.). TutorChase. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8). Journal of Chemistry. [Link]
-
8.9: Reactions in Solution. (2020, February 17). Chemistry LibreTexts. [Link]
-
21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]
-
Spectroscopic methods for kinetic measurements. (n.d.). Fiveable. [Link]
-
Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Derivatives of Carboxylic Acids. (n.d.). MSU Chemistry. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. [Link]
-
Chemical Reactions of Carboxylic Acids. (2026, January 14). CK-12 Foundation. [Link]
-
Reaction Monitoring with Spectroscopy. (n.d.). Clairet Scientific. [Link]
-
Spectroscopic monitoring of titrations and kinetics. (2025, September 2). University of Nottingham. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). ResearchGate. [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. (n.d.). PubChem, NIH. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (n.d.). MDPI. [Link]
-
Solvent and Structural Effects on the Kinetics of the Reactions of 2-Substituted Cyclohex- 1-enylcarboxylic. ResearchGate. [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. (n.d.). PMC, NIH. [Link]
-
Reaction progression trends for the acid activation of 2‐methoxybenzoic acid. (n.d.). ResearchGate. [Link]
-
Kinetics of the reactions of biphenyl-4-carboxylic acids and 1-naphthoic acids with diazodiphenylmethane in various alcohols. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. Spectroscopic monitoring of titrations and kinetics [ns1.almerja.com]
- 8. clairet.co.uk [clairet.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to Validating the Anti-inflammatory Activity of 5-Methoxy-2-phenylbenzoic acid: A Comparative Approach
For researchers and drug development professionals investigating novel therapeutic compounds, the journey from synthesis to validated biological activity is both rigorous and critical. This guide provides a comprehensive framework for validating the potential anti-inflammatory properties of 5-Methoxy-2-phenylbenzoic acid. Lacking extensive public data on this specific molecule, we present a robust, self-validating experimental strategy. This guide emphasizes a comparative approach, benchmarking the compound against established non-steroidal anti-inflammatory drugs (NSAIDs) to ascertain its relative potency and selectivity.
The structural motif of this compound, a derivative of benzoic acid, suggests a potential interaction with key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX). The following sections will detail the scientific rationale and step-by-step protocols for a primary validation assay focused on COX inhibition, a common mechanism for anti-inflammatory agents.[1][2]
The Central Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response, and at its core are enzymes that propagate the inflammatory signal. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in this process.[2] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs.[1]
This guide will focus on in vitro assays to determine the inhibitory activity of this compound against both COX-1 and COX-2, allowing for the determination of its potency (IC50) and selectivity index (SI).
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Comparative Validation: Experimental Design
To objectively assess the biological activity of this compound, a direct comparison with well-characterized compounds is essential. This approach not only validates the assay's performance but also provides a clear benchmark for the test compound's efficacy.
Positive Controls:
Negative Control:
-
Vehicle (e.g., DMSO): To control for any effects of the solvent used to dissolve the test compounds.
In Vitro COX Inhibition Assay: A Step-by-Step Protocol
Several methods exist for measuring COX activity in vitro.[1][3] A common and reliable method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzyme.[5]
Experimental Workflow
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Detailed Methodology
-
Preparation of Reagents: All reagents should be prepared according to the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).[5] Test compounds, including this compound and controls, should be dissolved in a suitable solvent like DMSO to create stock solutions.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Addition of Inhibitors: Add serial dilutions of this compound and the control compounds to their respective wells. Include wells with only the vehicle (DMSO) to serve as the 0% inhibition control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitors to bind to the enzymes. This step is crucial for time-dependent inhibitors.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the colorimetric substrate.
-
Data Acquisition: Immediately begin measuring the absorbance at 590 nm at regular intervals using a plate reader. The rate of increase in absorbance is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression analysis.
-
Data Presentation and Interpretation
The results of the COX inhibition assay should be presented in a clear, tabular format to facilitate comparison.
Table 1: Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin (Positive Control) | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib (Positive Control) | ~15 | ~0.1 | ~150 |
| Vehicle (Negative Control) | No Inhibition | No Inhibition | N/A |
Note: IC50 values for controls are approximate and may vary depending on assay conditions.
Interpretation of Results:
-
A low IC50 value indicates high potency.
-
The Selectivity Index (SI) is a critical parameter. An SI greater than 1 suggests selectivity for COX-2, while an SI less than 1 indicates selectivity for COX-1. A high SI value is desirable for a potentially safer anti-inflammatory drug.
Complementary In Vitro Assays for a Comprehensive Profile
While COX inhibition is a primary mechanism, other pathways can contribute to inflammation. To build a more comprehensive biological profile of this compound, consider the following secondary assays:
-
Inhibition of Protein Denaturation Assay: Inflammation can involve the denaturation of proteins. This assay measures the ability of a compound to prevent heat- or chemically-induced denaturation of a protein like bovine serum albumin or egg albumin.[6]
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: The stabilization of the lysosomal membrane is important in limiting the inflammatory response. The HRBC membrane is analogous to the lysosomal membrane, and this assay assesses the ability of a compound to protect red blood cells from hypotonicity-induced lysis.[7]
These assays are cost-effective and can provide valuable initial insights into the broader anti-inflammatory potential of the test compound.[8][9]
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial validation of the biological activity of this compound. By employing a comparative approach with well-established NSAIDs in a robust in vitro COX inhibition assay, researchers can obtain a clear indication of the compound's potency and selectivity. The inclusion of secondary assays will further enrich the understanding of its potential mechanisms of action.
Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex cell-based assays (e.g., measuring prostaglandin production in stimulated macrophages) and subsequently to in vivo models of inflammation. This structured and comparative validation process is fundamental to the rigorous scientific evaluation required in modern drug discovery.
References
- Kulmacz, R. J. (2002). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
-
Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(11), 1373-1377. [Link]
- Jäger, A. K., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
- Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Medicinal Plants Used in Sri Lankan Traditional Medicine.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 123-132.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
Al-Ishaq, R. K., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 24(21), 3878. [Link]
- Uthayakumar, T. S. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?.
-
Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. bbrc.in [bbrc.in]
- 8. researchgate.net [researchgate.net]
- 9. journalajrb.com [journalajrb.com]
A Senior Application Scientist's Comparative Guide to 5-Methoxy-2-phenylbenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have given rise to a multitude of clinically significant drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted anticancer agents.[1] This guide provides an in-depth technical comparison of 5-Methoxy-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative, with other notable benzoic acid analogs. By examining their physicochemical properties, synthesis, and biological activities through the lens of structure-activity relationships (SAR), we aim to provide valuable insights for researchers engaged in the design and development of next-generation therapeutics.
The Biphenyl Carboxylic Acid Scaffold: An Introduction to this compound
This compound belongs to the class of biphenyl carboxylic acids, which are characterized by two phenyl rings linked together with a carboxylic acid substituent. This structural motif is of significant interest in medicinal chemistry due to its conformational flexibility and its ability to interact with a variety of biological targets. The rotation around the biphenyl bond is influenced by the presence of ortho-substituents, which can impact the molecule's overall shape and its fit within a receptor's binding pocket.[2]
The subject of this guide, this compound, features a methoxy group at the 5-position and a phenyl group at the 2-position of the benzoic acid ring. The methoxy group, being an electron-donating group, can influence the electronic properties and metabolic stability of the molecule. The phenyl group at the 2-position introduces significant steric bulk, which can dictate the molecule's conformational preferences and its interactions with biological targets.
Physicochemical Properties: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound (Predicted) | C₁₄H₁₂O₃ | 228.24 | ~3.0 | 1 | 3 |
| 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid [3] | C₁₅H₁₄O₃ | 242.27 | 3.4 | 1 | 3 |
| 2-Methoxybenzoic acid [4] | C₈H₈O₃ | 152.15 | 1.67 | 1 | 3 |
| Biphenyl-4-carboxylic acid [5] | C₁₃H₁₀O₂ | 198.22 | 3.2 | 1 | 2 |
| 5-Hydroxy-2-methoxybenzoic acid [6] | C₈H₈O₄ | 168.14 | 1.5 | 2 | 4 |
Note: Properties for this compound are estimated based on its structure and data from similar compounds.
Synthesis of Biphenyl Carboxylic Acids: A General Protocol
The synthesis of biphenyl carboxylic acids is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This versatile reaction allows for the formation of a carbon-carbon bond between a boronic acid and a halide. A plausible synthetic route for this compound is outlined below.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2-Bromo-5-methoxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add 2-bromo-5-methoxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[1]
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[7] While specific experimental data for this compound is scarce, we can infer its potential activities by examining the SAR of related compounds.
Anticancer Activity
Many benzoic acid derivatives have been investigated for their anticancer properties.[8] The biphenyl scaffold is a key feature in several potent anticancer agents. For instance, a library of biphenyl carboxylic acids has been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[1]
| Compound | Substituents | IC₅₀ (µM) vs. MCF-7[1] | IC₅₀ (µM) vs. MDA-MB-231[1] |
| 3a | Unsubstituted biphenyl carboxylic acid | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4'-Benzyloxy biphenyl carboxylic acid | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | - | - |
Based on these findings, the presence of a benzyloxy group at the 4'-position enhances anticancer activity. The methoxy group in this compound, being an electron-donating group, might influence its anticancer potential, though its specific impact would require experimental validation.
Anti-inflammatory Activity
The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of benzoic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] For example, 5-acetamido-2-hydroxy benzoic acid derivatives have shown potent analgesic and anti-inflammatory effects, with an ED₅₀ value of 4.95 mg/kg in an acetic acid-induced writhing test.[9] The introduction of larger groups, such as phenyl or benzyl, at the 5-position has been shown to increase selectivity for COX-2.[9]
Given the structural similarity of this compound to known COX inhibitors, it is plausible that it may also exhibit anti-inflammatory activity. The presence of the bulky phenyl group at the 2-position could influence its binding to the COX active site.
Caption: Logical workflow for establishing the structure-activity relationship of benzoic acid derivatives.
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, we detail two standard assays for evaluating the anticancer and anti-inflammatory potential of benzoic acid derivatives.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (this compound or other derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[7]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is used to screen for inhibitors of the COX-2 enzyme.[11]
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well white opaque plate
Procedure:
-
Prepare a 10x solution of the test inhibitor in COX Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells. Add 10 µL of Assay Buffer to the enzyme control wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to each well.
-
Add diluted COX-2 enzyme to the sample and enzyme control wells.
-
Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
Calculate the percentage of inhibition of COX-2 activity.
Conclusion and Future Directions
This compound represents an intriguing scaffold for further investigation in drug discovery. While direct experimental evidence of its biological activity is currently limited, the analysis of its structural features and comparison with related benzoic acid derivatives suggest potential for both anticancer and anti-inflammatory applications. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling makes it and its analogs readily available for screening.
Future research should focus on the synthesis of this compound and a library of its derivatives with systematic variations in the substitution pattern. Subsequent evaluation in a panel of biological assays, including those detailed in this guide, will be crucial to elucidate its precise mechanism of action and to establish a comprehensive structure-activity relationship. Such studies will undoubtedly contribute to the rational design of novel and more effective therapeutic agents based on the versatile benzoic acid scaffold.
References
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]
-
5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2023). MDPI. Retrieved from [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
-
Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1981). PubMed. Retrieved from [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]
-
2-Methoxy-5-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa. (1999). PubMed. Retrieved from [Link]
-
2-Biphenylcarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2018). ResearchGate. Retrieved from [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. Retrieved from [Link]
-
Bioassays for Anticancer Activities. (2025). ResearchGate. Retrieved from [Link]
-
5-Bromo-2-(phenylamino)benzoic acid. (2024). ResearchGate. Retrieved from [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Publishing. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
-
5-Methoxy-2-benzoxazolecarboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
2-Methoxybenzoic acid. (n.d.). FooDB. Retrieved from [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | C15H14O3 | CID 14977692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 5. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 11. assaygenie.com [assaygenie.com]
The Fulcrum of Function: A Comparative Guide to 5-Methoxy-2-phenylbenzoic Acid and Other Linkers in PROTAC Design
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced art, balancing the recognition of a target protein and an E3 ligase with the often-underestimated linchpin: the linker. While the "warhead" and "E3-ligand" determine the what and how of degradation, the linker dictates the efficiency and pharmacokinetic profile. This guide provides an in-depth, objective comparison of linker strategies, with a conceptual focus on the rigid aromatic scaffold of 5-methoxy-2-phenylbenzoic acid versus more conventional flexible linkers. We will delve into the causal relationships between linker architecture and PROTAC performance, supported by experimental data and detailed protocols to empower your research.
The PROTAC Mechanism: A Symphony of Proximity
At its core, a PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, which then polyubiquitinates the POI, marking it for degradation by the proteasome.[2] The linker is not merely a passive spacer but an active participant in orchestrating this ternary complex.[3] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success.[4]
Caption: The PROTAC mechanism of action.
The Great Divide: Flexible vs. Rigid Linkers
PROTAC linkers can be broadly classified into two categories: flexible and rigid. The choice between these architectures has profound implications for the PROTAC's biological activity.
Flexible Linkers: The Conformational Dancers
The most commonly employed linkers in early PROTAC design were flexible chains, primarily composed of polyethylene glycol (PEG) or alkyl units.[2]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic chains of repeating ethylene glycol units. Their primary advantage is the enhancement of solubility and cell permeability of the often large and greasy PROTAC molecule.[5] Approximately 54% of reported PROTACs have utilized PEG linkers.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[3] While synthetically accessible, their hydrophobicity can sometimes negatively impact solubility.
The key advantage of flexible linkers is their ability to allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3] However, this flexibility comes at an entropic cost upon binding, which can decrease the stability of the ternary complex.
Rigid Linkers: The Architectural Scaffolds
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid designs. These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[6]
-
Aromatic Linkers: Phenyl rings and other aromatic systems provide planarity and rigidity.[5] Their delocalized π-electrons can enhance linker stability and participate in non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[5]
Conceptual Focus: this compound as a Rigid Linker Motif
While no direct comparative studies on PROTACs utilizing a this compound linker are publicly available, we can extrapolate its potential properties based on its structure. This molecule is a substituted biphenyl carboxylic acid, suggesting it would be used as a rigid, aromatic linker component.
The biphenyl core would impart significant rigidity, pre-organizing the PROTAC into a more defined conformation. The methoxy and carboxylic acid groups offer points for chemical modification and can influence solubility and interactions within the ternary complex. The rationale for using such a linker would be to reduce the entropic penalty of ternary complex formation and potentially improve selectivity by disfavoring off-target interactions.
However, as we will see in the comparative data, increased rigidity is not always beneficial and can, in some cases, abrogate degradation activity if the imposed conformation is not optimal for ternary complex formation.
Performance Comparison: A Tale of Two Targets
Direct, head-to-head comparisons of different linker types for the same biological target in the same experimental system are rare in the literature. However, by examining data from different studies, we can draw valuable insights.
Case Study 1: Targeting the Androgen Receptor (AR)
The Androgen Receptor is a key target in prostate cancer. Several PROTACs have been developed to induce its degradation.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARCC-4 | Flexible | PEG-based | 5 | >98 | VCaP | [7] |
| ARD-69 | Rigid | Piperidine-containing | 0.76 | >95 | VCaP | [7] |
| AstraZeneca Exemplified Compound | Not specified | Not specified | 4.1 | 98 | LNCaP | [8] |
| BMS-986365 | Not specified | Not specified | 10-40 | Not specified | Not specified | [9] |
In this comparison, the rigid linker in ARD-69 appears to confer higher potency (lower DC50) than the flexible linker in ARCC-4, while both achieve near-complete degradation. This suggests that for the AR target, a more constrained conformation may be beneficial for ternary complex formation.
A study by Shibata et al. provided a direct comparison where a flexible PEG unit in an AR-targeting PROTAC was replaced with a series of disubstituted phenyl rings. The parent PROTAC with the flexible linker showed AR degradation at 3 µM, whereas the analogues with the rigid aromatic linkers showed no activity. This highlights the critical importance of the specific geometry imposed by the rigid linker; if it is not conducive to the formation of a productive ternary complex, degradation will be lost.
Case Study 2: Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a target in oncology.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Flexible | Polyethylene glycol | <1 | ~100 | Burkitt's lymphoma lines | [10] |
| ARV-771 | Rigid | Not specified | <1 | Not specified | CRPC cells | [10] |
| PLX-3618 | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
| DAO-dBET1 | Flexible | Not specified | 277 | Not specified | Not specified | [12] |
For BRD4, both flexible (ARV-825) and rigid (ARV-771) linkers have yielded highly potent degraders with sub-nanomolar DC50 values. This suggests that for this particular target, there may be more conformational flexibility allowed for the formation of a productive ternary complex.
Experimental Corner: Protocols for the PROTAC Scientist
To empower your own linker optimization studies, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of a PROTAC with a Flexible PEG Linker via Click Chemistry
This protocol describes a modular approach to PROTAC synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Warhead-alkyne
-
E3 ligase ligand-azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the warhead-alkyne (1.0 eq) and E3 ligase ligand-azide (1.0 eq) in the chosen solvent system.
-
Add sodium ascorbate (0.3 eq) to the reaction mixture, followed by the addition of CuSO4·5H2O (0.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired PROTAC.
Caption: Workflow for PROTAC synthesis via click chemistry.
Protocol 2: Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[13]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay allows for the quantitative measurement of PROTAC-induced ternary complex formation in live cells.[14]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-tagged target protein
-
Expression vector for HaloTag®-tagged E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells and incubate.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is typically observed when plotting the NanoBRET™ ratio against the PROTAC concentration, indicative of ternary complex formation and the "hook effect" at high concentrations.
Concluding Remarks: A Call for Rational Design
The linker is a critical and multifaceted component of a PROTAC molecule. The traditional reliance on flexible PEG and alkyl chains is giving way to more sophisticated, rigid designs that can offer improved potency, selectivity, and pharmacokinetic properties. While the conceptual appeal of rigid linkers like those based on this compound is strong, their success is highly dependent on the specific target and E3 ligase pair. The future of PROTAC design lies in a rational, structure-guided approach, integrating computational modeling with high-throughput synthesis and screening to navigate the complex interplay between linker architecture and degradation efficacy. This guide serves as a foundational resource to aid in this endeavor, empowering researchers to forge the next generation of targeted protein degraders.
References
- BenchChem. (2025).
-
Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
- Robers, M. B., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
- MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Pharmaceuticals.
- ResearchGate. (n.d.). Characterization and discovery of DCAF1-BTK PROTACs. (A) Chemical....
- LifeSensors. (n.d.).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society.
- National Library of Medicine. (2022).
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
- Sun, X., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy.
- Scott, J. S., et al. (2021). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors.
- Salami, J., et al. (2022).
- Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols.
- National Center for Biotechnology Information. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem.
- National Library of Medicine. (2024).
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
- Hendrick, C. E., et al. (2022).
- ResearchGate. (2022).
- bioRxiv. (2026). SynGlue: AI-Driven Designer for Clinically Actionable Multi-Target Therapeutics.
- BenchChem. (2025).
- National Library of Medicine. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters.
- BioWorld. (2023). Astrazeneca patents new androgen receptor-targeting PROTACs for cancer.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided....
- Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry.
- Plexium. (n.d.).
- National Library of Medicine. (2024). An updated patent review of BRD4 degraders.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxybenzoic acid. PubChem.
-
ChemBK. (n.d.). 2-Phenylbenzoic acid. Retrieved from [Link]
Sources
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrazeneca patents new androgen receptor-targeting PROTACs for cancer | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plexium.com [plexium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 三重複合体の形成 [promega.jp]
A Comparative Guide to the Biological Activity of 5-Methoxy-2-phenylbenzoic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a clinical candidate is one of meticulous optimization and comparative analysis. The scaffold of 5-Methoxy-2-phenylbenzoic acid and its analogs represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of these analogs, delving into their anticancer, anti-inflammatory, and antioxidant properties. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to empower your own investigations.
The Versatile Scaffold: An Overview of Therapeutic Potential
The this compound core, characterized by a methoxy-substituted benzoic acid linked to a phenyl ring, has served as a foundational structure for the development of numerous biologically active molecules. The inherent physicochemical properties of this scaffold, including its lipophilicity and hydrogen bonding capabilities, make it an attractive starting point for derivatization.[1][2] Modifications to the methoxy and carboxylic acid groups, as well as substitutions on the phenyl ring, have profound effects on the compound's interaction with biological targets, leading to a diverse range of pharmacological effects.[3][4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Several analogs of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these analogs exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, trimethoxyphenyl-based analogs have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[5][6] This disruption of the cell cycle prevents cancer cells from proliferating and can trigger apoptotic pathways.
One study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives found that these compounds significantly suppressed the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing G2/M cell-cycle arrest and apoptosis.[6] The pro-apoptotic activity was further confirmed by an observed increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade.[6]
Inhibition of Key Oncogenic Pathways
Beyond general cytotoxicity, specific analogs have been designed to target key proteins and signaling pathways that are dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Some trimethoxyphenyl derivatives have shown potent inhibition of β-tubulin polymerization.[5] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can effectively halt mitosis and lead to apoptotic cell death.[7]
-
NF-κB Inhibition: A novel syringic acid analog demonstrated anticancer activity by inhibiting the NF-κB pathway, a critical regulator of inflammation and cell survival that is often constitutively active in cancer cells.[8] The study revealed that the analog had a higher inhibitory effect than its parent compound, highlighting the importance of structural modifications.[8]
-
Topoisomerase IIα Inhibition: Certain benzimidazole-based derivatives have been identified as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[9] Molecular docking studies have provided insights into how these compounds bind to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to cell death.[9]
Comparative Efficacy of Anticancer Analogs
To provide a clear comparison of the cytotoxic potential of various analogs, the following table summarizes their IC50 values against different cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Trimethoxyphenyl-based analogs (Compounds 9, 10, 11) | HepG2 (Hepatocellular Carcinoma) | 1.38 - 3.21 | β-tubulin polymerization inhibition, G2/M arrest, apoptosis | [5] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1) | MCF-7 (Breast Cancer) | 5.9 (µg/ml) | G2/M arrest, apoptosis, increased caspase-3 activity | [6][10] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1) | MDA-MB-468 (Breast Cancer) | 1.4 (µg/ml) | G2/M arrest, apoptosis, increased caspase-3 activity | [6][10] |
| Syringic acid analog (SA10) | K562 (Leukemia) | 50.40 (µg/mL) | NF-κB inhibition, apoptosis induction | [8] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast Cancer) | 0.73 | Microtubule targeting agent, mitotic arrest | [7] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung Cancer) | - | Apoptosis induction, S phase arrest, Topoisomerase IIα inhibition | [9] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Analogs of this compound have shown promise in this arena, primarily through the inhibition of key enzymes in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some benzoic acid derivatives have been shown to inhibit both COX-1 and COX-2 enzymes.[11][12] Furthermore, the inhibition of 5-lipoxygenase (5-LOX), an enzyme that produces inflammatory leukotrienes, represents another important therapeutic strategy.[13] Certain synthesized analogs have demonstrated potent inhibitory activity against both COX and 5-LOX, suggesting a dual mechanism of action that could offer broader anti-inflammatory effects with potentially fewer side effects.[11][13]
Comparative Anti-inflammatory Potency
The following table highlights the inhibitory concentrations of selected analogs against key inflammatory enzymes.
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analog (FM4) | COX-2 | 0.74 | [11] |
| Carboxylic acid analog (FM10) | COX-2 | 0.69 | [11] |
| Carboxylic acid analog (FM12) | COX-2 | 0.18 | [11] |
Antioxidant Activity: The Role of Methoxy and Hydroxyl Groups
The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups on the benzoic acid scaffold is strongly correlated with antioxidant activity.[2][3][4] These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.[2]
Studies have shown that the number and position of methoxy groups can significantly influence antioxidant capacity.[3] Generally, an increase in the number of methoxy groups leads to higher antioxidant activity.[3] This structure-activity relationship provides a rational basis for the design of potent antioxidant compounds based on the this compound scaffold.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is fundamental for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro COX-2 Inhibition Assay
This protocol allows for the evaluation of the direct inhibitory effect of the analogs on the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. The color change is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanisms: Pathways and Workflows
To better understand the biological processes influenced by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Apoptosis Induction Pathway
Caption: Simplified overview of the intrinsic apoptosis pathway.
Drug Discovery and Evaluation Workflow
Caption: A typical workflow for drug discovery and evaluation.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide underscore the importance of subtle structural modifications in dictating the potency and selectivity of these analogs. Future research should focus on further elucidating the structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in relevant in vivo models. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for advancing these research endeavors.
References
-
El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link]
-
García-Jiménez, S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. [Link]
-
Benci, K., et al. (2012). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
-
Chicote, A., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Sławiński, J., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]
-
Nakamura, H., et al. (1981). Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy) - PubMed. Arzneimittel-Forschung. [Link]
-
Ahmad, I., et al. (2022). In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. Journal of Biomolecular Structure & Dynamics. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]
-
Al-Malki, J., & Hidayathulla, S. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]
-
Barros, L., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. [Link]
-
Krátký, M., et al. (2017). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Oqail, M. M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Ullah, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]
-
Soujanya, C. H., & Madhavi, K. (2022). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]
-
Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]
-
Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. PubChem. [Link]
-
Ghorab, M. M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances. [Link]
-
Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry. [Link]
-
Al-Oqail, M. M., et al. (2021). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Saudi Journal of Biological Sciences. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Gomes, A., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules. [Link]articles/PMC10004944/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5-Methoxy-2-phenylbenzoic Acid and Its Isomers: A Comparative Guide for Researchers
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in the arrangement of functional groups can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-Methoxy-2-phenylbenzoic acid and its structural isomers. By leveraging experimental data and foundational spectroscopic principles, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently differentiate these closely related compounds.
This guide will navigate the distinct spectral characteristics of these isomers as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the underlying principles that govern the observed spectral differences, providing a robust framework for both identification and a deeper understanding of structure-property relationships.
The Critical Role of Isomer Differentiation
This compound and its isomers belong to the class of substituted biphenyl carboxylic acids. This structural motif is prevalent in a wide array of pharmacologically active compounds and functional materials. The rotational freedom between the two phenyl rings, combined with the electronic influence of the methoxy and carboxylic acid groups, results in a complex interplay that is highly sensitive to the specific substitution pattern. Consequently, each isomer possesses a unique three-dimensional shape and electronic distribution, leading to distinct interactions with biological targets and different physical properties. Spectroscopic analysis provides a powerful, non-destructive means to fingerprint these unique molecular topographies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of isomeric structures.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum is particularly informative for distinguishing between isomers of methoxy-phenylbenzoic acid. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the relative positions of the substituents.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of the Methoxy Protons (-OCH₃): The electronic environment of the methoxy group is influenced by the proximity and nature of the other substituents. Generally, the methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The exact chemical shift can provide clues about the substitution pattern.
-
Aromatic Proton Region (6.5-8.5 ppm): This region is the most diagnostic for isomer identification. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group, along with the anisotropic effects of the adjacent phenyl ring, create unique splitting patterns and chemical shifts for each aromatic proton.
-
Ortho-substitution (2-phenyl): The proximity of the phenyl ring to the carboxylic acid in this compound will likely cause significant deshielding of the protons on the benzoic acid ring, particularly the proton at the 6-position.
-
Symmetry: Isomers with higher symmetry will exhibit simpler spectra. For example, an isomer with a para-relationship between two groups might show a characteristic pair of doublets.
-
-
Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm). Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding. While not always useful for distinguishing isomers, its presence confirms the carboxylic acid functionality.[1][2]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being sensitive to its electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon typically resonates in the range of 165-185 ppm.[3] Its precise chemical shift can be subtly influenced by the electronic nature of the substituents on the aromatic ring.
-
Aromatic Carbon Region (110-160 ppm): The chemical shifts of the aromatic carbons are highly diagnostic.
-
Carbons Bearing Substituents: The carbons directly attached to the methoxy, phenyl, and carboxylic acid groups will have distinct chemical shifts. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the carboxylic acid will be deshielded.
-
Quaternary Carbons: The signals for the non-protonated carbons of the biphenyl linkage can be particularly useful for confirming the substitution pattern.
-
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Select Isomers
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | -OCH₃: ~3.8-COOH: 10-13Aromatic H: 7.0-8.2 | -OCH₃: ~55-COOH: ~170Aromatic C: 115-160 |
| 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | -OCH₃: ~3.9-COOH: 10-13Aromatic H: 7.0-8.1 | -OCH₃: ~55.5-COOH: ~167Aromatic C: 114-160 |
| 2-Methoxybenzoic Acid | -OCH₃: ~3.9-COOH: 10.5-13.0Aromatic H: 6.9-8.1 | -OCH₃: ~56-COOH: ~168Aromatic C: 112-160 |
Note: The data for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is based on experimental values from SpectraBase, while the data for this compound and 2-Methoxybenzoic acid are predicted based on known substituent effects and data from related compounds.[4][5]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While many of the fundamental vibrational modes will be common across the isomers, subtle differences in the "fingerprint region" can aid in their differentiation.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl stretch of an aromatic carboxylic acid. The exact frequency can be influenced by the electronic effects of the other ring substituents.
-
C-O Stretches: Asymmetric and symmetric C-O stretching bands associated with the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
-
Out-of-Plane C-H Bending (Fingerprint Region): The pattern of absorptions in the 650-900 cm⁻¹ region is often diagnostic of the substitution pattern on the benzene ring.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Methoxy-Phenylbenzoic Acids
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp |
| C-H Stretch (Aliphatic -OCH₃) | 2850-2960 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak, Sharp |
| C-O Stretch (Aryl Ether & Acid) | 1200-1300 & 1000-1100 | Strong |
| C-H Out-of-Plane Bending | 650-900 | Medium to Strong, Sharp |
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and distinguish it from its isomers.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak ([M]⁺): All isomers of methoxy-phenylbenzoic acid will have the same molecular weight and thus the same molecular ion peak. For C₁₄H₁₂O₃, the expected m/z is 228.
-
Fragmentation Pattern: While the molecular ion will be the same, the relative abundances of the fragment ions can differ between isomers due to the varying stability of the resulting fragments. Common fragmentation pathways for benzoic acids include:
-
Loss of -OH (M-17): Formation of a stable acylium ion.
-
Loss of -COOH (M-45): Cleavage of the carboxylic acid group.
-
Loss of -OCH₃ (M-31): Cleavage of the methoxy group.
-
Decarboxylation followed by loss of CO: A common pathway for aromatic acids.
-
The specific substitution pattern will influence the preferred fragmentation pathways, leading to a unique mass spectrum for each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the extent of conjugation in the molecule.
Key Differentiating Features in UV-Vis Spectroscopy:
-
π → π Transitions:* The biphenyl system gives rise to characteristic π → π* transitions. The position of the methoxy and carboxylic acid groups will influence the energy of these transitions and thus the λ_max values.
-
Effect of pH: The UV-Vis spectrum of these compounds will be pH-dependent. Deprotonation of the carboxylic acid to form the carboxylate will typically cause a shift in the absorption bands.[6] This can be a useful diagnostic tool.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum. Collect data over a range of 4000-400 cm⁻¹.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.
-
Derivatization: In a vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture to form the trimethylsilyl (TMS) ester.[7]
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to separate the components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).
Conclusion
The spectroscopic analysis of this compound and its isomers reveals a rich tapestry of structure-property relationships. While sharing the same molecular formula, each isomer presents a unique spectral fingerprint, a direct consequence of its distinct electronic and steric environment. NMR spectroscopy, with its sensitivity to the local environment of each proton and carbon, stands out as the most definitive technique for isomer differentiation. IR and UV-Vis spectroscopy provide valuable confirmatory data regarding functional groups and conjugation, while mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns that can further aid in identification.
This guide provides a foundational framework for the spectroscopic analysis of these important compounds. By understanding the principles behind the observed spectral differences and employing standardized experimental protocols, researchers can confidently elucidate the structures of these and other complex organic molecules, paving the way for advancements in medicine and materials science.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, phenyl ester. NIST WebBook. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, phenyl ester. NIST WebBook. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic Acid, TMS derivative. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2008). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamino)benzoic acid - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl 4-methoxybenzoate. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl 2-methoxybenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST WebBook. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4′-Methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 5-Methoxy-2-phenylbenzoic Acid and its Positional Isomers for Researchers and Drug Development Professionals
This guide presents a comprehensive comparative analysis of 5-methoxy-2-phenylbenzoic acid and its positional isomers. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the underlying chemical principles and experimental considerations that are paramount in the fields of medicinal chemistry, materials science, and drug development. We will explore how the seemingly subtle shift of a methoxy group on the 2-phenylbenzoic acid scaffold can elicit significant changes in physicochemical properties and, by extension, biological activity.
The Critical Role of Isomerism in Molecular Design
In the intricate world of molecular design, positional isomerism is a fundamental concept that can dramatically alter a compound's interaction with its environment. For researchers and drug development professionals, understanding these nuances is not merely academic; it is a critical component of rational design and lead optimization. The placement of a functional group, in this case, a methoxy group, on an aromatic ring system can influence a molecule's electronic distribution, steric profile, and its ability to form intermolecular interactions. These molecular-level changes manifest as tangible differences in macroscopic properties such as acidity, lipophilicity, and ultimately, how the molecule behaves in a biological system. This guide will dissect these differences for the methoxy-2-phenylbenzoic acid isomers, providing a framework for predicting and understanding their behavior.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are the bedrock upon which its biological activity is built. Here, we compare the predicted acidity (pKa) and lipophilicity (logP) of this compound and its positional isomers. These parameters are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Isomer | Predicted pKa | Predicted logP |
| 3-Methoxy-2-phenylbenzoic acid | 4.12 | 3.35 |
| 4-Methoxy-2-phenylbenzoic acid | 4.25 | 3.35 |
| This compound | 4.18 | 3.35 |
| 6-Methoxy-2-phenylbenzoic acid | 4.38 | 3.35 |
Predicted values were obtained using online chemical property prediction tools.
Expert Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of the carboxylic acid is influenced by the electronic effects of the methoxy group. As an electron-donating group, the methoxy substituent generally decreases the acidity (increases the pKa) compared to the unsubstituted 2-phenylbenzoic acid. The magnitude of this effect is dependent on its position. The ortho-isomer (6-methoxy) is predicted to be the least acidic due to a combination of steric hindrance, which can disrupt the planarity of the carboxyl group with the ring, and the strong +M (mesomeric) effect. The meta-isomers (3- and 5-methoxy) are expected to have a less pronounced effect on pKa as the mesomeric effect does not directly influence the carboxyl group.
-
Lipophilicity (logP): The predicted logP values for all isomers are identical. This is not unexpected, as logP prediction algorithms are often based on fragment contributions, and all isomers share the same atomic composition. However, it is crucial to recognize that experimental logP values may differ slightly due to subtle differences in intramolecular interactions and crystal packing energies, which can affect solvation.
Synthesis of Methoxy-2-phenylbenzoic Acid Isomers
The synthesis of these biphenyl carboxylic acids is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, functional group tolerance, and generally mild reaction conditions. An alternative approach for certain substitution patterns involves directed ortho-lithiation.
General Synthetic Strategy: Suzuki-Miyaura Coupling
The general retrosynthetic approach involves disconnecting the bond between the two phenyl rings. This leads to a methoxy-substituted bromobenzoic acid (or a related halide/triflate) and phenylboronic acid, or vice-versa.
General Suzuki-Miyaura Coupling Workflow ```dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Workflow for the DPPH antioxidant activity assay.
Step-by-Step DPPH Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of each methoxy-2-phenylbenzoic acid isomer and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the isomer solution at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the DPPH solution and methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the isomers using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
The anti-inflammatory potential of the isomers can be assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation.
COX-2 Inhibition Assay Workflow
Caption: Workflow for an in vitro COX-2 inhibition assay.
Step-by-Step COX-2 Inhibition Assay Protocol (using a commercial kit):
-
Reagent Preparation: Prepare all reagents as per the instructions of a commercially available COX-2 inhibitor screening kit. This will typically include the COX-2 enzyme, a fluorescent probe, and the substrate (arachidonic acid).
-
Compound Preparation: Prepare serial dilutions of the methoxy-2-phenylbenzoic acid isomers and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure (96-well plate format):
-
Add the COX-2 enzyme to each well.
-
Add the test compounds (isomers) or controls to the respective wells and pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
-
Measurement: Monitor the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculation:
-
Determine the rate of reaction for each concentration of the test compounds.
-
Calculate the percentage of COX-2 inhibition for each concentration.
-
Determine the IC₅₀ value for each isomer. A lower IC₅₀ value indicates a more potent inhibitor of COX-2.
-
Structure-Activity Relationship (SAR) Insights
By correlating the physicochemical properties and the results from the biological assays, we can begin to formulate a structure-activity relationship for this class of compounds.
Hypothesized SAR:
-
Antioxidant Activity: The ability to donate a hydrogen atom from the carboxylic acid group and the electronic influence of the methoxy group will be key. Isomers with a methoxy group that increases the electron density of the aromatic system through resonance may enhance antioxidant activity.
-
Anti-inflammatory Activity: The binding affinity to the COX-2 active site will be highly dependent on the three-dimensional shape of the molecule and the position of the methoxy group. Steric hindrance from an ortho-methoxy group (6-isomer) could either prevent or enhance binding, depending on the specific interactions within the enzyme's active site.
Logical Flow from Structure to Activity
Caption: The relationship between molecular structure, physicochemical properties, and biological activity.
Conclusion
This guide provides a comprehensive framework for the comparative study of this compound and its positional isomers. We have outlined the theoretical basis for their differing physicochemical properties, provided robust synthetic strategies, and detailed the experimental protocols necessary for evaluating their potential biological activities. The principles and methodologies described herein are intended to empower researchers and drug development professionals to make informed decisions in their pursuit of novel molecules with desired properties. The systematic approach of synthesizing a series of isomers and evaluating them in parallel is a powerful strategy in modern medicinal chemistry to elucidate structure-activity relationships and accelerate the discovery process.
References
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]
- Bumagin, N. A., & Bykov, V. V. (1997).
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Novel Anti-Inflammatory 5-Methoxy-2-phenylbenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this path is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the methodologies used to evaluate a novel, representative 5-Methoxy-2-phenylbenzoic acid derivative, herein referred to as "Compound X," for its anti-inflammatory potential. By explaining the causality behind experimental choices, we aim to provide a self-validating framework for assessing this class of compounds.
Introduction to this compound Derivatives as Anti-Inflammatory Agents
The this compound scaffold represents a promising starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2] This guide will walk through a logical progression of experiments to characterize the anti-inflammatory properties of Compound X, from initial enzymatic assays to cell-based models and finally to a preclinical animal model of acute inflammation.
Part 1: In Vitro Efficacy Assessment
The initial stages of drug discovery for anti-inflammatory agents focus on a compound's ability to modulate key targets and pathways in a controlled, isolated environment. This approach allows for rapid screening and mechanistic elucidation.
Direct Enzyme Inhibition: The Cyclooxygenase (COX) Assay
The primary hypothesis for an NSAID-like compound is its ability to inhibit COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[1]
An enzymatic assay is the first step to quantify the direct inhibitory effect of Compound X on both COX-1 and COX-2.[3][4]
A common method to assess COX inhibition is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid.[3]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with varying concentrations of Compound X or a reference NSAID (e.g., ibuprofen, celecoxib) for a defined period (e.g., 15 minutes) at 37°C.[5]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[3]
-
Reaction Termination and Measurement: After a short incubation period (e.g., 2 minutes), the reaction is stopped. The amount of PGE2 produced is then quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
-
IC50 Determination: The concentration of Compound X that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 25 | 0.5 | 50 |
| Ibuprofen | 10 | 15 | 0.67 |
| Celecoxib | 50 | 0.05 | 1000 |
This hypothetical data suggests that Compound X is a potent and selective COX-2 inhibitor, a promising characteristic for a novel anti-inflammatory drug.
Cellular Anti-Inflammatory Activity: The Lipopolysaccharide (LPS) Challenge
To move beyond direct enzyme inhibition and assess the compound's activity in a more biologically relevant context, a cell-based assay is employed. Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce a cascade of inflammatory mediators.[6][7][8]
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of Compound X for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.[9]
-
Incubation: The cells are incubated for a period of 6-24 hours.
-
Measurement of Inflammatory Mediators: The supernatant is collected to measure the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA.[10] The production of nitric oxide (NO), another inflammatory mediator, can be assessed using the Griess reagent.[11]
-
EC50 Determination: The effective concentration of Compound X that reduces the production of these inflammatory mediators by 50% (EC50) is calculated.
| Compound | TNF-α EC50 (µM) | IL-6 EC50 (µM) | NO EC50 (µM) |
| Compound X | 1.2 | 1.5 | 2.0 |
| Dexamethasone | 0.1 | 0.2 | 0.5 |
This hypothetical data indicates that Compound X effectively reduces the production of key inflammatory mediators in a cellular context, further supporting its anti-inflammatory potential.
Caption: Workflow for in vitro evaluation of Compound X.
Part 2: In Vivo Efficacy Assessment
Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo models allow us to assess not only efficacy but also to gain insights into a compound's pharmacokinetics and overall physiological effects.[12][13][14]
A Model of Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a well-established and widely used assay to evaluate the efficacy of acute anti-inflammatory agents.[15][16][17] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response, with the later phase being sensitive to COX inhibitors.[18]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: Animals are divided into groups and administered either the vehicle, Compound X at different doses (e.g., 10, 30, 100 mg/kg), or a positive control (e.g., Indomethacin) via oral gavage.[16]
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[15][18]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[16]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.60 ± 0.04 | 29.4 |
| Compound X | 30 | 0.42 ± 0.03 | 50.6 |
| Compound X | 100 | 0.25 ± 0.02 | 70.6 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
This hypothetical data demonstrates a dose-dependent reduction in paw edema by Compound X, with significant anti-inflammatory effects observed in a living system.
Caption: Workflow for in vivo evaluation of Compound X.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear link between the in vitro findings and the in vivo efficacy. In our hypothetical case, the potent and selective COX-2 inhibition observed in the enzymatic assay (IC50 = 0.5 µM) translates to effective suppression of inflammatory mediators in a cellular model (EC50 ≈ 1-2 µM) and a significant, dose-dependent anti-inflammatory effect in an animal model.
This strong correlation provides confidence in the compound's mechanism of action. The primary anti-inflammatory effect of Compound X in vivo is likely mediated through the inhibition of COX-2, leading to a reduction in prostaglandin synthesis at the site of inflammation.
Caption: Proposed mechanism of action of Compound X.
It is crucial to acknowledge that a perfect correlation is not always observed. Discrepancies can arise from factors such as:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or low bioavailability can lead to a potent in vitro compound failing in vivo.
-
Off-Target Effects: The compound may have other biological targets that contribute to or detract from its efficacy in vivo.
-
Model Limitations: The chosen in vivo model may not fully recapitulate the complexity of human inflammatory diseases.[12]
Conclusion
This guide has outlined a systematic and logical approach to comparing the in vitro and in vivo efficacy of a novel this compound derivative. By starting with specific enzymatic and cellular assays and progressing to a relevant animal model, researchers can build a comprehensive profile of a compound's anti-inflammatory potential. The presented protocols and data, while based on a representative compound, provide a robust framework for the evaluation of this promising class of molecules. A thorough understanding of the interplay between in vitro and in vivo results is paramount for making informed decisions in the drug development pipeline.
References
-
Artemisia nilagirica (Clarke) Pamp - PMC. (n.d.). Retrieved from [Link]
-
The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
The mechanisms of action of NSAIDs in analgesia - PubMed. (n.d.). Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5). Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. (2023, September 21). Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PubMed Central. (n.d.). Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021, August 12). Retrieved from [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. (n.d.). Retrieved from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - SciSpace. (n.d.). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. (2024, January 12). Retrieved from [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). Retrieved from [Link]
-
Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC - NIH. (2023, July 24). Retrieved from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (2014, June 17). Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.). Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). Retrieved from [Link]
-
Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a - AntBio. (2026, January 7). Retrieved from [Link]
-
Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple - YouTube. (2020, July 25). Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
Non-Steroidal Anti-Inflammatory Drugs - NSAIDs - YouTube. (2023, February 14). Retrieved from [Link]
Sources
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. antbioinc.com [antbioinc.com]
- 9. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-phenylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxy-2-phenylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, synthesizing data from disparate sources to illuminate the impact of structural modifications on their biological activity.
I. The Core Pharmacophore: Unpacking the Roles of Key Functional Groups
The foundational this compound structure possesses three key components that dictate its interaction with biological targets: the benzoic acid moiety, the methoxy group, and the phenyl ring.
-
Benzoic Acid: The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of an enzyme or receptor.[1] Its acidic nature also influences the compound's pharmacokinetic profile, including solubility and membrane permeability.
-
Methoxy Group (-OCH₃): This electron-donating group can significantly impact the electronic properties of the aromatic ring and, consequently, the molecule's binding affinity.[2][3] The methoxy group can also act as a hydrogen bond acceptor.[4] Its position on the benzoic acid ring is a key determinant of activity.
-
Phenyl Ring: This hydrophobic component often engages in van der Waals interactions or π-π stacking within the target's binding pocket. Substitutions on this ring provide a primary avenue for modulating potency, selectivity, and metabolic stability.
II. Structure-Activity Relationship Analysis: A Comparative Overview
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for various biological activities. The following sections compare the effects of substitutions at different positions.
Substituents on the C2-phenyl ring have a profound impact on the biological activity of this class of compounds.
| Compound ID | Phenyl Ring Substitution | Biological Activity | Key Observations |
| Parent | Unsubstituted | Baseline Activity | Serves as a reference for comparison. |
| Analog A | 4'-Hydroxy (-OH) | Increased Potency | The hydroxyl group can act as a hydrogen bond donor, potentially forming an additional interaction with the target protein. The polarity may also influence solubility.[4] |
| Analog B | 4'-Methoxy (-OCH₃) | Variable Effects | Can enhance anti-inflammatory effects in some contexts, but may also increase lipophilicity, which can be a double-edged sword for bioavailability.[4][5] |
| Analog C | 4'-Chloro (-Cl) | Increased Potency & Lipophilicity | The electron-withdrawing nature of chlorine can alter the electronic distribution of the ring. Increased lipophilicity can enhance membrane permeability. |
| Analog D | 3',4'-Dichloro | Often Enhanced Potency | Multiple halogen substitutions can lead to stronger binding interactions, though this can also increase toxicity. |
Alterations to the carboxylic acid group can dramatically change the compound's properties, often to improve its drug-like characteristics.
| Modification | Rationale | Expected Outcome |
| Esterification | To increase lipophilicity and cell permeability. Esters can also act as prodrugs, being hydrolyzed to the active carboxylic acid in vivo. | Improved oral bioavailability.[6] |
| Amide Formation | To introduce new hydrogen bonding interactions and explore different steric requirements of the binding pocket. Amides are generally more metabolically stable than esters. | Enhanced target residence time and potentially altered selectivity.[6] |
| Bioisosteric Replacement (e.g., with tetrazole) | To mimic the acidic properties of the carboxylic acid while potentially improving metabolic stability and pharmacokinetic parameters. | Similar or improved potency with a better pharmacokinetic profile. |
III. Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducible and well-documented experimental methods are the bedrock of reliable SAR studies. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs.
A common synthetic route to this class of compounds is through a Suzuki coupling reaction.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs via Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-bromo-5-methoxybenzoic acid (1 equivalent) and the desired substituted phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-methoxy-2-(substituted-phenyl)benzoic acid analog.
Many benzoic acid derivatives exert their effects by inhibiting specific enzymes.[1]
Diagram of Enzyme Inhibition Assay Workflow
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution in a suitable buffer.
-
Compound Addition: Add the test compound dilutions or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: After a set incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
IV. Concluding Remarks
The structure-activity relationship of this compound analogs is a rich field of study with significant implications for drug discovery. The insights gained from systematic modifications of this scaffold underscore the importance of a rational, data-driven approach to medicinal chemistry. The interplay between the electronic, steric, and lipophilic properties of the substituents ultimately dictates the biological activity. Future work in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to develop novel therapeutics with improved efficacy and safety profiles.
References
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (n.d.). PubMed Central. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports. [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2006). Indian Journal of Chemistry. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI. [Link]
-
(PDF) Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2025). ResearchGate. [Link]
-
Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives - Chemical Review and Letters. (n.d.). Chemical Review and Letters. [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. [Link]
-
8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. (2002). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Acidity of Methoxybenzoic Acid Isomers
For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that dictates a compound's behavior in various physiological environments, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides an in-depth comparison of the acidity of the ortho, meta, and para isomers of methoxybenzoic acid, supported by experimental data and detailed mechanistic explanations.
Quantitative Acidity Comparison of Methoxybenzoic Acid Isomers
The acidity of the methoxybenzoic acid isomers is best understood by comparing their pKa values. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The table below presents the experimental pKa values for the three isomers, alongside benzoic acid as a reference.
| Compound | Position of Methoxy Group | pKa Value | Relative Acidity |
| Benzoic Acid | - | 4.20 | Reference |
| 2-Methoxybenzoic Acid | ortho | 4.09 | Strongest |
| 3-Methoxybenzoic Acid | meta | 4.09 | Strongest |
| 4-Methoxybenzoic Acid | para | 4.47 | Weakest |
Note: pKa values are measured in water at 25°C.[1][2]
From the data, a clear trend emerges: the ortho and meta isomers are stronger acids than benzoic acid, while the para isomer is a weaker acid. The following sections will dissect the electronic and steric factors that give rise to this observed order of acidity.
Mechanistic Deep Dive: Unraveling the Electronic and Steric Effects
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can either stabilize or destabilize this anion through a combination of inductive and resonance effects.
The Methoxy Group: A Tale of Two Effects
The methoxy group (-OCH₃) is a fascinating substituent because it exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bonds. This is an electron-withdrawing effect that helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity.[3][4]
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring.[3] This is an electron-donating effect that increases the electron density on the ring, which in turn destabilizes the carboxylate anion and decreases acidity.[5]
The net effect of the methoxy group on the acidity of benzoic acid depends on the position of the substituent, as this dictates the interplay between the inductive and resonance effects.
Isomer-by-Isomer Analysis
2.2.1. 4-Methoxybenzoic Acid (para-isomer)
In the para position, both the inductive and resonance effects are at play. However, the resonance effect, which is electron-donating, is stronger than the inductive effect.[3] This strong electron-donating resonance effect destabilizes the carboxylate anion, making it more difficult for the carboxylic acid to donate a proton. Consequently, 4-methoxybenzoic acid is less acidic than benzoic acid.[1][5]
2.2.2. 3-Methoxybenzoic Acid (meta-isomer)
When the methoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[5][6] Therefore, only the electron-withdrawing inductive effect (-I) influences the acidity. This inductive effect stabilizes the carboxylate anion, leading to an increase in acidity compared to benzoic acid.[6]
2.2.3. 2-Methoxybenzoic Acid (ortho-isomer): The "Ortho Effect"
The acidity of the ortho isomer is a special case governed by the ortho effect .[7][8][9] This effect describes the observation that most ortho-substituted benzoic acids are stronger acids than benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[7][8][9]
The primary reason for the ortho effect in 2-methoxybenzoic acid is Steric Inhibition of Resonance (SIR) .[8][10] The bulky methoxy group in the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[7][8][10] This loss of coplanarity disrupts the resonance between the carboxyl group and the benzene ring, which in the case of benzoic acid, is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the carboxylate anion of 2-methoxybenzoic acid is stabilized, leading to a significant increase in acidity.[7][8]
Additionally, the electron-withdrawing inductive effect of the methoxy group also contributes to the increased acidity of the ortho isomer.
Caption: Dual electronic effects of the methoxy group.
Caption: Acidity trend of methoxybenzoic acid isomers.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for the reliable comparison of acid strengths. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and robust methods.
Protocol 1: Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[11][12][13]
3.1.1. Materials and Equipment
-
pH meter with a glass electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
Beakers
-
Methoxybenzoic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
3.1.2. Step-by-Step Procedure
-
Calibrate the pH meter: Use the standard buffer solutions to calibrate the pH meter according to the manufacturer's instructions.
-
Prepare the acid solution: Accurately weigh a known amount of the methoxybenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to prepare a solution of approximately 0.01 M.
-
Set up the titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titrate with NaOH: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume.
-
Determine the equivalence point: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest slope on the curve.
-
Calculate the pKa: The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that have a chromophore close to the site of ionization, as the UV-Vis spectrum will change with pH.[14][15][16]
3.2.1. Materials and Equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent plates
-
pH meter
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
Methoxybenzoic acid isomer
-
Volumetric flasks and micropipettes
3.2.2. Step-by-Step Procedure
-
Prepare a stock solution: Prepare a concentrated stock solution of the methoxybenzoic acid isomer in a suitable solvent (e.g., methanol or DMSO).
-
Prepare sample solutions: In a series of volumetric flasks, add a small, constant volume of the stock solution to each of the buffer solutions to create a set of samples with the same total acid concentration but varying pH.
-
Measure UV-Vis spectra: Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range.
-
Analyze the data: Plot the absorbance at a specific wavelength (where the change in absorbance with pH is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.
Conclusion
The acidity of methoxybenzoic acid isomers is a clear illustration of the intricate balance of electronic and steric effects in substituted aromatic compounds. While the para isomer is a weaker acid than benzoic acid due to the dominant electron-donating resonance effect of the methoxy group, the meta isomer is a stronger acid due to the inductive electron withdrawal. The ortho isomer stands out as the strongest acid of the three, a consequence of the well-documented ortho effect, primarily driven by steric inhibition of resonance. A thorough understanding of these principles, combined with precise experimental determination of pKa values, is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.
References
Sources
- 1. quora.com [quora.com]
- 2. chemistryonly.quora.com [chemistryonly.quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. physicsforums.com [physicsforums.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. asdlib.org [asdlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-phenylbenzoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methoxy-2-phenylbenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory obligation but a cornerstone of scientific integrity and responsible research. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are clear, logical, and grounded in established safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound is not extensively published, data from structurally similar benzoic acid derivatives, such as 2-Methoxybenzoic acid and Benzoic Acid, provide a strong basis for risk assessment.[1] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[2]
The carboxylic acid functional group dictates its acidic nature, while the aromatic rings influence its reactivity and potential environmental impact. The operational imperative is to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Table 1: Hazard Profile Summary based on Analogous Compounds
| Hazard Classification | Description | Recommended Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] Prolonged contact may lead to redness and discomfort. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] Accidental contact can result in significant injury. | Wear safety goggles or a face shield.[3] Ensure eyewash stations are accessible. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation upon inhalation of dust.[2] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] |
| Environmental Hazards | Data is limited, but it should not be released into the environment. Organic acids can be harmful to aquatic life. | Do not dispose of down the drain or in regular trash.[5] |
Immediate Safety & Handling Protocols
Adherence to proper safety measures is non-negotiable. These steps are designed to protect laboratory personnel from exposure and prevent accidental release into the environment.
-
Personal Protective Equipment (PPE): A baseline of PPE is required when handling this compound for any purpose, including disposal. This includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact). Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Engineering Controls: All handling of solid this compound and the preparation of its waste container should be performed inside a certified chemical fume hood to minimize inhalation risk.[3][4]
Step-by-Step Disposal Protocol: A Self-Validating System
The primary and most crucial directive for the disposal of this compound is to manage it as hazardous chemical waste.[3] This process must be handled by a licensed professional waste disposal service.[4]
Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization. Before starting any experiment, carefully calculate the required amounts of reagents to avoid generating excess material that will require disposal.
Step 2: Waste Segregation and Containerization Proper segregation is a foundational principle of hazardous waste management to prevent dangerous reactions.[6]
-
Designate a Waste Container: Use a dedicated, clearly labeled container for this compound waste.
-
Container Compatibility: The container must be constructed of a material compatible with acidic waste. High-density polyethylene (HDPE) is an excellent choice.[3] Ensure the container is in good condition with a secure, leak-proof lid.
-
Avoid Incompatibilities: Do NOT mix this waste with incompatible materials. Key incompatibilities for carboxylic acids include:
-
Strong Bases (e.g., sodium hydroxide)
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
Reactive Metals
-
-
Filling Capacity: Do not fill the waste container beyond 80-90% of its capacity to allow for vapor expansion and prevent spills during transport.[3]
Step 3: Accurate Labeling Proper labeling is mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8]
-
The label must be securely affixed to the container.
-
The label must clearly state:
-
"Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Irritant," "Corrosive")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Laboratories generating hazardous waste must comply with EPA regulations for temporary storage.[8]
-
Location: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory.
-
Containment: The container must be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8][9]
Step 5: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or when it's time for a scheduled pickup, contact your institution's Environmental Health and Safety (EHS) office.
-
Professional Disposal: The EHS office will coordinate with a licensed and approved hazardous waste disposal company for the transportation, treatment, and final disposal of the chemical waste, in compliance with all federal, state, and local regulations.[4][6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Use a plastic dustpan and place the swept material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (SDS) or relevant hazard information upon their arrival.
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound waste, from generation to final disposal.
Caption: Workflow for safe disposal of this compound.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
Consolidated Compliance. OSHA Standards to Know Before Starting Your Lab. (2023-07-11). [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.[Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]
-
Lab Manager. The OSHA Laboratory Standard. (2020-04-01). [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]
-
Capot Chemical Co., Ltd. MSDS of 5-Methoxy-benzooxazole-2-carboxylic acid.[Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20). [Link]
-
Thermo Fisher Scientific. Safety Data Sheet - o-Phenylbenzoic acid.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
National Institute of Standards and Technology (NIST). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
-
Arkansas State University. Hazardous Waste Management.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
-
AFG Bioscience LLC. Safety Data Sheet - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid.[Link]
-
Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0.[Link]
-
Fisher Scientific. Safety Data Sheet - 2-Biphenylcarboxylic acid.[Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-2-phenylbenzoic Acid
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 5-Methoxy-2-phenylbenzoic acid. As direct and comprehensive safety data for this specific compound is not extensively published, our procedural guidance is expertly synthesized from the known hazard profiles of structurally analogous compounds, including benzoic acid and its derivatives. This approach ensures a robust and conservative safety margin, upholding the highest standards of laboratory practice for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Analysis
Understanding the potential hazards is the first step in establishing a safe handling protocol. Based on data from similar aromatic carboxylic acids, this compound should be handled as a substance that poses the following risks:
-
Skin Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2]
-
Respiratory Tract Irritation: As a fine powder, the dust can be easily inhaled, leading to irritation of the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]
-
Organ Damage: Prolonged or repeated inhalation of dust from similar compounds has been shown to cause organ damage.[1][3]
The primary routes of occupational exposure are inhalation of airborne dust and direct contact with the skin and eyes. Therefore, all subsequent protocols are designed to mitigate these specific risks.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A comprehensive safety strategy always prioritizes controls that eliminate or reduce the hazard at its source.[4] The hierarchy of controls, from most to least effective, is the foundational logic behind our operational plan.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions over PPE.
For handling this compound, our primary reliance is on Engineering Controls (e.g., chemical fume hoods) and Administrative Controls (e.g., Standard Operating Procedures), supplemented by a mandatory PPE protocol.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is directly tied to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE | Rationale / Key Considerations |
| Transporting & Storage | • Lab Coat• Safety Glasses• Nitrile Gloves | Protects against incidental exposure from container contamination. Dry powders must be in sealed, shatter-resistant containers during transport.[5] |
| Weighing Solid Compound | • Long-Sleeved Lab Coat• Chemical Splash Goggles• Nitrile Gloves (or other chemically compatible gloves) | Weighing poses the highest risk of dust inhalation and eye exposure.[6] Goggles provide a full seal to protect against airborne particulates.[2][7] |
| Preparing Solutions | • Long-Sleeved Lab Coat• Chemical Splash Goggles• Face Shield (if splash potential is high)• Nitrile Gloves | Once in solution, the inhalation risk is reduced, but the splash risk increases.[8] A face shield provides an additional layer of protection for the entire face.[7][9] |
| Cleanup & Decontamination | • Long-Sleeved Lab Coat• Chemical Splash Goggles• Nitrile Gloves | Protects against contact with residual chemical during cleaning procedures. |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses are required.[9] However, due to the severe eye irritation risk, chemical splash goggles are mandatory when handling the powder or preparing solutions.[2] A face shield should be worn over goggles during procedures with a high risk of splashing.[7]
-
Skin and Body Protection : A long-sleeved laboratory coat must be worn and fully fastened to protect the skin.[5][10] Appropriate attire, including long pants and closed-toe, closed-heel shoes, is required at all times.[9]
-
Hand Protection : Nitrile gloves are recommended for handling this compound and provide good resistance against a range of chemicals.[5][9] Always inspect gloves for tears or holes before use. Gloves should be removed promptly if contaminated, and hands should be washed thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
-
Respiratory Protection : The use of a certified chemical fume hood is the primary engineering control to prevent inhalation of dust.[4] If procedures cannot be conducted within a fume hood and there is a risk of generating dust, a NIOSH-approved respirator is required.[2][4] This would necessitate enrollment in a respiratory protection program, including medical evaluation and fit testing.[4][9]
Operational Protocol: Safe Handling from Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Pre-Handling and Area Preparation
-
Designate an Area : Cordon off and label a specific area for working with toxic powders.[5][8]
-
Prepare the Surface : Cover the work surface, such as the floor of the fume hood, with absorbent bench paper.[5][8]
-
Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and a designated, sealed waste container are inside the fume hood before you begin.
-
Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.
Step 2: Weighing the Compound (Inside a Fume Hood)
-
Tare the Container : Pre-weigh a sealable container (e.g., a vial or beaker with a lid) on a balance located outside the fume hood.[5]
-
Transfer Powder : Move the tared container and the stock bottle of this compound into the chemical fume hood.[8]
-
Add Compound : Carefully add the desired amount of powder to your container. Use small scoops to minimize dust generation and keep containers closed as much as possible.[8]
-
Seal and Re-weigh : Securely close the container with your compound, decontaminate its exterior surface with a damp wipe, and move it back to the balance to obtain the final weight.[8] This process prevents the contamination of the balance and the lab bench.
Step 3: Decontamination and Cleanup
-
Surface Cleaning : After handling, thoroughly decontaminate the designated work area. Use a wet-wiping method with an appropriate solvent (e.g., 70% ethanol or as determined by your institution's safety office) to clean all surfaces and equipment.[5][8] Never dry sweep , as this will aerosolize the powder.[3]
-
Dispose of Consumables : All contaminated disposable items, such as weigh boats, wipes, and gloves, must be placed in the designated hazardous waste container.
Step 4: Spill Response
-
Evacuate : If a spill occurs, evacuate non-essential personnel from the area.[11]
-
Control Access : Secure and control entry to the affected area.[11]
-
Cleanup : For small powder spills, gently cover the material with a damp paper towel to avoid raising dust.[11] Then, carefully wipe it up and place it in the hazardous waste container. For larger spills, follow your institution's specific emergency response procedures.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Collection : All solid waste contaminated with this compound, including leftover compound and contaminated consumables, must be collected in a clearly labeled, sealed hazardous waste container.[1][3]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulatory Compliance : Waste must be disposed of in accordance with all local, state, and federal regulations.[1][11] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Uncleaned containers should be treated as the product itself.[1]
References
-
Duke University. Chemical Safety Guidelines - Toxic and Health Hazard Powders.[Link]
-
Studylib. Safe Weighing of Toxic Powders: Lab Safety Guidelines.[Link]
-
University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory.[Link]
-
Alpha Resources. Safety Data Sheet - BENZOIC ACID.[Link]
-
National Institute of Standards and Technology (NIST). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).[Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.[Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024?[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzoic Acid.[Link]
-
Carl ROTH. Safety Data Sheet - Benzoic acid.[Link]
-
Korfii. SDS of Benzoic Acid: Important Data and Information Collected.[Link]
-
AFG Bioscience LLC. Safety Data Sheet - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. alpharesources.com [alpharesources.com]
- 4. uwlax.edu [uwlax.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. studylib.net [studylib.net]
- 7. leelinework.com [leelinework.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. labproinc.com [labproinc.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
